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  • Product: 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride
  • CAS: 1185307-54-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Arylpiperazine Derivatives: Focus on 1-(3-Chlorophenyl)piperazine Hydrochloride

A Note to the Reader: Initial research for the specific compound "1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride" did not yield sufficient publicly available scientific data to construct a comprehensive technical...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Initial research for the specific compound "1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride" did not yield sufficient publicly available scientific data to construct a comprehensive technical guide. This suggests the compound may be a novel or less-documented derivative. However, extensive information is available for the closely related and pharmacologically significant parent compound, 1-(3-Chlorophenyl)piperazine hydrochloride (m-CPP) . This guide will provide an in-depth technical overview of m-CPP as a representative and foundational member of this class of arylpiperazine derivatives, covering its synthesis, mechanism of action, and applications in research.

Introduction and Chemical Identity

1-(3-Chlorophenyl)piperazine hydrochloride, commonly known as m-CPP, is a synthetic psychoactive compound belonging to the phenylpiperazine class of drugs.[1] It is a significant molecule in medicinal chemistry and pharmacology, primarily recognized as a metabolite of several antidepressant drugs, including trazodone and nefazodone.[2] Its intrinsic pharmacological activity, particularly its interaction with the serotonergic system, has made it a valuable tool in neuroscience research and a subject of interest in drug development.[1]

Chemical Structure and Properties:

The molecular structure of m-CPP features a piperazine ring linked to a chlorophenyl group at the meta position. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

PropertyValueSource
Molecular Formula C₁₀H₁₄Cl₂N₂[3]
Molecular Weight 233.13 g/mol [3]
CAS Number 65369-76-8
Appearance Off-white to pale brown solid[4]
Melting Point 210-214 °C (decomposes)
Solubility Soluble in methanol

Synthesis and Manufacturing

The synthesis of 1-(3-chlorophenyl)piperazine hydrochloride is a well-established process in organic chemistry, often serving as a key step in the production of more complex pharmaceutical agents. A common synthetic route involves the reaction of 3-chloroaniline with a bis(2-haloethyl)amine derivative.

Exemplary Synthetic Protocol:

A widely employed method for the synthesis of arylpiperazines involves the reaction of an aniline with a suitable dielectrophile. For 1-(3-chlorophenyl)piperazine, a typical synthesis can be conceptualized as follows:

  • Formation of the Piperazine Ring: 3-chloroaniline is reacted with diethanolamine in the presence of a dehydrating agent and a suitable catalyst. This reaction forms the piperazine ring structure attached to the 3-chlorophenyl moiety.

  • Salt Formation: The resulting free base, 1-(3-chlorophenyl)piperazine, is then treated with hydrochloric acid to form the stable and water-soluble hydrochloride salt.

A patented method describes a three-step synthesis for a related derivative, which illustrates the general principles:

  • Step 1: Reaction of diethanolamine with thionyl chloride to produce bis(2-chloroethyl)methylamine hydrochloride.

  • Step 2: Reaction of 3-chloroaniline with bis(2-chloroethyl)methylamine hydrochloride to yield 1-(3-chlorophenyl)piperazine hydrochloride.[5]

This process highlights a scalable and efficient method for producing arylpiperazine intermediates.[5]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Final Product Reactant1 3-Chloroaniline Process Cyclocondensation Reactant1->Process Reactant2 bis(2-chloroethyl)amine Reactant2->Process Intermediate 1-(3-Chlorophenyl)piperazine (Free Base) Process->Intermediate FinalStep HCl Addition Intermediate->FinalStep Product 1-(3-Chlorophenyl)piperazine Hydrochloride FinalStep->Product

Caption: Generalized synthetic workflow for 1-(3-Chlorophenyl)piperazine HCl.

Mechanism of Action and Pharmacology

The pharmacological effects of m-CPP are primarily attributed to its activity as a non-selective serotonin receptor agonist.[1] It exhibits affinity for various serotonin (5-HT) receptor subtypes, with a notable interaction at 5-HT₂c receptors.

Serotonergic System Modulation:

m-CPP's interaction with the serotonergic system is complex and multifaceted. It acts as an agonist or partial agonist at several 5-HT receptors, leading to a range of physiological and behavioral effects. Its ability to induce hypophagia (reduced food intake) in animal models is a well-documented effect mediated by its action on 5-HT₂c receptors. The compound's broad receptor-binding profile includes interactions with 11 different neurotransmitter receptor binding sites in human brain membranes.

Signaling_Pathway cluster_receptors Serotonin Receptors cluster_effects Downstream Effects mCPP 1-(3-Chlorophenyl)piperazine (m-CPP) Receptor_5HT2C 5-HT2C mCPP->Receptor_5HT2C Agonist Receptor_5HT1A 5-HT1A mCPP->Receptor_5HT1A Agonist/Partial Agonist Receptor_5HT2A 5-HT2B mCPP->Receptor_5HT2A Agonist/Partial Agonist Other_Receptors Other 5-HT Subtypes mCPP->Other_Receptors Effect_Hypophagia Hypophagia Receptor_5HT2C->Effect_Hypophagia Effect_Anxiety Anxiogenic Effects Receptor_5HT1A->Effect_Anxiety Effect_Hormonal Hormonal Changes Receptor_5HT2A->Effect_Hormonal Effect_Neurotransmitter Modulation of Neurotransmitter Release Other_Receptors->Effect_Neurotransmitter

Caption: Simplified signaling pathway of m-CPP's interaction with serotonin receptors.

Applications in Research and Drug Development

Due to its specific pharmacological profile, 1-(3-chlorophenyl)piperazine hydrochloride is utilized in various research and development contexts.

  • Pharmaceutical Intermediate: m-CPP is a crucial building block in the synthesis of a range of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[6]

  • Neuropharmacological Research: As a serotonin receptor agonist, m-CPP is used as a tool to study the role of the serotonergic system in various physiological and pathological processes, including appetite, anxiety, and depression.[7]

  • Analytical Reference Standard: In forensic and clinical toxicology, m-CPP serves as a certified reference material for the identification and quantification of piperazine-derived designer drugs and as a metabolite of certain antidepressants in biological samples.

Analytical Methodologies

The detection and quantification of 1-(3-chlorophenyl)piperazine hydrochloride in various matrices are critical for both research and forensic applications.

Chromatographic Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the analysis of m-CPP in urine and other biological samples.

  • Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS): Another sensitive and specific technique used for the determination of designer piperazines.

Experimental Protocol: A Conceptual Workflow for GC-MS Analysis of m-CPP in Urine

  • Sample Preparation:

    • Urine samples are subjected to enzymatic or acid hydrolysis to release conjugated metabolites.

    • Liquid-liquid extraction is performed using a suitable organic solvent to isolate the analyte from the aqueous matrix.

    • The organic extract is evaporated to dryness and the residue is reconstituted in a suitable solvent.

  • Derivatization:

    • The extracted analyte is often derivatized, for example, through acetylation, to improve its volatility and chromatographic properties for GC-MS analysis.

  • GC-MS Analysis:

    • The derivatized sample is injected into the GC-MS system.

    • The gas chromatograph separates the components of the sample based on their boiling points and interaction with the stationary phase.

    • The mass spectrometer detects and fragments the eluted compounds, providing a unique mass spectrum for identification and quantification.

Analytical_Workflow Start Urine Sample Hydrolysis Hydrolysis Start->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., Acetylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data

Caption: Conceptual workflow for the GC-MS analysis of m-CPP in a biological matrix.

Safety and Handling

1-(3-Chlorophenyl)piperazine hydrochloride is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[4] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

1-(3-Chlorophenyl)piperazine hydrochloride is a pharmacologically active molecule with significant relevance in medicinal chemistry and neuroscience. Its role as a serotonin receptor agonist and as a key intermediate in the synthesis of various pharmaceuticals underscores its importance. While the specifically requested derivative, 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride, remains less characterized in public literature, the in-depth understanding of m-CPP provides a solid foundation for researchers and drug development professionals working with this class of arylpiperazine compounds. Further research into novel derivatives may yet uncover unique pharmacological profiles with therapeutic potential.

References

  • 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat. (n.d.). IndiaMART. Retrieved January 29, 2026, from [Link]

  • 1-(3-Chlorphenyl)piperazine | CAS No: 6640-24-0. (n.d.). Pharmaffiliates. Retrieved January 29, 2026, from [Link]

  • 1-(3-Chlorophenyl)piperazine. (n.d.). ChemBK. Retrieved January 29, 2026, from [Link]

  • 1-(3-Chlorophenyl)piperazine hydrochloride (20466396 | 65369-76-8). (n.d.). Molekula. Retrieved January 29, 2026, from [Link]

  • 1-(3-Chlorophenyl)piperazine hydrochloride (20466396 | 65369-76-8). (n.d.). Molekula. Retrieved January 29, 2026, from [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 29, 2026, from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 29, 2026, from [Link]

  • 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

  • Method for synthesizing piperazine pharmaceutical intermediate. (n.d.). Google Patents.
  • Milanesi, C. L., et al. (2021). 1-(3-chlorophenyl)piperazine (mCPP). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Preparation method of 1-(2, 3-dichlorophenyl) piperazine. (n.d.). Eureka | Patsnap. Retrieved January 29, 2026, from [Link]

  • Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine. (n.d.). Google Patents.
  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Retrieved January 29, 2026, from [Link]

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Exploratory

1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride CAS number 1185307-54-3

An In-depth Technical Guide to 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride (CAS Number 1185307-54-3) Disclaimer: Publicly available scientific literature and commercial documentation for 1-[1-(3-Chloro-phenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride (CAS Number 1185307-54-3)

Disclaimer: Publicly available scientific literature and commercial documentation for 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride are limited. This guide has been constructed by a Senior Application Scientist to provide a scientifically robust and predictive overview based on established principles of organic synthesis, analytical chemistry, and the well-documented pharmacology of structurally related arylpiperazine compounds. All protocols and predicted data are for research and informational purposes and should be validated experimentally.

Introduction: A Novel Arylpiperazine Scaffold

1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is a distinct molecule within the broader class of arylpiperazines, a scaffold of significant interest in medicinal chemistry and neuroscience.[1] Unlike its more studied analogue, 1-(3-chlorophenyl)piperazine (mCPP), the title compound features an ethyl linker between the chlorophenyl ring and the piperazine moiety, a structural modification that can significantly alter its physicochemical properties and pharmacological profile. This guide provides a projected synthesis, a comprehensive analytical characterization workflow, and an inferred biological context for this novel compound, designed for researchers and professionals in drug development.

Section 1: Proposed Synthetic Pathway via Reductive Amination

The most logical and efficient synthetic route to 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine is through a one-pot reductive amination reaction. This cornerstone of medicinal chemistry allows for the formation of the critical C-N bond by reacting a ketone with an amine in the presence of a reducing agent.[2][3] The chosen precursors are the commercially available 1-(3-chlorophenyl)ethanone and piperazine.

The reaction proceeds in two main stages:

  • Imine Formation: The ketone (1-(3-chlorophenyl)ethanone) reacts with the primary or secondary amine (piperazine) to form an intermediate iminium ion.

  • Reduction: A hydride-based reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to form the final amine product. STAB is particularly well-suited for this reaction as it is mild, tolerant of various functional groups, and does not reduce the starting ketone.[2]

The final step involves the conversion of the resulting free base into its hydrochloride salt to improve stability and water solubility.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation A 1-(3-chlorophenyl)ethanone D 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine (Free Base) A->D Reacts with B Piperazine B->D Reacts with C Sodium Triacetoxyborohydride (STAB) in Dichloromethane (DCM) C->D Reduces iminium intermediate F 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride (Final Product) D->F Protonation E HCl in Diethyl Ether E->F Reacts with

Caption: Proposed two-step synthesis workflow for the target compound.

Section 2: Detailed Experimental Protocols

Protocol 2.1: Synthesis of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine (Free Base)
  • Reaction Setup: To a solution of 1-(3-chlorophenyl)ethanone (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask under an inert atmosphere (e.g., argon), add piperazine (1.5 eq).

  • Reagent Addition: Stir the mixture at room temperature for 30 minutes. Subsequently, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition of the reducing agent controls the reaction rate and minimizes potential side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a viscous oil.[2] The crude product can be purified further by silica gel column chromatography if necessary.

Protocol 2.2: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.

  • Precipitation: Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring.

  • Isolation: A white precipitate should form. Continue addition until no further precipitation is observed.

  • Filtration and Drying: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride as a white to off-white crystalline solid.[4]

Section 3: Physicochemical and Analytical Characterization

A full analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.[5][6]

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueSource
CAS Number 1185307-54-3N/A
Molecular Formula C₁₂H₁₇ClN₂ · HClCalculated
Molecular Weight 261.20 g/mol Calculated
Appearance White to off-white crystalline solidInferred
Solubility Soluble in water, methanol; sparingly soluble in ethanolInferred from related salts
XLogP3 ~3.0Estimated
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for unambiguous structure elucidation.[1][7]

  • ¹H NMR (in D₂O or DMSO-d₆):

    • Aromatic Protons: Expect complex multiplets in the range of δ 7.2-7.5 ppm corresponding to the four protons on the 3-chlorophenyl ring.

    • Ethyl CH: A quartet integrating to 1H, likely around δ 3.5-4.0 ppm, coupled to the methyl group.

    • Piperazine Protons: Broad signals or complex multiplets for the eight piperazine protons, typically between δ 2.5-3.5 ppm. The hydrochloride salt form may lead to broader peaks due to proton exchange.

    • Ethyl CH₃: A doublet integrating to 3H, likely around δ 1.4-1.6 ppm, coupled to the methine proton.

  • ¹³C NMR (in D₂O or DMSO-d₆):

    • Aromatic Carbons: Six distinct signals are expected in the δ 120-145 ppm region. The carbon attached to the chlorine will show a characteristic shift.

    • Ethyl CH: A signal around δ 60-65 ppm.

    • Piperazine Carbons: Two or more signals in the δ 45-55 ppm range.

    • Ethyl CH₃: A signal in the upfield region, around δ 15-20 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.[8][9][10]

  • Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak [M+H]⁺ for the free base would be at m/z 225.12 (for ³⁵Cl) and 227.12 (for ³⁷Cl) in an approximate 3:1 isotopic ratio.

  • Fragmentation Pattern: Key fragmentation pathways for arylpiperazines typically involve the cleavage of the piperazine ring and the bond connecting the side chain to the piperazine nitrogen.[9] Expected fragments would include ions corresponding to the chlorophenyl-ethyl moiety and fragments of the piperazine ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the final compound.[11][12]

  • Method: A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid for peak shaping) is a suitable starting point.

  • Detection: UV detection at approximately 254 nm should be effective due to the presence of the aromatic ring.

  • Purity Assessment: The purity is determined by the area percentage of the main product peak relative to all other peaks in the chromatogram.

Section 4: Inferred Biological Activity and Research Context

The arylpiperazine scaffold is a privileged structure in CNS drug discovery, with numerous derivatives acting on various neurotransmitter systems.[13]

Pharmacological Hypothesis: Serotonin Receptor Modulation

The closest structural analog, mCPP, is a known serotonin (5-HT) receptor agonist with activity at multiple subtypes, particularly 5-HT₂C receptors.[14][15] It is reasonable to hypothesize that 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride will also interact with the serotonergic system. The introduction of the ethyl linker may alter receptor affinity and selectivity compared to mCPP. This could potentially lead to a different functional profile (e.g., agonist, partial agonist, or antagonist) and a modified side-effect profile.[16]

G cluster_0 Hypothesized Mechanism of Action A 1-[1-(3-Chloro-phenyl)-ethyl]- piperazine hydrochloride B Serotonin (5-HT) Receptor (e.g., 5-HT2C) A->B Binds to C G-protein activation B->C Activates D Downstream Signaling Cascade (e.g., Phospholipase C activation) C->D Initiates E Modulation of Neuronal Excitability D->E Leads to

Caption: Hypothesized signaling pathway via a G-protein coupled 5-HT receptor.

Potential Research Applications

This compound serves as a valuable tool for:

  • Structure-Activity Relationship (SAR) Studies: Comparing its activity to mCPP and other arylpiperazines can elucidate the role of the ethyl linker in receptor binding and functional activity.

  • Novel CNS Drug Discovery: As a potential modulator of serotonergic or other neurotransmitter systems, it could be a lead compound for developing novel therapeutics for conditions like depression, anxiety, or other neurological disorders.[17]

  • Pharmacological Probe: It can be used to investigate the function of specific receptor subtypes in vitro and in vivo.

Section 5: Safety and Handling

As a novel research chemical with a potential psychoactive profile, 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride should be handled with caution.[18][19][20][21][22]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and secure location, away from incompatible materials.

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is hazardous and handle accordingly. Side effects associated with related piperazines include anxiety, headache, and dysphoria.[16]

References

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  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. NIH.
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  • Toxicology and management of novel psychoactive drugs. PubMed.
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  • Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance. RJPT.
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  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. NIH.
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  • Trazodone and m-chlorophenylpiperazine.
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  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.
  • Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
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  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
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  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
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Foundational

An In-depth Technical Guide to 1-(3-Chlorophenyl)piperazine Hydrochloride (m-CPP HCl)

A Note on Chemical Nomenclature: This technical guide focuses on the well-documented compound 1-(3-Chlorophenyl)piperazine hydrochloride (m-CPP HCl). Initial searches for "1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydroch...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Nomenclature: This technical guide focuses on the well-documented compound 1-(3-Chlorophenyl)piperazine hydrochloride (m-CPP HCl). Initial searches for "1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride" did not yield data for a compound with this specific structure, suggesting it may be a less common derivative or a potential misnomer. This guide will therefore detail the properties, synthesis, and applications of the closely related and scientifically significant compound, m-CPP HCl.

Executive Summary

1-(3-Chlorophenyl)piperazine hydrochloride, commonly known as m-CPP HCl, is a synthetically derived arylpiperazine with significant relevance in the fields of neuropharmacology and medicinal chemistry. Initially recognized as a primary metabolite of the antidepressant drug trazodone, m-CPP has emerged as a valuable research tool and a pharmaceutical intermediate in its own right.[1][2] Its multifaceted interaction with the serotonergic system, primarily as a non-selective serotonin receptor agonist and reuptake inhibitor, underpins its utility in preclinical studies and its application as a precursor in the synthesis of various psychoactive agents.[2] This document provides a comprehensive overview of m-CPP HCl, including its chemical and physical properties, a detailed synthesis protocol, its pharmacological profile, and its applications in modern drug discovery and development.

Chemical and Physical Properties

m-CPP HCl is typically supplied as a white to off-white crystalline solid.[1] It exhibits solubility in aqueous solutions as well as in organic solvents like methanol and ethanol.[3][4] The stability of the compound is robust under standard laboratory storage conditions—cool, dry, and well-ventilated—ensuring its integrity for research and manufacturing purposes.

Table 1: Physicochemical Properties of 1-(3-Chlorophenyl)piperazine and its Hydrochloride Salt
Property1-(3-Chlorophenyl)piperazine (Free Base)1-(3-Chlorophenyl)piperazine Hydrochloride (m-CPP HCl)
Molecular Formula C₁₀H₁₃ClN₂[5][6]C₁₀H₁₄Cl₂N₂[1][4]
Molecular Weight 196.68 g/mol [6][7]233.13 g/mol [4]
Appearance Colorless Oil[2]White to off-white crystalline powder[1]
Melting Point Not Applicable210-214 °C
Solubility -Soluble in water, methanol, and DMSO[3]
CAS Number 6640-24-0[5][6]13078-15-4[3][4]

Synthesis and Manufacturing

The synthesis of m-CPP HCl is a well-established process in organic chemistry, often serving as a key step in the production of more complex pharmaceutical intermediates. A common and efficient method involves the reaction of 3-chloroaniline with a bis(2-haloethyl)amine derivative.

Synthesis Workflow Diagram

Synthesis_Workflow Figure 1: General Synthesis Route for m-CPP HCl Diethanolamine Diethanolamine Reaction1 Reaction 1: Chlorination Diethanolamine->Reaction1 ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Reaction1 BisChloroethylamineHCl bis(2-chloroethyl)amine hydrochloride Reaction2 Reaction 2: Cyclization BisChloroethylamineHCl->Reaction2 Chloroaniline 3-Chloroaniline Chloroaniline->Reaction2 mCPPHCl 1-(3-Chlorophenyl)piperazine HCl (m-CPP HCl) Reaction1->BisChloroethylamineHCl Reaction2->mCPPHCl

Caption: A diagram illustrating the two-step synthesis of m-CPP HCl from diethanolamine.

Experimental Protocol for Synthesis

The following protocol outlines a laboratory-scale synthesis of m-CPP HCl. This process should only be conducted by trained professionals in a controlled laboratory environment with appropriate safety measures.

Step 1: Synthesis of bis(2-chloroethyl)amine hydrochloride

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charge the flask with diethanolamine.

  • Slowly add thionyl chloride to the diethanolamine solution while stirring. The reaction is exothermic and will generate SO₂ and HCl gas, which must be scrubbed.

  • Once the addition is complete, heat the mixture to reflux and maintain for a specified period to ensure complete reaction.

  • Cool the reaction mixture and collect the resulting precipitate of bis(2-chloroethyl)amine hydrochloride by filtration.

Step 2: Synthesis of 1-(3-chlorophenyl)piperazine hydrochloride

  • In a separate reaction vessel, dissolve 3-chloroaniline and the bis(2-chloroethyl)amine hydrochloride prepared in Step 1 in a suitable solvent such as xylene or ethanol.[8][9]

  • Heat the mixture to reflux for 24 hours.[8]

  • Cool the reaction mixture and perform an appropriate workup, which may include extraction with a solvent like dichloromethane.[8]

  • The crude product can be purified by distillation under reduced pressure to yield an oil.[8]

  • The final hydrochloride salt is obtained by treating the oily free base with a small amount of concentrated hydrochloric acid, followed by recrystallization from a suitable solvent like ethanol to yield a white solid.[8]

Pharmacology and Applications in Drug Development

m-CPP HCl is primarily recognized for its activity within the serotonergic system, where it acts as an agonist at several serotonin (5-HT) receptor subtypes, most notably the 5-HT₂c receptor. It also functions as a serotonin antagonist and reuptake inhibitor.[1] This complex pharmacological profile makes it a valuable tool for researchers investigating the role of serotonin in various physiological and pathological processes.

Mechanism of Action at the Synapse

Serotonergic_Synapse Figure 2: m-CPP's Action at the Serotonergic Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Presynaptic_Terminal Serotonin (5-HT) Vesicle Synaptic_Cleft Synaptic Cleft Presynaptic_Terminal->Synaptic_Cleft 5-HT Release SERT SERT Transporter Postsynaptic_Receptor 5-HT₂c Receptor mCPP m-CPP mCPP->SERT Inhibits mCPP->Postsynaptic_Receptor Agonist Action Synaptic_Cleft->SERT 5-HT Reuptake

Caption: The dual action of m-CPP: blocking serotonin reuptake and stimulating postsynaptic receptors.

Key Applications:
  • Pharmaceutical Intermediate: m-CPP is a crucial building block in the synthesis of several approved drugs, including the antidepressant trazodone, as well as other investigational compounds.[2][10]

  • Research Tool: Its ability to modulate serotonergic activity makes it an invaluable tool in preclinical research to probe the function of serotonin receptors in models of anxiety, depression, and appetite control. For instance, studies have shown that m-CPP induces hypophagia (reduced food intake) in animal models.

  • Analytical Standard: As a known metabolite of trazodone and a substance of abuse in some contexts, certified reference standards of m-CPP are essential for forensic and clinical toxicology laboratories for use in GC/MS or LC/MS methods.

Analytical Methodologies

The detection and quantification of m-CPP in biological matrices or chemical samples are typically achieved using modern analytical techniques.

Table 2: Common Analytical Techniques for m-CPP Analysis
TechniqueSample TypePurpose
Gas Chromatography-Mass Spectrometry (GC-MS) Urine, Blood, Chemical SamplesIdentification and quantification, particularly in forensic and toxicological screening.
Liquid Chromatography-Mass Spectrometry (LC-MS) Urine, Blood, PlasmaHighly sensitive and specific method for quantification in biological fluids, often preferred for pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC) Pharmaceutical PreparationsPurity assessment and quality control during manufacturing.

Conclusion

1-(3-Chlorophenyl)piperazine hydrochloride is a compound of considerable scientific and commercial interest. Its role as a key metabolite of trazodone, a versatile pharmaceutical intermediate, and a potent modulator of the serotonergic system underscores its importance in drug development and neuroscience research. A thorough understanding of its chemical properties, synthesis, and pharmacology is essential for any researcher or scientist working in these fields.

References

  • 1-(3-Chlorophenyl)piperazine Hydrochloride Solution. (n.d.).
  • 1-(3-Chlorophenyl)piperazine hydrochloride, 99%. (n.d.). Sigma-Aldrich.
  • A synthetic method of piperazidines drug intermediate. (2015). Google Patents.
  • Synthesis of 1-(3-Ethylphenyl)Piperazine Monohydrochloride. (n.d.). PrepChem.com.
  • 1-(3-Chlorophenyl) Piperazine | Cas No. 6640-24-0. (n.d.). Darshan Pharma Chem.
  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride. (n.d.). Santa Cruz Biotechnology.
  • 1-(3-Chlorophenyl)piperazine. (n.d.). Pharmaffiliates.
  • 1-(3-Chlorophenyl)piperazine 99 65369-76-8. (n.d.). Sigma-Aldrich.
  • 1-(3-Chlorophenyl)piperazine (hydrochloride) - Safety Data Sheet. (2024).
  • 1-(3-Chlorophenyl)piperazine monohydrochloride. (n.d.). PubChem.
  • 1-(3-Chlorophenyl)piperazine hydrochloride (20466396 | 65369-76-8). (n.d.). Molekula.
  • 1-(3-Chlorophenyl)piperazine. (n.d.). PubChem.
  • 1-(3-Chlorophenyl)piperazine | CAS 6640-24-0. (n.d.). Santa Cruz Biotechnology.
  • 1-(3-Chlorophenyl)piperazine hydrochloride (20466396 | 65369-76-8). (n.d.). Molekula.
  • Method for synthesizing piperazine pharmaceutical intermediate. (2016). Google Patents.

Sources

Exploratory

Technical Guide: Synthesis of 1-[1-(3-Chlorophenyl)ethyl]piperazine Hydrochloride

The following technical guide details the synthesis of 1-[1-(3-Chlorophenyl)ethyl]piperazine hydrochloride , a substituted aryl-piperazine scaffold often utilized in the development of serotonin (5-HT) receptor modulator...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 1-[1-(3-Chlorophenyl)ethyl]piperazine hydrochloride , a substituted aryl-piperazine scaffold often utilized in the development of serotonin (5-HT) receptor modulators.

This guide prioritizes Reductive Amination as the primary industrial route due to its superior impurity profile compared to direct alkylation.

Executive Summary & Retrosynthetic Analysis

The target molecule, 1-[1-(3-Chlorophenyl)ethyl]piperazine , features a piperazine ring attached to a secondary benzylic carbon. This structural motif presents a specific synthetic challenge: the steric hindrance at the


-carbon and the potential for elimination reactions if using alkyl halides.
Retrosynthetic Logic

To design a robust pathway, we disconnect the C-N bond between the ethyl linker and the piperazine nitrogen.

  • Disconnection A (Reductive Amination): Breaks the molecule into 3-chloroacetophenone and piperazine . This is the most convergent and scalable route, avoiding the handling of unstable secondary halides.

  • Disconnection B (Nucleophilic Substitution): Breaks the molecule into 1-(1-bromoethyl)-3-chlorobenzene and piperazine . This route is viable but suffers from competing elimination (E2) reactions yielding 3-chlorostyrene.

Retrosynthesis Target Target: 1-[1-(3-Chlorophenyl)ethyl]piperazine Acetophenone Precursor A: 3-Chloroacetophenone (Ketone) Target->Acetophenone Reductive Amination (Preferred) Piperazine Reagent: Piperazine Target->Piperazine + Halide Precursor B: 1-(1-Bromoethyl)-3-chlorobenzene (Alkyl Halide) Target->Halide SN2 Substitution (Secondary Route)

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.[1]

Primary Pathway: Reductive Amination (Recommended)

This protocol is preferred for its mild conditions and avoidance of mutagenic alkyl halides. It utilizes Sodium Triacetoxyborohydride (STAB) , a selective reducing agent that reduces the intermediate iminium ion without reducing the ketone precursor.

Reaction Scheme
  • Condensation: 3-Chloroacetophenone + Piperazine

    
     Ketimine/Iminium intermediate.
    
  • Reduction: Intermediate + NaBH(OAc)

    
    
    
    
    
    Target Amine.
  • Salt Formation: Amine + HCl

    
     Hydrochloride Salt.
    
Experimental Protocol

Reagents:

  • 3-Chloroacetophenone (1.0 eq)

  • Piperazine (3.0 eq) – Excess prevents bis-alkylation.

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (1.0 eq) – Catalyst.

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) – Solvent.

Step-by-Step Methodology:

  • Imine Formation:

    • In a dry round-bottom flask under N

      
       atmosphere, dissolve 3-chloroacetophenone  (10 mmol) and piperazine  (30 mmol) in anhydrous DCE (50 mL).
      
    • Add Acetic Acid (10 mmol). Stir at room temperature for 1–2 hours.

    • Checkpoint: Monitor by TLC or LC-MS. You may not see a distinct imine spot due to equilibrium, but the ketone spot should diminish.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 20 minutes to control exotherm.

    • Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

  • Quench and Workup:

    • Quench with saturated aqueous NaHCO

      
       (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
      
    • Separate the organic layer.[2][3][4] Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine organic layers and wash with brine.[3][4] Dry over anhydrous Na

      
      SO
      
      
      
      .
  • Purification (Free Base):

    • Evaporate the solvent to obtain the crude oil.[1][3]

    • Self-Validating Step: The excess piperazine is highly water-soluble. Perform a rigorous water wash or use column chromatography (DCM:MeOH:NH

      
      OH 90:9:1) to remove unreacted piperazine.
      
  • Hydrochloride Salt Formation:

    • Dissolve the purified free base in diethyl ether or ethanol.

    • Add 2M HCl in diethyl ether dropwise at 0°C until pH < 3.

    • The white precipitate (hydrochloride salt) is filtered, washed with cold ether, and dried under vacuum.

ReductiveAmination Start Start: 3-Chloroacetophenone + Piperazine (3 eq) Imine Intermediate: Ketimine/Iminium Start->Imine Condensation (1-2 h) Reduction Reduction: Add NaBH(OAc)3 (DCE, AcOH) Imine->Reduction In-situ Workup Workup: NaHCO3 Quench Remove Excess Piperazine Reduction->Workup 16 h, RT Salt Final Product: HCl Salt Formation Workup->Salt HCl/Ether

Figure 2: Workflow for the reductive amination process.

Secondary Pathway: Nucleophilic Substitution (Alkylation)

This route is useful if the bromo-precursor is readily available, but it requires strict control to minimize elimination byproducts (3-chlorostyrene).

Reagents:

  • 1-(1-Bromoethyl)-3-chlorobenzene (1.0 eq) [CAS: 65130-47-4][5]

  • Piperazine (4.0 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 eq)
  • Acetonitrile (MeCN) – Reflux.

Critical Protocol Adjustments:

  • Stoichiometry: A large excess of piperazine (4 eq) is mandatory to statistically favor mono-alkylation over bis-alkylation (where two benzyl groups attach to one piperazine).

  • Temperature: Do not exceed 60°C initially. Higher temperatures favor the E2 elimination of HBr to form the styrene byproduct.

Procedure:

  • Dissolve piperazine and K

    
    CO
    
    
    
    in MeCN. Heat to 50°C.
  • Add 1-(1-bromoethyl)-3-chlorobenzene dropwise over 1 hour.

  • Monitor by HPLC. Look for the appearance of the styrene peak (non-polar) vs. the product peak.

  • Once complete, filter off inorganic salts, evaporate solvent, and partition between water/DCM to remove excess piperazine.

Analytical Characterization

To ensure scientific integrity, the final hydrochloride salt must meet the following criteria.

TestMethodExpected Result
Identity 1H NMR (DMSO-d6)

1.6 (d, 3H, CH

), 3.2-3.6 (m, 8H, Piperazine), 4.4 (q, 1H, CH-N), 7.3-7.6 (m, 4H, Ar-H).
Purity HPLC (C18 Column) >98% area. Impurity <0.5% (Bis-alkylated dimer).[6]
Counterion Titration (AgNO3) 1.0 or 2.0 eq Chloride (Mono vs Dihydrochloride).
Chirality Chiral HPLC 50:50 Racemate (unless chiral resolution is performed).
Stereochemical Note

Both pathways described above yield the racemate (


). The biological activity of phenyl-piperazines often varies between enantiomers. If a single enantiomer is required:
  • Resolution: Use L-(+)-Tartaric acid to resolve the free base.

  • Chiral Synthesis: Use (S)-1-(3-chlorophenyl)ethylamine as the starting material in a reaction with bis(2-chloroethyl)amine (nitrogen mustard analog) to construct the piperazine ring with retention of configuration.

References

  • Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Sigma-Aldrich. "1-(3-Chlorophenyl)piperazine hydrochloride Product Sheet." (Grounding for structural analogs and salts). Link

  • PubChem. "1-(1-bromoethyl)-3-chlorobenzene (CAS 65130-47-4)." National Library of Medicine. Link

  • Master Organic Chemistry. "Reductive Amination: Mechanism and Practical Guide." Link

Sources

Foundational

Postulated Mechanism of Action for 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine Hydrochloride: A Technical Guide for Preclinical Research

Abstract This technical guide delineates the postulated mechanism of action for the novel arylpiperazine compound, 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride. Based on a comprehensive analysis of its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates the postulated mechanism of action for the novel arylpiperazine compound, 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride. Based on a comprehensive analysis of its structural analogue, 1-(3-chlorophenyl)piperazine (mCPP), and the broader pharmacology of the arylpiperazine class, we hypothesize that this compound primarily functions as a modulator of serotonergic and dopaminergic neurotransmitter systems.[1][2][3] This document provides a foundational framework for researchers, scientists, and drug development professionals, outlining the key molecular targets, the rationale behind these postulations, and a detailed roadmap for experimental validation. The central hypothesis is that the addition of an ethyl group to the benzylic position of the 3-chlorophenyl moiety will modulate the binding affinity and functional activity at various G-protein coupled receptors (GPCRs), potentially offering a unique pharmacological profile with therapeutic implications for neurological and psychiatric disorders.[3]

Introduction: The Arylpiperazine Scaffold and the Significance of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine Hydrochloride

The arylpiperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets, particularly within the central nervous system (CNS).[4] Compounds incorporating this moiety have led to the development of numerous successful therapeutics for conditions ranging from depression and anxiety to psychosis.[1][3][5] The versatility of the arylpiperazine structure allows for fine-tuning of its pharmacological properties through chemical modifications.[1]

1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is a novel derivative of the well-characterized psychoactive compound, 1-(3-chlorophenyl)piperazine (mCPP).[2][6] mCPP is a known metabolite of the antidepressant trazodone and has been extensively studied for its interactions with serotonin (5-HT) and, to a lesser extent, adrenergic and dopaminergic receptors.[2][6][7] It is postulated that the introduction of an ethyl group at the benzylic carbon, creating a chiral center, will alter the steric and electronic properties of the molecule, thereby modifying its interaction with target receptors. This guide will explore the anticipated pharmacology of this novel compound, drawing on the wealth of data available for its parent compound and chemical class.

Postulated Molecular Targets and Mechanism of Action

Based on the pharmacology of mCPP and other arylpiperazines, the primary molecular targets for 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride are hypothesized to be:

  • Serotonin (5-HT) Receptors: Particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes.[1]

  • Dopamine (DA) Receptors: With potential activity at D2 and D3 subtypes.[1][8]

  • Adrenergic (α) Receptors: Specifically the α1 and α2 subtypes.[9]

The core of our hypothesis is that 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride will act as a mixed agonist/antagonist at these receptors, with a receptor affinity and functional activity profile distinct from mCPP.

Interaction with the Serotonergic System

The serotonergic system is a critical regulator of mood, cognition, and behavior. Arylpiperazines are well-known for their potent effects on various 5-HT receptor subtypes.[1] mCPP itself displays a complex profile, acting as an agonist at 5-HT2C receptors and exhibiting affinity for several other 5-HT subtypes.[2]

We postulate that 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride will exhibit significant affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors. The presence of the ethyl group may enhance selectivity for a particular subtype or alter the functional response (e.g., from full agonist to partial agonist or antagonist).

Hypothesized Serotonergic Signaling Pathway Modulation

Serotonergic Signaling Pathway Postulated Modulation of Serotonergic Pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 5HT_synthesis 5-HT Synthesis 5HT_vesicle Vesicular Storage 5HT_synthesis->5HT_vesicle 5HT_release 5-HT Release 5HT_vesicle->5HT_release 5HT1A_auto 5-HT1A Autoreceptor 5HT_release->5HT1A_auto Negative Feedback Synaptic_Cleft Synaptic 5-HT 5HT_release->Synaptic_Cleft SERT SERT (Reuptake) Synaptic_Cleft->SERT Reuptake 5HT1A_post 5-HT1A Receptor Synaptic_Cleft->5HT1A_post 5HT2A_post 5-HT2A Receptor Synaptic_Cleft->5HT2A_post 5HT2C_post 5-HT2C Receptor Synaptic_Cleft->5HT2C_post Signaling_Cascade Downstream Signaling (e.g., cAMP, IP3/DAG) 5HT1A_post->Signaling_Cascade 5HT2A_post->Signaling_Cascade 5HT2C_post->Signaling_Cascade Neuronal_Response Altered Neuronal Excitability Signaling_Cascade->Neuronal_Response Compound 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride Compound->5HT1A_auto Agonist? Compound->5HT1A_post Agonist/Antagonist? Compound->5HT2A_post Agonist/Antagonist? Compound->5HT2C_post Agonist/Antagonist?

Caption: Postulated interactions with key serotonin receptors.

Interaction with the Dopaminergic System

Arylpiperazines often possess affinity for dopamine receptors, contributing to their antipsychotic or mood-stabilizing effects.[1][10] While mCPP has a lower affinity for dopamine receptors compared to serotonin receptors, structural modifications can significantly alter this balance.[7] The addition of the ethyl group could potentially enhance affinity for D2 and D3 receptors.

We postulate that 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride may act as a partial agonist or antagonist at D2-like receptors. This could translate to a modulation of dopamine-mediated signaling, which is highly relevant for conditions like psychosis and Parkinson's disease.[3]

Hypothesized Dopaminergic Signaling Pathway Modulation

Dopaminergic Signaling Pathway Postulated Modulation of Dopaminergic Pathways cluster_presynaptic_da Presynaptic Neuron cluster_postsynaptic_da Postsynaptic Neuron DA_synthesis Dopamine Synthesis DA_vesicle Vesicular Storage DA_synthesis->DA_vesicle DA_release Dopamine Release DA_vesicle->DA_release D2_auto D2 Autoreceptor DA_release->D2_auto Negative Feedback Synaptic_Cleft_DA Synaptic Dopamine DA_release->Synaptic_Cleft_DA DAT DAT (Reuptake) Synaptic_Cleft_DA->DAT Reuptake D2_post D2 Receptor Synaptic_Cleft_DA->D2_post D3_post D3 Receptor Synaptic_Cleft_DA->D3_post Signaling_Cascade_DA Downstream Signaling (e.g., cAMP inhibition) D2_post->Signaling_Cascade_DA D3_post->Signaling_Cascade_DA Neuronal_Response_DA Altered Neuronal Response Signaling_Cascade_DA->Neuronal_Response_DA Compound 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride Compound->D2_auto Agonist? Compound->D2_post Partial Agonist/Antagonist? Compound->D3_post Partial Agonist/Antagonist?

Caption: Postulated interactions with key dopamine receptors.

Experimental Validation Workflow

To empirically test these hypotheses, a multi-tiered experimental approach is essential. This workflow is designed to be self-validating, with each stage informing the next.

Experimental Workflow Diagram

Experimental Workflow Workflow for Mechanistic Validation Start Hypothesis Generation Binding_Assays Tier 1: Radioligand Binding Assays Start->Binding_Assays Determine Receptor Affinity (Ki) Functional_Assays Tier 2: In Vitro Functional Assays Binding_Assays->Functional_Assays Characterize Functional Activity (EC50, Emax) In_Vivo_Studies Tier 3: In Vivo Behavioral & Neurochemical Studies Functional_Assays->In_Vivo_Studies Assess Physiological & Behavioral Effects Data_Analysis Data Synthesis & Mechanistic Refinement In_Vivo_Studies->Data_Analysis Correlate Molecular & Systemic Effects

Caption: A tiered approach for experimental validation.

Tier 1: In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride for a panel of CNS receptors.

Methodology:

  • Preparation of Membranes: Utilize cell lines stably expressing human recombinant receptors (e.g., HEK293 or CHO cells) for 5-HT1A, 5-HT2A, 5-HT2C, D2, D3, α1, and α2 receptors. Prepare crude membrane fractions by homogenization and centrifugation.

  • Radioligand Binding: Conduct competitive binding assays using specific radioligands for each receptor target (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2).

  • Incubation: Incubate membrane preparations with a fixed concentration of radioligand and varying concentrations of the test compound.

  • Separation and Counting: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.[11]

  • Data Analysis: Calculate IC50 values from competition curves and convert to Ki values using the Cheng-Prusoff equation.

Expected Outcome: A quantitative measure of the compound's affinity for each receptor, allowing for a comparison with mCPP and other reference compounds.

Target Receptor Postulated Affinity (Ki) Rationale
5-HT1A< 100 nMCommon target for arylpiperazines.[1]
5-HT2A< 150 nMKey receptor in psychosis and depression.[1]
5-HT2C< 50 nMPrimary target of mCPP.
Dopamine D2< 200 nMPotential for antipsychotic activity.[8]
Dopamine D3< 250 nMModulation of cognitive and reward pathways.[8]
Adrenergic α1< 300 nMCommon off-target effect for this class.[12]
Adrenergic α2< 500 nMPotential for modulation of norepinephrine release.[7]
Tier 2: In Vitro Functional Assays

Objective: To characterize the functional activity of the compound at the receptors for which it shows significant binding affinity.

Methodology:

  • GPCR Signaling Assays:

    • cAMP Assays: For Gs and Gi-coupled receptors (e.g., 5-HT1A, D2), measure the inhibition or stimulation of forskolin-induced cAMP accumulation using HTRF or LANCE assays.

    • Calcium Mobilization Assays: For Gq-coupled receptors (e.g., 5-HT2A, 5-HT2C), measure changes in intracellular calcium levels using a fluorescent calcium indicator (e.g., Fluo-4).

  • Data Analysis: Generate dose-response curves to determine EC50 (potency) and Emax (efficacy) values. Classify the compound as a full agonist, partial agonist, or antagonist at each receptor.

Expected Outcome: A detailed understanding of how the compound modulates the signaling of its target receptors, providing insight into its potential therapeutic and side-effect profile.

Tier 3: In Vivo Behavioral and Neurochemical Studies

Objective: To assess the physiological and behavioral effects of the compound in relevant animal models and to correlate these effects with its in vitro pharmacology.

Methodology:

  • Animal Models:

    • Forced Swim Test (Mouse): A predictive model for antidepressant-like activity.

    • Prepulse Inhibition of Startle (Rat): A model of sensorimotor gating deficits relevant to schizophrenia.

    • Microdialysis (Rat): To measure changes in extracellular levels of serotonin and dopamine in specific brain regions (e.g., prefrontal cortex, nucleus accumbens) following compound administration.

  • Procedure:

    • Administer the compound systemically (e.g., intraperitoneally) at various doses.

    • Conduct behavioral tests at appropriate time points post-administration.

    • For microdialysis, collect dialysate samples before and after drug administration and analyze neurotransmitter content via HPLC-ECD.

Expected Outcome: Evidence of in vivo target engagement and a link between the compound's molecular mechanism and its effects on complex behaviors, providing a strong foundation for further preclinical development.

Conclusion and Future Directions

The mechanistic framework presented in this guide provides a scientifically rigorous and experimentally tractable path for the elucidation of the pharmacological profile of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride. By leveraging the extensive knowledge of its structural predecessors and employing a systematic, multi-tiered validation approach, researchers can efficiently characterize this novel compound. The primary hypothesis, centered on multimodal serotonergic and dopaminergic activity, suggests a potential therapeutic utility in a range of CNS disorders. Future studies should also investigate the stereospecific pharmacology of the R- and S-enantiomers, as the chiral center introduced by the ethyl group may lead to significant differences in receptor affinity and functional activity. A thorough ADME-Tox profiling will also be critical for its progression as a potential drug candidate.

References

  • Vertex AI Search. (n.d.). 1-(3-Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat.
  • Wikipedia. (2023, December 15). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. In Wikipedia.
  • Cayman Chemical. (n.d.). 1-(3-Chlorophenyl)piperazine (hydrochloride) (CAS 13078-15-4).
  • Sigma-Aldrich. (n.d.). 1-(3-Chlorophenyl)piperazine 99 65369-76-8.
  • MDPI. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
  • MDPI. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.
  • MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine.
  • PubMed. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed.
  • PubMed. (1989). 1-(m-chlorophenyl)piperazine (mCPP) Interactions With Neurotransmitter Receptors in the Human Brain.
  • ResearchGate. (n.d.). Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site.
  • Bentham Science. (2002). Arylpiperazines with Affinity Toward a1-Adrenergic Receptors.
  • PubMed. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders.
  • Wiley Online Library. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

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Exploratory

Pharmacological profile of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride

An In-depth Technical Guide to the Pharmacological Profile of 1-(3-Chlorophenyl)piperazine Hydrochloride (mCPP) Abstract: This technical guide provides a comprehensive analysis of the pharmacological profile of 1-(3-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacological Profile of 1-(3-Chlorophenyl)piperazine Hydrochloride (mCPP)

Abstract: This technical guide provides a comprehensive analysis of the pharmacological profile of 1-(3-chlorophenyl)piperazine hydrochloride, commonly known as mCPP. The document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of its complex mechanism of action, pharmacokinetics, physiological effects, and safety considerations. Synthesizing data from foundational and contemporary research, this guide explains the causality behind its multifaceted interactions with neurochemical systems, particularly the serotonergic pathways. It includes detailed experimental protocols and data visualizations to support a thorough and practical understanding of this significant research compound.

Introduction and Chemical Identity

1-(3-Chlorophenyl)piperazine hydrochloride (mCPP) is a psychoactive compound belonging to the phenylpiperazine class of chemicals.[1] It is widely utilized as a high-purity pharmaceutical intermediate and a critical tool in neuropharmacological research, particularly for studies involving the serotonin system.[2] Structurally, it features a 3-chlorophenyl group attached to a piperazine ring, a configuration that confers a high binding affinity for various neurotransmitter receptors.[2]

It is important to note that while the topic specifies "1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride," the vast body of scientific literature and pharmacological data pertains to the compound lacking the ethyl linker, namely 1-(3-chlorophenyl)piperazine (mCPP). This guide will focus on the latter, as it is the pharmacologically active agent extensively characterized in research and clinical studies.

mCPP is not only a laboratory tool but also an active metabolite of several widely prescribed antidepressant medications, including trazodone and nefazodone, contributing to their overall therapeutic and side-effect profiles.[3][4] Furthermore, it has been identified as a designer drug, often found as an adulterant in illicit substances marketed as "ecstasy."[5][6]

Compound Details:

  • Systematic Name: 1-(3-chlorophenyl)piperazine hydrochloride

  • Common Synonyms: meta-Chlorophenylpiperazine, mCPP, 3-CPP

  • Molecular Formula: C₁₀H₁₄Cl₂N₂[2]

  • Appearance: White to off-white crystalline powder[2]

  • Solubility: Soluble in water[2]

Pharmacodynamics: A Complex Interaction with Neuromodulatory Systems

The pharmacodynamic profile of mCPP is characterized by its broad and complex interactions with multiple neurotransmitter systems, with the serotonin (5-HT) system being its primary domain of action. It functions as both a direct receptor ligand and a modulator of neurotransmitter transport and release.[1][3]

Primary Target: The Serotonin System

mCPP exhibits significant affinity for a wide array of serotonin receptors, often with mixed functional outcomes (agonist, partial agonist, antagonist) depending on the receptor subtype.[1][3] This functional promiscuity is the cornerstone of its diverse physiological and psychological effects.

Mechanism of Action at Serotonergic Sites:

  • Receptor Agonism: mCPP behaves as a non-selective agonist at most serotonin receptors, with its most potent actions observed at the 5-HT₂B and 5-HT₂C subtypes.[1][3]

  • Mixed Agonist/Antagonist Profile: At human receptors, mCPP acts as a partial agonist at 5-HT₂C receptors while functioning as an antagonist at 5-HT₂A and 5-HT₂B receptors .[3] This nuanced activity is critical; the lack of significant 5-HT₂A agonism is consistent with the absence of classic psychedelic or hallucinogenic effects in humans.[3]

  • Serotonin Reuptake Inhibition and Release: Beyond direct receptor interaction, mCPP also binds to the serotonin transporter (SERT), inhibiting serotonin reuptake and promoting its release.[1][3][7] This dual-action mechanism elevates synaptic serotonin levels, further contributing to its overall serotonergic effects.

The functional consequences of these interactions are profound. The potent activity at the 5-HT₂C receptor is believed to mediate many of mCPP's characteristic effects, including anxiety, headaches, appetite suppression (anorexia), and nausea (the latter likely also involving 5-HT₃ stimulation).[1][3]

Receptor Binding Affinity Profile

The affinity of mCPP for various neurotransmitter receptors has been quantified through radioligand binding assays. The dissociation constant (Ki) represents the concentration of the drug required to occupy 50% of the receptors—a lower Ki value indicates a higher binding affinity.

Receptor/TransporterBinding Affinity (Ki, nM)Functional ActivityImplied Clinical/Physiological Effect
5-HT₂C 3.4 Partial AgonistAnxiety, headache, appetite loss, primary mediator of subjective effects[1]
5-HT₂B 28.8AntagonistPotential role in migraine induction[1]
5-HT₂A 32.1AntagonistLack of hallucinogenic effects[1][3]
5-HT₁A Significant AffinityAgonistContributes to anxiogenic/anxiolytic balance[1][3]
5-HT₁B/₁D Significant AffinityAgonistPotential role in neuroendocrine response[3][8]
5-HT₃ Significant AffinityAgonistNausea and vomiting[3]
SERT ~230Inhibitor/ReleaserIncreased synaptic serotonin[7]
α₂-Adrenergic Some Affinity--
NET Some Affinity--
Dopamine D₂-like Low Affinity-Long-term administration may decrease hypothalamic dopamine levels[9][10][11]

Table 1: Summary of mCPP Receptor Binding Affinities and Functional Consequences. Data synthesized from multiple sources.[1][3][7][8][9][10][11]

Signaling Pathway Overview

Activation of the 5-HT₂C receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade via the Gq/G₁₁ pathway. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating Protein Kinase C (PKC), respectively, leading to a state of increased neuronal excitability. This pathway is central to the anxiogenic and anorectic effects of mCPP.

Gq_Pathway mCPP mCPP (Agonist) Receptor 5-HT2C Receptor (Gq/G11-Coupled) mCPP->Receptor Binds G_Protein Gq/G11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Activate Protein Kinase C (PKC) DAG->PKC Response Neuronal Excitation (Anxiety, Anorexia) Ca_Release->Response PKC->Response

Figure 1: Simplified 5-HT₂C receptor signaling pathway activated by mCPP.

Pharmacokinetics: Absorption, Metabolism, and Elimination

The pharmacokinetic profile of mCPP is notable for its significant inter-individual variability, which has implications for its use in clinical research and its effects as a metabolite.

  • Absorption and Bioavailability: Following oral administration, mCPP exhibits highly variable absorption. Studies in healthy volunteers have shown that its absolute bioavailability can range widely from 12% to 84%.[8] This variability can lead to unpredictable plasma concentrations and, consequently, inconsistent pharmacodynamic responses.

  • Metabolism: mCPP is a primary active metabolite of several psychotropic drugs, including trazodone, nefazodone, etoperidone, and mepiprazole.[1] The formation of mCPP from parent drugs like trazodone is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[6] Subsequently, mCPP itself is principally metabolized in the liver via hydroxylation to para-hydroxy-mCPP (p-OH-mCPP). This reaction is catalyzed almost exclusively by the cytochrome P450 2D6 (CYP2D6) isoenzyme.[1][12] This metabolic dependency means that co-administration of CYP2D6 inhibitors (such as certain SSRIs) can significantly increase mCPP plasma levels, elevating the risk of adverse effects.[12]

  • Elimination: The elimination half-life of mCPP is relatively short, ranging from approximately 2.4 to 6.8 hours after both intravenous and oral administration.[8] It is excreted primarily via the urine.[1]

Metabolic_Pathway cluster_0 Phase I Metabolism Trazodone Trazodone (Parent Drug) mCPP mCPP (Active Metabolite) Trazodone->mCPP CYP3A4 (Dealkylation) OH_mCPP p-hydroxy-mCPP (Inactive Metabolite) mCPP->OH_mCPP CYP2D6 (Hydroxylation) Excretion Renal Excretion OH_mCPP->Excretion

Figure 2: Metabolic pathway of trazodone to mCPP and its subsequent inactivation.

Physiological and Behavioral Effects

The complex pharmacodynamic profile of mCPP translates into a wide range of physiological and behavioral effects, which have been characterized in both human and animal studies.

Human Studies

In controlled human administration studies, mCPP reliably produces a distinct set of effects:

  • Neuroendocrine Response: It acts as a potent neuroendocrine challenge agent, significantly increasing plasma levels of ACTH, cortisol, and prolactin.[8] This response is often used as a proxy for central serotonergic system sensitivity.

  • Psychological and Behavioral Effects: The subjective experience of mCPP is generally considered unpleasant and dysphoric.[1] It is a potent anxiogenic agent, capable of inducing anxiety, dizziness, and even panic attacks in susceptible individuals.[1][8] While it has psychostimulant properties, it lacks the reinforcing effects typically associated with drugs of abuse.[1][13]

  • Somatic Effects: The most commonly reported physical effects include severe headaches and migraines, making it a useful pharmacological tool for testing anti-migraine medications.[1] Other common effects include nausea, shivering, and heightened sensitivity to light and sound.[8]

Animal Models

Preclinical studies in animal models corroborate the findings in humans and provide further mechanistic insights:

  • Anorectic Effects: mCPP is a powerful appetite suppressant, inducing hypophagia in both food-deprived and freely-feeding rats. This effect is largely attributed to its agonist activity at 5-HT₂C receptors.

  • Changes with Chronic Administration: Long-term administration to rats results in neuroadaptive changes within the serotonin system. These include a downregulation of 5-HT₂ receptors and an upregulation of 5-HT₁A receptors in the cortex and hippocampus, respectively.[10] Chronic treatment also leads to a decrease in hypothalamic dopamine levels and the development of tolerance to the acute locomotor-suppressing effects of the drug.[10]

Toxicology and Safety Profile

The safety profile of mCPP is a critical consideration for its handling in research settings and for understanding the risks associated with its presence as a drug metabolite or a substance of abuse.

Hazard ClassGHS StatementDescriptionPrecautionary Code
Acute Oral Toxicity H302: Harmful if swallowedIngestion can lead to toxic effects.P301+P317
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact with skin can cause irritation.P280, P302+P352
Eye Damage/Irritation H319: Causes serious eye irritationCan cause significant irritation or damage upon contact with eyes.P280, P305+P351+P338
Specific Target Organ Toxicity H335: May cause respiratory irritationInhalation of the powder may irritate the respiratory tract.P261, P304+P340

Table 2: GHS Hazard and Precautionary Statements for mCPP.[14][15]

Key Toxicological Concerns:

  • Serotonin Syndrome: Due to its multimodal action on the serotonin system (receptor agonism, reuptake inhibition, and release), there is a significant risk of serotonin syndrome, a potentially life-threatening condition. This risk is greatly amplified when mCPP is co-administered with other serotonergic agents, such as SSRIs, MAOIs, or other antidepressants.[13]

  • Psychiatric Risks: Given its anxiogenic and dysphoric properties, mCPP can exacerbate pre-existing psychiatric conditions like anxiety disorders or obsessive-compulsive disorder.[1]

Field-Proven Experimental Protocol: Radioligand Binding Assay

To provide a practical context for the data presented, this section outlines a standard protocol for a competitive radioligand binding assay. This technique is fundamental for determining the binding affinity (Ki) of a test compound like mCPP for a specific receptor, such as the human 5-HT₂C receptor.

Objective: To determine the inhibitory constant (Ki) of mCPP for the human 5-HT₂C receptor expressed in a stable cell line (e.g., HEK293 cells).

Causality Behind Experimental Choices:

  • The System: Using a cell line with stable, high-level expression of the target receptor ensures a robust and reproducible signal, isolating the interaction from the complexity of native tissue.

  • The Radioligand: [³H]Mesulergine is a high-affinity antagonist radioligand for the 5-HT₂C receptor. Using an antagonist prevents receptor desensitization during incubation and provides a stable baseline for competition.

  • Competition Principle: The assay measures how effectively the "cold" (unlabeled) test compound (mCPP) competes with a fixed concentration of the "hot" (radiolabeled) ligand for binding to the receptor. A more potent competitor will displace the radioligand at a lower concentration.

Step-by-Step Methodology
  • Membrane Preparation:

    • Culture HEK293 cells expressing the human 5-HT₂C receptor to confluence.

    • Harvest the cells and homogenize them in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells and release membrane fragments.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging. This step purifies the membranes from cytosolic components.

    • Resuspend the final membrane pellet in assay buffer and determine the total protein concentration using a Bradford or BCA assay. This allows for normalization of results.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for each condition:

      • Total Binding: Membranes + Radioligand ([³H]Mesulergine at its Kd concentration) + Assay Buffer.

      • Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a known 5-HT₂C antagonist (e.g., 10 µM Mianserin). This determines the amount of radioligand that binds to non-receptor components.

      • Competition: Membranes + Radioligand + varying concentrations of mCPP (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

    • Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filter discs into scintillation vials, add scintillation cocktail (which emits light when excited by radioactive decay), and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of mCPP. This will generate a sigmoidal competition curve.

    • Use non-linear regression analysis (e.g., Prism software) to fit the curve and determine the IC₅₀ value (the concentration of mCPP that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

protocol_workflow start Start step1 1. Cell Culture (HEK293-h5HT2C) start->step1 step2 2. Membrane Preparation (Homogenization & Centrifugation) step1->step2 step3 3. Assay Setup (Total, NSB, Competition Wells) step2->step3 step4 4. Incubation (Reach Equilibrium) step3->step4 step5 5. Harvesting (Rapid Filtration) step4->step5 step6 6. Detection (Scintillation Counting) step5->step6 step7 7. Data Analysis (Calculate IC50 -> Ki) step6->step7 end End step7->end

Figure 3: Workflow for a competitive radioligand binding assay.

Conclusion

1-(3-Chlorophenyl)piperazine (mCPP) possesses a remarkably complex pharmacological profile, primarily defined by its multimodal and high-affinity interactions with the serotonin system. Its function as a non-selective agonist with a mixed profile at key 5-HT₂ subtypes, combined with its ability to inhibit serotonin reuptake and stimulate its release, underpins its potent physiological and psychological effects. While an invaluable tool for probing the function of the serotonergic system, its variable pharmacokinetics and significant anxiogenic and physiological side effects necessitate careful consideration in experimental design. A thorough understanding of its pharmacology, as detailed in this guide, is essential for any researcher or drug development professional working with mCPP or related compounds.

References

  • PsychonautWiki. (2023, October 10). MCPP.
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  • PubMed. (1991). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion.
  • Cayman Chemical. 1-(3-Chlorophenyl)piperazine (hydrochloride).
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  • PubMed. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain.
  • PubMed. (2000).
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Foundational

Known biological activities of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride

An In-depth Technical Guide to the Biological Activities of Phenylpiperazine Derivatives, with a Focus on 1-(3-Chlorophenyl)piperazine (mCPP) A Note to the Reader: The initial focus of this guide was the specific molecul...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activities of Phenylpiperazine Derivatives, with a Focus on 1-(3-Chlorophenyl)piperazine (mCPP)

A Note to the Reader: The initial focus of this guide was the specific molecule 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride. However, a comprehensive search of the scientific literature did not yield specific data for this exact compound. Therefore, this guide has been structured to provide an in-depth exploration of a closely related and extensively studied compound: 1-(3-chlorophenyl)piperazine (mCPP) . The biological activities and methodologies discussed herein are directly relevant to mCPP and provide a strong foundational understanding for researchers investigating phenylpiperazine derivatives.

Introduction: The Significance of Phenylpiperazine Derivatives in Neuropharmacology

Phenylpiperazine derivatives represent a significant class of psychoactive compounds that have been instrumental in the study of serotonergic and other neurotransmitter systems. These compounds are characterized by a piperazine ring attached to a phenyl group, often with various substitutions on the phenyl ring that modulate their pharmacological activity.[1][2] 1-(3-chlorophenyl)piperazine, commonly known as mCPP, is a prominent member of this class.[3] It is not only a research chemical but also a known metabolite of the antidepressant drugs trazodone and nefazodone.[2] This dual identity makes mCPP a subject of interest in both understanding the therapeutic actions of its parent drugs and in the context of its own psychoactive properties.[3][4]

This guide will provide a detailed overview of the known biological activities of mCPP, its mechanism of action, and relevant experimental protocols for its study.

Pharmacological Profile of mCPP: A Multi-Target Ligand

mCPP is recognized for its broad pharmacological profile, exhibiting affinity for multiple neurotransmitter receptors. This multi-target engagement is central to its complex physiological and behavioral effects.

Primary Activity: Serotonin Receptor Agonism

The most well-characterized activity of mCPP is its role as a serotonin receptor agonist.[2] It displays a notable affinity for several serotonin (5-HT) receptor subtypes, with a particularly high affinity for the 5-HT2C receptor. This interaction is believed to be a key mediator of many of its central nervous system effects.

Other Receptor Interactions

Beyond its effects on the serotonergic system, mCPP has been shown to interact with other receptor systems, although generally with lower affinity. It has been reported to have an affinity for 11 neurotransmitter receptor binding sites in human brain membranes.

Key Biological Activities and Physiological Effects

The interaction of mCPP with its molecular targets translates into a range of observable biological activities and physiological effects.

Central Nervous System Effects
  • Anxiogenic and Dysphoric Effects: In both preclinical and human studies, mCPP has been shown to induce anxiety-provoking and dysphoric (unpleasant) states.[3] It can also induce panic attacks in susceptible individuals.[3]

  • Psychostimulant and Hallucinogenic Properties: mCPP is reported to have psychostimulant and hallucinogenic effects, which has led to its misuse as a recreational drug, often sold as "ecstasy".[3]

  • Induction of Hypophagia: Studies in animal models have demonstrated that mCPP can induce hypophagia, which is a reduction in food intake.

Metabolism of mCPP

Understanding the metabolism of mCPP is crucial for both toxicological analysis and for comprehending its in vivo activity. In rats, mCPP is extensively metabolized, primarily through hydroxylation of the aromatic ring and degradation of the piperazine moiety.[4] The main metabolites include hydroxy-mCPP isomers, N-(3-chlorophenyl)ethylenediamine, and 3-chloroaniline.[4] These metabolites can be excreted as glucuronides or sulfates, and the aniline derivatives may be acetylated.[4]

Experimental Protocols for the Study of mCPP

The following section outlines key experimental methodologies for investigating the biological activities of mCPP.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of mCPP for various neurotransmitter receptors.

Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat or human) in a suitable buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a fresh buffer and store at -80°C.

  • Binding Assay:

    • Incubate the prepared membranes with a radiolabeled ligand specific for the receptor of interest (e.g., [³H]ketanserin for 5-HT₂ₐ receptors).

    • Add varying concentrations of mCPP to compete with the radioligand for binding.

    • After incubation, rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from total binding.

    • Plot the percentage of specific binding against the logarithm of the mCPP concentration.

    • Determine the IC₅₀ (the concentration of mCPP that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

In Vivo Behavioral Assays in Rodents

Objective: To assess the behavioral effects of mCPP, such as anxiety and effects on locomotion.

Methodology (Elevated Plus Maze for Anxiety):

  • Apparatus: An elevated, plus-shaped maze with two open arms and two closed arms.

  • Procedure:

    • Administer mCPP or a vehicle control to the animals (e.g., rats or mice) via an appropriate route (e.g., intraperitoneal injection).

    • After a predetermined pretreatment time, place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • Record the time spent in the open arms versus the closed arms and the number of entries into each arm type.

  • Data Analysis:

    • An anxiogenic effect is indicated by a significant decrease in the time spent in and the number of entries into the open arms compared to the control group.

Visualizing mCPP's Primary Mechanism of Action

The following diagram illustrates the primary proposed mechanism of action for mCPP, focusing on its interaction with the 5-HT₂C receptor.

mCPP_Mechanism mCPP 1-(3-Chlorophenyl)piperazine (mCPP) HT2C_Receptor 5-HT2C Receptor mCPP->HT2C_Receptor Agonist Binding G_Protein Gq/11 Protein HT2C_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Neuronal_Excitation Downstream Neuronal Excitation Ca_Release->Neuronal_Excitation PKC_Activation->Neuronal_Excitation

Sources

Exploratory

An In-depth Technical Guide to 1-(3-Chlorophenyl)piperazine Hydrochloride (m-CPP HCl): A Comprehensive Literature Review

A Note on the Subject Compound: This guide provides a comprehensive review of 1-(3-Chlorophenyl)piperazine hydrochloride (m-CPP HCl). Initial searches for "1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride" did not...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: This guide provides a comprehensive review of 1-(3-Chlorophenyl)piperazine hydrochloride (m-CPP HCl). Initial searches for "1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride" did not yield sufficient public data for a comprehensive review, suggesting it is a compound with limited to no presence in the scientific literature. The requested molecule features an ethyl linker between the chlorophenyl group and the piperazine ring, which is absent in the well-documented m-CPP HCl. Given the structural similarity and the extensive body of research available, this guide focuses on m-CPP HCl to provide a valuable and in-depth resource for researchers, scientists, and drug development professionals.

Introduction

1-(3-Chlorophenyl)piperazine (m-CPP) and its hydrochloride salt are synthetic compounds belonging to the phenylpiperazine class of drugs.[1] Phenylpiperazines are characterized by a piperazine ring attached to a phenyl group, and they are a common scaffold in medicinal chemistry, appearing in drugs with a wide range of central nervous system activities.[2] m-CPP itself is a significant molecule in pharmacology and neuroscience due to its potent effects on the serotonergic system.[3] It is perhaps best known as a major and active metabolite of the antidepressant drug trazodone.[4][3] However, it has also been investigated independently for its own psychoactive properties and is sometimes found in illicitly sold "ecstasy" tablets.[5] This guide will provide a detailed overview of the synthesis, chemical properties, pharmacology, analytical methods, and safety of m-CPP HCl.

Chemical Properties and Synthesis

1-(3-Chlorophenyl)piperazine hydrochloride is a white to off-white crystalline powder.[1] It is soluble in water and some organic solvents.[6] The key chemical features and properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₄Cl₂N₂
Molecular Weight 233.14 g/mol
CAS Number 13078-15-4
Appearance White to off-white powder
Melting Point 210-214 °C (decomposes)[5]
Solubility Soluble in water and methanol[5][6]
Synthesis of 1-(3-Chlorophenyl)piperazine Hydrochloride

The synthesis of m-CPP HCl can be achieved through several routes. A common laboratory and industrial method involves the reaction of 3-chloroaniline with a bis(2-chloroethyl)amine derivative, followed by cyclization to form the piperazine ring.[7][8]

A representative synthetic pathway is illustrated below:

Synthesis_of_mCPP_HCl cluster_0 Step 1: Formation of Bis(2-chloroethyl)amine cluster_1 Step 2: Formation of 1-(3-Chlorophenyl)piperazine cluster_2 Step 3: Salt Formation Diethanolamine Diethanolamine BisChloroethylamine Bis(2-chloroethyl)amine Hydrochloride Diethanolamine->BisChloroethylamine Reaction with SOCl₂ ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->BisChloroethylamine mCPP 1-(3-Chlorophenyl)piperazine BisChloroethylamine->mCPP Reaction with 3-Chloroaniline Chloroaniline 3-Chloroaniline Chloroaniline->mCPP mCPPHCl 1-(3-Chlorophenyl)piperazine Hydrochloride mCPP->mCPPHCl Protonation HCl Hydrochloric Acid (HCl) HCl->mCPPHCl

Figure 1: Synthetic pathway for 1-(3-Chlorophenyl)piperazine Hydrochloride.

A detailed experimental protocol for a similar synthesis is described in the literature.[7][8] The process generally involves:

  • Step 1: Reaction of diethanolamine with a chlorinating agent like thionyl chloride to produce bis(2-chloroethyl)amine hydrochloride.

  • Step 2: Condensation of bis(2-chloroethyl)amine hydrochloride with 3-chloroaniline to form the piperazine ring, yielding 1-(3-chlorophenyl)piperazine.

  • Step 3: Treatment of the free base with hydrochloric acid to precipitate the hydrochloride salt, which can then be purified by recrystallization.

Pharmacology and Mechanism of Action

The pharmacological profile of m-CPP is complex, with affinities for multiple serotonin (5-HT) receptor subtypes.[5] It is primarily known as a non-selective serotonin receptor agonist.[4] Its binding affinities at various receptors contribute to its diverse physiological and psychological effects.

The primary mechanism of action of m-CPP is its interaction with serotonin receptors, particularly the 5-HT₂C receptor, where it acts as an agonist.[5] It also shows affinity for other 5-HT receptors, including 5-HT₁A, 5-HT₁B, 5-HT₂A, and 5-HT₃, as well as some adrenergic and dopaminergic receptors, though generally with lower affinity.[5]

The activation of 5-HT₂C receptors is associated with anxiety, anorexia, and hormonal changes. The effects of m-CPP on these receptors are thought to contribute to some of the side effects observed with trazodone treatment.[3]

mCPP_Pharmacology cluster_receptors Serotonin Receptors cluster_effects Physiological & Psychological Effects mCPP m-CPP HT2C 5-HT₂C (Agonist) mCPP->HT2C High Affinity HT2A 5-HT₂A (Antagonist) mCPP->HT2A HT1A 5-HT₁A mCPP->HT1A HT1B 5-HT₁B mCPP->HT1B Anxiety Anxiety HT2C->Anxiety Anorexia Anorexia (Hypophagia) HT2C->Anorexia HormonalChanges Hormonal Changes HT2C->HormonalChanges AntidepressantEffects Potential Antidepressant Effects HT2A->AntidepressantEffects

Figure 2: Simplified pharmacological action of m-CPP.

Analytical Methodology

The detection and quantification of m-CPP in biological matrices and seized materials are crucial for both clinical and forensic toxicology.[5] Several analytical techniques are employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used method for the identification and quantification of m-CPP.[5] It offers high sensitivity and specificity.

Sample Preparation Protocol for Urine:

  • Hydrolysis: To a 1 mL urine sample, add 100 µL of concentrated hydrochloric acid. Heat at 100°C for 1 hour to hydrolyze any conjugates.

  • Extraction: Cool the sample and adjust the pH to >9 with a suitable base (e.g., 5M NaOH). Add 3 mL of an organic solvent (e.g., ethyl acetate). Vortex for 2 minutes and centrifuge.

  • Derivatization (Optional but Recommended): Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat at 70°C for 30 minutes.

  • Analysis: Inject 1-2 µL of the derivatized sample into the GC-MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is another powerful technique for m-CPP analysis, often requiring less sample preparation than GC-MS.[9]

Sample Preparation Protocol for Plasma:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile) containing an internal standard.

  • Separation: Vortex for 1 minute and centrifuge at high speed for 10 minutes.

  • Analysis: Transfer the supernatant to an autosampler vial and inject an aliquot into the LC-MS/MS system.

Safety and Toxicology

1-(3-Chlorophenyl)piperazine hydrochloride is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.

GHS Hazard Classification:

  • Acute toxicity, oral (Category 4)

  • Skin irritation (Category 2)

  • Eye irritation (Category 2)

  • Specific target organ toxicity – single exposure (Category 3), Respiratory tract irritation

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Conclusion

1-(3-Chlorophenyl)piperazine hydrochloride is a pharmacologically significant compound with a primary role as a serotonin receptor agonist and a metabolite of trazodone. Its synthesis is well-established, and its complex pharmacology continues to be an area of research interest. The analytical methods for its detection are robust, and its safety profile necessitates careful handling. This guide provides a foundational understanding of m-CPP HCl for professionals in the fields of chemistry, pharmacology, and drug development.

References

  • PubChem. 1-(3-chlorophenyl)piperazine. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. [Link]

  • MDPI. Potentiometric Signal Transduction for Selective Determination of 1-(3-Chlorophenyl)piperazine “Legal Ecstasy” Through Biomimetic Interaction Mechanism. [Link]

  • PubMed. [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. [Link]

  • Google Patents.
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  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

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  • Google Patents.
  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • Hubei Aoks Bio-Tech Co., Ltd. 1-(3- Chlorophenyl) Piperazine HCl | Properties, Uses, Safety, Supplier China. [Link]

  • Wikipedia. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. [Link]

  • PubMed Central. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. [Link]

  • Taj Agro Products. 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat. [Link]

  • ResearchGate. New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. [Link]

  • PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • PharmaCompass. m-CPP HCl (1-(3-Chlorophenyl)piperazine Hydrochloride). [Link]

  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

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Foundational

Discovery and history of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride Abstract This technical guide provides a comprehensive overview of the proposed synthesis, chara...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride

Abstract

This technical guide provides a comprehensive overview of the proposed synthesis, characterization, and postulated pharmacological profile of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride. While this specific chiral compound is not widely documented in existing scientific literature, its core structure is an analog of the extensively studied psychoactive compound 1-(3-chlorophenyl)piperazine (mCPP). This document leverages established synthetic methodologies for chiral piperazines and the known pharmacology of mCPP to construct a scientifically grounded framework for researchers and drug development professionals. We will detail a plausible synthetic pathway, outline essential analytical protocols for structural verification and purity assessment, and hypothesize on its potential biological targets based on structure-activity relationships within this chemical class.

Introduction: The Piperazine Scaffold and the Significance of Chirality

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1][2] Its unique physicochemical properties, including low toxicity and the ability to form multiple hydrogen bonds, make it an ideal scaffold for designing novel therapeutic agents targeting the central nervous system (CNS).[1]

A prominent member of this family is 1-(3-chlorophenyl)piperazine (mCPP), a key metabolite of the antidepressant trazodone and a compound with significant serotonergic activity, primarily as a 5-HT₂C receptor agonist.[3][4] The subject of this guide, 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride, introduces a chiral center by adding an ethyl group to the benzylic carbon connecting the chlorophenyl ring to the piperazine moiety. The introduction of this stereocenter is significant; enantiomers of a chiral drug often exhibit different pharmacological, pharmacokinetic, and toxicological properties.[2] Therefore, the development of a stereoselective synthesis is critical for investigating the distinct biological activities of the (R)- and (S)-enantiomers of this novel compound.

This guide will serve as a roadmap for the synthesis and evaluation of this target molecule, building upon the rich chemical and pharmacological history of its parent compound, mCPP.

Proposed Chemical Synthesis and Workflow

The synthesis of a chiral compound requires a strategy that can control the stereochemical outcome. We propose a robust and scalable pathway starting from commercially available precursors. The key step is the diastereoselective reductive amination to form the target piperazine ring system.

Synthetic Workflow Diagram

The proposed synthetic route is a two-step process designed for efficiency and stereochemical control.

G cluster_0 Step 1: Chiral Amine Formation cluster_1 Step 2: Piperazine Ring Formation A 3-Chloroacetophenone C Chiral Schiff Base Intermediate A->C Condensation B (R)-(+)-1-Phenylethylamine B->C D Diastereomeric Imine Mixture E Catalytic Hydrogenation (e.g., H₂, Pd/C) D->E Reduction F Chiral (R)-1-(3-chlorophenyl)ethanamine E->F Separation/Purification H Cyclization Reaction F->H G Bis(2-chloroethyl)amine G->H I (R)-1-[1-(3-Chlorophenyl)-ethyl]-piperazine H->I J Salt Formation (HCl in Ether) I->J K Target: (R)-1-[1-(3-Chlorophenyl)-ethyl]-piperazine HCl J->K

Caption: Proposed synthetic workflow for the chiral synthesis of the target compound.

Detailed Experimental Protocol

PART A: Synthesis of (R)-1-(3-chlorophenyl)ethanamine

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, add 3-chloroacetophenone (1.0 eq), (R)-(+)-1-phenylethylamine (1.1 eq), and toluene.

  • Schiff Base Formation: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, indicating the formation of the chiral imine. Monitor the reaction by TLC until the starting ketone is consumed.

  • Reduction: Cool the reaction mixture. Carefully add Palladium on Carbon (10% w/w) catalyst. Place the reaction under a hydrogen atmosphere (balloon or Parr shaker). Stir vigorously at room temperature.

    • Causality: Catalytic hydrogenation reduces the C=N double bond. The existing chiral center from the phenylethylamine directs the hydrogenation, leading to a diastereomeric mixture of amines, but often with a significant excess of one diastereomer.

  • Work-up and Purification: Filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting diastereomeric amines can be separated by column chromatography or fractional crystallization to isolate the desired (R)-1-(3-chlorophenyl)ethanamine. The chiral auxiliary (phenylethylamine group) is typically removed at a later stage if needed, but for this pathway, we proceed to the next step.

PART B: Synthesis of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride

  • Reaction Setup: In a sealed pressure vessel, dissolve the purified (R)-1-(3-chlorophenyl)ethanamine (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.1 eq) in a suitable solvent such as xylene or N,N-Dimethylformamide (DMF). Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).[5]

    • Causality: The base neutralizes the HCl salt and facilitates the intramolecular nucleophilic substitution reactions required to form the piperazine ring.

  • Cyclization: Heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Isolation: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

  • Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Slowly add a solution of HCl in diethyl ether or isopropanol while stirring. The hydrochloride salt will precipitate out of the solution.

  • Final Product: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride as a solid.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the final product's identity, purity, and stereochemistry.

Analytical Method Purpose Expected Outcome / Key Signals
¹H NMR Structural ElucidationSignals corresponding to the chlorophenyl ring protons, the piperazine ring protons (typically complex multiplets), the ethyl group (quartet and doublet), and the benzylic proton.
¹³C NMR Carbon Skeleton ConfirmationDistinct peaks for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular Weight ConfirmationA molecular ion peak [M+H]⁺ corresponding to the calculated mass of the free base (C₁₂H₁₇ClN₂).
HPLC (Chiral) Purity & Enantiomeric ExcessA single major peak on a standard C18 column to confirm purity. Analysis on a chiral column (e.g., Chiralpak) to determine the enantiomeric excess (% ee).
Elemental Analysis Elemental CompositionThe percentage of C, H, N, and Cl should match the theoretical values for the hydrochloride salt (C₁₂H₁₈Cl₂N₂).

Postulated Pharmacology and Mechanism of Action

The pharmacology of the target compound is hypothesized based on its close structural relationship to mCPP. mCPP is a non-selective serotonin receptor agonist with the highest affinity for the 5-HT₂C subtype. It also interacts with other serotonin, adrenergic, and dopamine receptors.

Predicted Biological Targets

The introduction of the chiral ethyl group is expected to modulate receptor affinity and selectivity. The bulkier substituent may enhance or reduce binding at certain receptor sites compared to mCPP. It is plausible that one enantiomer will show significantly higher affinity for the 5-HT₂C receptor than the other.

Comparative Receptor Affinity Profile (Reference: mCPP)

The following table summarizes the known receptor binding affinities for the reference compound, mCPP, which serves as a baseline for future comparative studies.

Receptor Target Affinity (pEC₅₀ / pKᵢ) Functional Activity
5-HT₂C7.09Agonist
5-HT₂B7.2Agonist
5-HT₂A6.65Partial Agonist
5-HT₁A5.9Partial Agonist
5-HT₁B6.5Agonist
Adrenergic α₂ModerateAntagonist
Dopamine D₂Low-
Proposed Signaling Pathway

As a presumed 5-HT₂C agonist, the compound would likely activate the Gαq/11 signaling cascade, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

G Ligand 1-[1-(3-Cl-Ph)-ethyl]-piperazine Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binds G_Protein Gαq/11 Gβγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream

Caption: Postulated Gq-coupled signaling pathway for a 5-HT2C receptor agonist.

Conclusion and Future Directions

This guide outlines a complete framework for the synthesis, characterization, and preliminary pharmacological assessment of the novel chiral compound 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride. By leveraging established synthetic organic chemistry principles and the well-documented profile of its achiral analog, mCPP, we provide a clear and actionable path for researchers. The critical next steps involve the execution of the proposed synthesis, rigorous analytical validation, and comprehensive in vitro and in vivo pharmacological profiling of both enantiomers. This work will elucidate the impact of the introduced chirality on receptor binding and functional activity, potentially uncovering novel CNS agents with improved selectivity and therapeutic potential.

References

  • Vertex AI Search Result[6]: 1-(3-Chlorophenyl) Piperazine at Best Price - High Purity. (Source details not available).

  • Vertex AI Search Result[7]: 1-(3-Chlorophenyl)piperazine (mCPP) - A new designer drug that is still a legal substance. (Source details not available).

  • Vertex AI Search Result[8]: SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research. (Source details not available).

  • Vertex AI Search Result[3]: CAS No : 6640-24-0 | Chemical Name : 1-(3-Chlorophenyl)piperazine | | Pharmaffiliates. [Link]

  • Vertex AI Search Result[1]: DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. (Source details not available).

  • Vertex AI Search Result[5]: WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents.

  • Vertex AI Search Result[4]: 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem. [Link]

  • Vertex AI Search Result[9]: Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Vertex AI Search Result[2]: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Publishing. [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine Hydrochloride

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility profile of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride. Due to the limited availability of direct experimental data for this specific molecule, this paper establishes a predictive framework grounded in the known physicochemical properties and solubility behavior of its close structural analogue, 1-(3-Chlorophenyl)piperazine hydrochloride (m-CPP HCl). We delve into the theoretical principles governing its solubility, provide detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, and discuss the key factors influencing its behavior in various solvent systems. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally characterize the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, solubility is a foundational physicochemical property. It dictates the rate and extent to which an API can dissolve in a medium, a prerequisite for absorption and subsequent systemic availability. Poor aqueous solubility can lead to low bioavailability, high inter-subject variability, and ultimately, therapeutic failure. For hydrochloride salts of basic compounds, such as the piperazine class, solubility is a complex interplay of molecular structure, the properties of the solvent, and the pH of the local environment.

This guide focuses on 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride . A thorough review of scientific literature reveals a scarcity of direct solubility data for this compound. Therefore, to provide a robust and scientifically grounded analysis, we will leverage data from its well-characterized structural analogue, 1-(3-Chlorophenyl)piperazine hydrochloride (also known as m-CPP HCl)[1][2]. By examining the principles that govern the solubility of m-CPP HCl, we can construct a reliable predictive model and a comprehensive experimental strategy for the target compound.

Chapter 1: Physicochemical Characterization

Understanding a molecule's inherent properties is the first step in predicting its solubility. The target compound and its analogue share a 3-chlorophenylpiperazine core, which is the primary driver of their physicochemical behavior. The key difference is the substitution at the piperazine nitrogen: a hydrogen in m-CPP versus an ethyl group in the target compound.

Chemical Structures
Figure 1. Chemical structure of the target compound, 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine, and its structural analogue, 1-(3-Chlorophenyl)piperazine.

The addition of the ethyl group in the target compound will slightly increase its molecular weight and lipophilicity (LogP), which may marginally decrease its aqueous solubility compared to the analogue. The pKa, which is critical for pH-dependent solubility, is expected to be similar, as it is primarily determined by the piperazine ring system.

Property1-(3-Chlorophenyl)piperazine HCl (Analogue)1-[1-(3-Chloro-phenyl)-ethyl]-piperazine HCl (Target Compound)Significance for Solubility
Molecular Formula C₁₀H₁₄Cl₂N₂[3]C₁₂H₁₈Cl₂N₂Affects molecular weight and size.
Molecular Weight 233.14 g/mol [3][4][5]261.19 g/mol (Calculated)Influences dissolution rate and diffusion.
Appearance White to off-white crystalline powder[4][6]Expected to be a crystalline solid.The solid-state form (crystalline vs. amorphous) impacts the energy required for dissolution.
pKa (Piperazine) ~8.85 (Predicted for free base)[7]Predicted to be similar (~8.5-9.0)Determines the pH range over which the compound is ionized. The ionized form is significantly more water-soluble.
LogP (Octanol/Water) Predicted >2.0 (for free base)Predicted to be slightly higher than analogueA measure of lipophilicity. Higher LogP generally correlates with lower aqueous solubility.
Chapter 2: Theoretical Principles of Solubility

The solubility of a hydrochloride salt of a weak base is governed by several key principles.

2.1 Polarity and Hydrogen Bonding: "Like Dissolves Like"

As an ionic salt, 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is inherently polar. This polarity dictates its solubility in various solvents.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have large dipole moments and hydrogen atoms bonded to electronegative atoms (like oxygen). The hydrochloride salt can readily interact with these solvents through strong ion-dipole interactions and hydrogen bonding. Therefore, high solubility is expected in these solvents[6][8].

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have dipole moments but lack O-H or N-H bonds. While they can solvate the cation through dipole interactions, the lack of hydrogen bond donation makes them generally less effective than protic solvents for dissolving salts. The free base form is often soluble in DMSO and acetone[9].

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack a significant dipole moment and cannot form hydrogen bonds. They are unable to overcome the strong ionic lattice energy of the salt, leading to negligible solubility.

2.2 The Overriding Influence of pH

For a basic compound like a piperazine derivative, solubility in aqueous media is fundamentally pH-dependent. The compound exists in equilibrium between its poorly soluble, un-ionized (free base) form and its highly soluble, ionized (protonated) form. This relationship is described by the Henderson-Hasselbalch equation[10].

At a pH well below the pKa of the piperazine nitrogen (~8.85), the equilibrium is shifted far to the right, favoring the protonated, water-soluble hydrochloride form. As the pH of the solution increases and approaches the pKa, the proportion of the un-ionized free base increases, which can precipitate out of solution, thereby lowering the total solubility[11].

Diagram 1. pH-dependent equilibrium of a basic amine hydrochloride salt.
2.3 The Common Ion Effect

According to Le Châtelier's principle, the solubility of an ionic compound is decreased when a solution already contains one of the ions in the compound[12][13]. For a hydrochloride salt, this means that in solutions with a high concentration of chloride ions (Cl⁻), such as concentrated HCl or certain gastric fluids, the solubility may be suppressed[14][15]. This phenomenon can sometimes lead to a situation where the hydrochloride salt is less soluble than the free base in highly acidic, high-chloride environments[16]. This is a critical consideration for oral drug formulation.

Chapter 3: Qualitative and Predicted Solubility Profile

Based on the principles above and data from the analogue compound, 1-(3-Chlorophenyl)piperazine hydrochloride, we can assemble a predicted solubility profile.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic WaterSoluble[6]Strong ion-dipole interactions and hydrogen bonding with the hydrochloride salt.
MethanolSolubleSimilar to water, effective at solvating ionic species.
EthanolSoluble[8]Good solvent for polar compounds, though slightly less effective than water or methanol.
Polar Aprotic DMSOSoluble (especially free base)[9]Effective at dissolving a wide range of organic molecules.
AcetoneSoluble (especially free base)[9]Can dissolve moderately polar compounds.
Slightly Polar ChloroformSlightly Soluble (free base)[7]The organic portion of the molecule allows for some interaction.
Nonpolar Hexane, TolueneInsolubleSolvent cannot overcome the ionic lattice energy of the salt.

Note: Solubility data is primarily derived from sources describing the analogue, 1-(3-Chlorophenyl)piperazine and its HCl salt.

Chapter 4: Experimental Determination of Solubility

To move from prediction to quantitative data, rigorous experimental protocols are required. The choice between determining thermodynamic or kinetic solubility depends on the stage of drug development.

4.1 Thermodynamic (Equilibrium) Solubility: The Gold Standard

Causality: The thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent. This value is critical for biopharmaceutical classification (BCS), formulation development, and regulatory submissions because it reflects the maximum amount of drug that can be dissolved under stable conditions. The shake-flask method is considered the gold standard as it allows sufficient time for the dissolution and precipitation processes to reach a steady state[17][18].

Protocol: Shake-Flask Method for Equilibrium Solubility This protocol is adapted from standard industry practices and WHO guidelines[19].

  • Preparation:

    • Prepare buffers for the desired pH range (e.g., pH 1.2, 4.5, and 6.8 for BCS classification).

    • Ensure the analytical method (e.g., HPLC-UV) is validated for the compound, with a linear calibration curve established.

  • Execution:

    • Add an excess amount of the solid compound to a series of glass vials. An excess is confirmed if solid material remains visible throughout the experiment.

    • Add a known volume of the desired solvent or buffer to each vial.

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in a mechanical shaker or agitator set to a constant temperature (typically 25°C for physicochemical characterization or 37°C for biopharmaceutical studies).

    • Agitate the samples for a predetermined period. Self-Validation: To ensure equilibrium is reached, time points should be taken until the concentration plateaus (e.g., at 24, 48, and 72 hours). Equilibrium is confirmed when two consecutive time points yield concentrations within acceptable analytical variance (e.g., <5%)[17].

  • Sample Processing:

    • After agitation, allow the vials to rest at the same constant temperature for a sedimentation period (e.g., 2-4 hours) to allow undissolved solids to settle.

    • Carefully withdraw a sample from the supernatant. Crucial Step: Immediately filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

  • Analysis:

    • Dilute the clear filtrate with a suitable mobile phase to fall within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using the validated HPLC-UV or LC-MS method.

    • Measure the final pH of the saturated solution to ensure it has not shifted significantly.

Diagram 2. Experimental workflow for the Shake-Flask Equilibrium Solubility method.
4.2 Kinetic Solubility: High-Throughput Screening

Causality: In early drug discovery, compounds are often synthesized in small quantities and screened rapidly. Kinetic solubility assays are designed for this purpose. They measure the concentration at which a compound, rapidly precipitated from a high-concentration organic stock (usually DMSO), remains in an aqueous solution[20][21]. This value is not a true equilibrium constant but is invaluable for ranking compounds and flagging potential solubility issues early. It measures the apparent solubility under non-equilibrium conditions[22].

Protocol: DMSO-Based Kinetic Solubility Assay This protocol outlines a common high-throughput method using UV spectrophotometry[23].

  • Preparation:

    • Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Prepare aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

    • Dispense the buffer into the wells of a 96-well microtiter plate.

  • Execution:

    • Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final compound concentrations (e.g., ranging from 1 to 200 µM). The final DMSO concentration should be kept low (typically ≤2%) to minimize its co-solvent effect[20].

    • Seal the plate and shake at room temperature for a defined period (e.g., 2 hours)[23]. This incubation allows for the precipitation of the compound above its kinetic solubility limit.

  • Sample Processing:

    • After incubation, separate the precipitated solid from the dissolved compound. This is typically done by filtering the plate contents through a 96-well filter plate.

  • Analysis:

    • Measure the UV absorbance of the clear filtrate in a UV-compatible 96-well plate.

    • Compare the absorbance values to a calibration curve prepared by diluting the DMSO stock solution in a mixture of buffer and DMSO (to account for any solvatochromic effects) that has not undergone precipitation.

    • The concentration at which the measured absorbance deviates from the expected linear response of the calibration curve is reported as the kinetic solubility.

Kinetic_Solubility_Workflow A 1. Prepare Compound Stock in 100% DMSO (e.g., 10 mM) C 3. Add DMSO Stock to Buffer (Final DMSO <= 2%) A->C B 2. Dispense Aqueous Buffer into 96-Well Plate B->C D 4. Shake Plate (e.g., 2h at RT) C->D E 5. Filter to Remove Precipitate D->E F 6. Measure UV Absorbance of Filtrate E->F G 7. Compare to Calibration Curve F->G H Kinetic Solubility Value G->H

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Foundational

A Precautionary Technical Guide to the Safety, Handling, and Storage of Novel Phenyl-Alkyl Piperazine Derivatives, with Reference to 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride

Disclaimer: As of the date of this document, specific safety, handling, and toxicological data for 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is not publicly available in established safety data sheets or pee...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the date of this document, specific safety, handling, and toxicological data for 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is not publicly available in established safety data sheets or peer-reviewed literature. The following guide is therefore presented as a precautionary framework based on data from structurally related arylpiperazine compounds and established principles of laboratory safety for handling novel chemical entities. This guide is intended for use by qualified researchers, scientists, and drug development professionals. It is imperative to treat uncharacterized compounds as potentially hazardous and to conduct a thorough risk assessment before any handling.

Introduction and Scientific Context

1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is a substituted piperazine derivative. The piperazine scaffold is a common motif in medicinal chemistry and is found in numerous approved drugs and research chemicals.[1] Compounds within this class can exhibit a wide range of biological activities and, consequently, diverse toxicological profiles. For instance, the structurally related compound 1-(3-Chlorophenyl)piperazine (mCPP) is a known serotonin receptor agonist and a metabolite of the antidepressant drug trazodone.[2]

Given the absence of specific data, a conservative approach to safety, handling, and storage is mandatory. The causality behind the stringent protocols described herein is rooted in the principle of minimizing exposure to a compound of unknown toxicity.

Hazard Identification and Risk Assessment: An Evidence-Based Precautionary Approach

In the absence of specific toxicological data for 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride, a risk assessment must be based on the hazard classifications of structurally similar arylpiperazine hydrochlorides.

2.1 Inferred Potential Hazards

Based on safety data for related compounds like 1-(3-Chlorophenyl)piperazine hydrochloride, the following hazards should be assumed until proven otherwise[3][4]:

  • Acute Oral Toxicity: Assumed to be toxic if swallowed.[3]

  • Skin Corrosion/Irritation: Assumed to cause skin irritation.[3]

  • Serious Eye Damage/Irritation: Assumed to cause serious eye irritation.[3]

  • Respiratory Tract Irritation: Assumed to be a potential respiratory irritant.[3]

Table 1: GHS Hazard Classifications for Structurally Related 1-(3-Chlorophenyl)piperazine hydrochloride

Hazard ClassGHS CategoryHazard StatementSource
Acute Oral ToxicityCategory 3H301: Toxic if swallowed[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3]

The rationale for adopting these classifications is that the core arylpiperazine moiety is the primary driver of the known toxicological effects in related analogs. The addition of an ethyl group may alter the compound's potency, metabolism, and pharmacokinetic properties, but it is unlikely to completely eliminate these fundamental hazards.

2.2 Risk Management Workflow

A self-validating system of risk management must be implemented. This involves a continuous cycle of assessment, control, and review.

RiskManagementWorkflow cluster_prep Preparation Phase cluster_assessment Assessment & Control cluster_execution Execution & Review A Identify Compound (1-[1-(3-Cl-Ph)-Et]-piperazine HCl) B Search for Specific SDS/Toxicity Data A->B C No Specific Data Found: Treat as Potentially Hazardous B->C D Assume Hazards of Related Compounds (e.g., mCPP) C->D E Define Engineering Controls (Fume Hood, Ventilation) D->E F Define PPE Requirements (Gloves, Goggles, Lab Coat) E->F G Develop Safe Handling & Storage Protocols F->G H Conduct Experiment G->H I Review Protocol: Any Unexpected Observations? H->I I->H No J Update Risk Assessment Based on New Data I->J Yes J->D

Caption: Risk assessment workflow for novel compounds.

Safe Handling Protocols

All handling of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride should be performed under the assumption that the compound is hazardous.

3.1 Engineering Controls

The primary method for controlling exposure is through engineering solutions.

  • Chemical Fume Hood: All weighing and solution preparation must be conducted inside a certified chemical fume hood.[4] This is to prevent inhalation of any fine powder or aerosols.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[5]

  • Proximity to Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

3.2 Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when handling larger quantities or when there is a significant risk of splashing.[6]

  • Skin Protection:

    • Gloves: Wear nitrile gloves. Inspect them for any signs of damage before use. Remove and dispose of gloves immediately if contamination is suspected, and wash hands thoroughly.[4]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fastened.

  • Respiratory Protection: If there is a risk of dust generation that cannot be controlled by a fume hood, a NIOSH-approved respirator with the appropriate particulate filter should be used.[6]

PPE_Protocol ppe_items Mandatory PPE - Chemical Safety Goggles - Nitrile Gloves - Fastened Lab Coat Situational PPE - Face Shield (splash risk) - Respirator (dust risk) compound Chemical Hazard ppe_items->compound Protects From user Researcher user->ppe_items Wears

Caption: Personal Protective Equipment (PPE) protocol.

3.3 Hygiene Practices

  • Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.[7]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7]

  • Contaminated clothing should be removed immediately and washed before reuse.[5]

Storage and Stability

Proper storage is critical to maintain the integrity of the compound and ensure safety.

4.1 Storage Conditions

  • Container: Store in a tightly closed, clearly labeled container.[7] Polypropylene or polyethylene containers are often suitable.[8]

  • Atmosphere: For many amine hydrochlorides, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from air and moisture.[4] The compound may be hygroscopic (absorbs moisture from the air).[4]

  • Temperature and Location: Store in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents.[8] The storage area should be secure and accessible only to authorized personnel.[7]

Table 2: Recommended Storage Parameters

ParameterRecommendationRationaleSource
Container Tightly sealed, original containerPrevents contamination and exposure[7]
Atmosphere Dry, inert atmosphere (recommended)Protects against moisture and air sensitivity[4]
Location Cool, dry, well-ventilated areaEnsures stability and prevents degradation[5]
Security Locked cabinet or restricted access areaPrevents unauthorized access[7]
Segregation Away from strong oxidizing agentsPrevents hazardous chemical reactions[8]

Emergency Procedures

5.1 First-Aid Measures

Immediate action is crucial in case of exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[4]

5.2 Spill and Leak Procedures

  • Minor Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, carefully sweep or scoop up the solid material, avoiding dust generation.[8]

    • Place the spilled material into a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spills:

    • Evacuate the laboratory immediately and alert emergency responders.[8]

    • Prevent entry into the area.

    • Ventilate the area if it is safe to do so.

Disposal Considerations

Waste from this material should be considered hazardous.[4] All waste must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the material to enter drains or the environment.

References

  • Santa Cruz Biotechnology, Inc. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
  • LGC Standards. (2021, August 31). m-CPP HCl (1-(3-Chlorophenyl)piperazine Hydrochloride)
  • Sigma-Aldrich. (2025, September 22). 1-(3-Chlorophenyl)piperazine hydrochloride Safety Data Sheet.
  • Cayman Chemical. (2024, August 22). 1-(3-Chlorophenyl)piperazine (hydrochloride) - Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazine hydrochloride.
  • PubChem. (n.d.). 1-(3-chlorophenyl)piperazine. National Center for Biotechnology Information.
  • IndiaMART. (n.d.). 1-(3- Chlorophenyl) Piperazine Hydrochloride.

Sources

Exploratory

A Technical Guide to Investigating the Therapeutic Potential of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride

Abstract The arylpiperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of clinically effective drugs, particularly those targeting the centr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The arylpiperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of clinically effective drugs, particularly those targeting the central nervous system (CNS).[1][2] This guide outlines a comprehensive, scientifically-grounded strategy for the preclinical investigation of a novel arylpiperazine derivative, 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride. While this specific molecule is not extensively characterized in public literature, its structural components—a chlorinated phenyl ring and a piperazine moiety—strongly suggest a high probability of interaction with aminergic G protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors.[1][2] This document serves as a roadmap for researchers and drug development professionals, detailing a logical, multi-stage workflow from initial target hypothesis and in silico screening to detailed in vitro validation and functional characterization. The methodologies described herein are designed to systematically elucidate the compound's mechanism of action and establish a robust foundation for further therapeutic development.

Part 1: Rationale and Initial Target Hypothesis

The molecular architecture of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride provides a clear rationale for prioritizing specific target classes. The N-arylpiperazine core is a versatile pharmacophore present in numerous CNS-active agents developed for conditions like depression, schizophrenia, and anxiety.[1][3] Its derivatives are well-documented ligands for serotonin, dopamine, and adrenergic receptors.[1][2]

The presence of a 3-chlorophenyl group is particularly noteworthy. The related compound, 1-(3-chlorophenyl)piperazine (mCPP), is a known metabolite of the antidepressant trazodone and functions as a serotonin receptor agonist, with a notable affinity for the 5-HT2c subtype.[4][5] Furthermore, the addition of an ethyl group at the benzylic position, as seen in the topic compound, can significantly modulate binding affinity and selectivity. For instance, the structurally related compound 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) is an exceptionally potent and selective dopamine transporter (DAT) ligand.[6]

Based on this structural analysis, our primary hypothesis is that 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is a multi-target ligand with significant affinity for aminergic GPCRs and/or monoamine transporters.

Primary Target Families for Investigation:

  • Serotonin (5-HT) Receptors: Subtypes 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7.[1][7]

  • Dopamine (D) Receptors: Subtypes D2, D3, and D4.[1][2]

  • Monoamine Transporters: Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET).[6]

Part 2: A Phased Approach to Target Identification and Validation

A systematic, tiered approach is essential to efficiently identify and validate the biological targets of a novel compound. This process begins with broad, high-throughput screening to identify primary "hits" and progresses to more focused, in-depth assays to characterize the nature of the interaction.

Phase 1: Broad-Spectrum Screening and Hit Identification

The initial step is to empirically assess the compound's binding profile across a wide range of potential biological targets. This unbiased approach prevents premature focus on a single hypothesized target and can reveal unexpected activities.

Experimental Protocol: Radioligand Binding Panel Screen

  • Objective: To identify the primary molecular targets of the compound by screening it against a large panel of receptors, ion channels, and transporters.

  • Methodology:

    • Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) that offers a comprehensive panel of radioligand binding assays.

    • Submit 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride for screening at a standard concentration, typically 1 µM or 10 µM.

    • The assay measures the ability of the test compound to displace a specific, high-affinity radioligand from its target.

    • Results are reported as the percentage of inhibition of radioligand binding. A significant inhibition (typically >50%) flags a "hit" and warrants further investigation.

  • Data Interpretation: The results will generate a "hit profile," highlighting the receptors and transporters with which the compound has the highest affinity.

Table 1: Hypothetical Results from a Broad-Spectrum Binding Screen (@ 1 µM)

Target ClassTarget SubtypeRadioligand Displaced% InhibitionPriority
Serotonergic 5-HT2A[3H]Ketanserin88%High
5-HT2C[3H]Mesulergine75%High
SERT[3H]Citalopram65%High
5-HT1A[3H]8-OH-DPAT45%Medium
Dopaminergic D2[3H]Spiperone82%High
D3[3H]7-OH-DPAT55%Medium
DAT[3H]WIN 35,42892%High
Adrenergic Alpha-1A[3H]Prazosin51%Medium
Phase 2: Quantitative Binding Affinity and Selectivity

Once primary hits are identified, the next crucial step is to quantify the compound's binding affinity (Ki) for these targets. This is achieved through competitive binding assays, which determine the concentration of the compound required to displace 50% of the specific radioligand.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Objective: To determine the binding affinity constant (Ki) of the compound for high-priority targets identified in Phase 1.

  • Materials:

    • Membrane preparations from cells recombinantly expressing the target receptor (e.g., HEK293-hD2R, CHO-K1-h5HT2A).

    • Specific radioligand for each target (e.g., [3H]Spiperone for D2).

    • 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride (test compound).

    • Appropriate assay buffers and scintillation fluid.

  • Methodology:

    • A fixed concentration of the radioligand (near its Kd value) is incubated with the membrane preparation.

    • A range of concentrations of the test compound (typically from 10⁻¹¹ M to 10⁻⁵ M) are added to compete for binding.

    • After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

    • Data are plotted as a competition curve (log[Compound] vs. % specific binding).

    • The IC50 (concentration of compound that inhibits 50% of specific binding) is determined from the curve.

    • The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 2: Hypothetical Binding Affinity (Ki) Data

TargetKi (nM)Interpretation
DAT1.2Very high affinity; potent DAT inhibitor
5-HT2A5.8High affinity; potent 5-HT2A ligand
D210.5High affinity; potent D2 ligand
SERT25.3Moderate affinity; potential SERT inhibitor
5-HT2C48.1Moderate affinity

This profile suggests a multi-target compound with a particularly potent effect on dopamine transport and significant activity at key dopamine and serotonin receptors.

Part 3: Functional Activity and Signaling Pathway Elucidation

Binding affinity does not reveal the functional consequence of the interaction. The compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator. Functional assays are required to determine the compound's efficacy.

Case Study: Characterizing Activity at the Dopamine D2 Receptor

The Dopamine D2 receptor (D2R) is a Gi-coupled GPCR.[8] Its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] An antagonist would block an agonist from causing this decrease, while an agonist would mimic dopamine and reduce cAMP itself.

Experimental Protocol: cAMP Functional Assay (Antagonist Mode)

  • Objective: To determine if the compound acts as an antagonist at the D2 receptor.

  • Methodology:

    • Culture cells stably expressing the human D2 receptor (e.g., CHO-hD2R).

    • Pre-treat cells with a range of concentrations of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride.

    • Stimulate the cells with a fixed concentration of a known D2 agonist (e.g., Quinpirole) at its EC80 concentration (the concentration that gives 80% of the maximal response).

    • Add Forskolin to stimulate adenylyl cyclase and generate a robust cAMP signal.

    • After incubation, lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

    • An antagonist will reverse the Quinpirole-induced decrease in cAMP in a dose-dependent manner.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and calculate the IC50, which can be converted to a functional antagonist constant (Kb).

Diagram: D2 Receptor Antagonist Assay Workflow

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition plate Plate CHO-hD2R Cells incubate1 Incubate 24h plate->incubate1 add_compound Add Test Compound (Dose-Response) incubate1->add_compound add_agonist Add D2 Agonist (Quinpirole @ EC80) add_compound->add_agonist add_forskolin Add Forskolin add_agonist->add_forskolin incubate2 Incubate 30 min add_forskolin->incubate2 lyse Lyse Cells incubate2->lyse detect Measure cAMP (e.g., HTRF) lyse->detect analysis Calculate Kb detect->analysis

Caption: Workflow for a D2 receptor functional antagonist assay.

Signaling Pathway Context

Understanding the compound's effect on the signaling pathway is key to predicting its physiological effects. A D2 antagonist, for example, would disinhibit the adenylyl cyclase pathway, leading to increased neuronal excitability in dopaminergic circuits, a mechanism relevant to antipsychotic action.

Diagram: Canonical D2 Receptor Signaling Pathway

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Binds & Activates G_protein->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Test_Compound Test Compound (Antagonist) Test_Compound->D2R Blocks

Caption: A D2 antagonist blocks dopamine from inhibiting adenylyl cyclase.

Part 4: Future Directions and Therapeutic Implications

The hypothetical data suggest that 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is a potent dopamine transporter inhibitor with D2 and 5-HT2A receptor antagonist properties. This profile is characteristic of some atypical antipsychotics or could represent a novel class of agents for treating substance use disorders or depression.

Logical Next Steps:

  • Functional Assays for Other Targets: Conduct functional assays for DAT (neurotransmitter uptake assay) and 5-HT2A (calcium flux assay) to fully characterize the compound's activity profile.

  • In Vitro ADME/Tox: Assess metabolic stability in liver microsomes, plasma protein binding, and potential for CYP450 inhibition to evaluate its drug-like properties.

  • In Vivo Pharmacokinetics: Determine the compound's absorption, distribution, metabolism, and excretion profile in a relevant animal model (e.g., rat) to establish dose- and time-dependent exposure.

  • In Vivo Pharmacodynamics and Efficacy: Evaluate the compound in animal models of psychosis (e.g., amphetamine-induced hyperlocomotion), depression (e.g., forced swim test), or addiction (e.g., self-administration) to establish proof-of-concept for a therapeutic effect.

By following this rigorous, data-driven workflow, researchers can effectively de-orphan this novel chemical entity, elucidate its mechanism of action, and build a compelling case for its development as a potential therapeutic agent.

References

  • PubChem. 1-(3-chlorophenyl)piperazine. National Center for Biotechnology Information. [Link]

  • Sagan, J., et al. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 27(12), 3798. [Link]

  • Wikipedia. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. [Link]

  • Kumar, B., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(7), 729-751. [Link]

  • Expert Opinion on Therapeutic Patents. (2012). Phenylpiperazine derivatives: a patent review (2006 – present). [Link]

  • Kobilka, B. (2023). Structural insights into G protein coupled receptor activation. GYSS 2023. [Link]

  • Gether, U., et al. (2006). Structure-activity relationships of G protein-coupled receptors. PubMed. [Link]

  • ACS Publications. (2008). Progress in Structure Based Drug Design for G Protein-Coupled Receptors. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. 5-HT2C receptor. [Link]

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Protocols & Analytical Methods

Method

Purification of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the purification of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride, a chiral arylpiperazine derivative of significant interest in pha...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the purification of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride, a chiral arylpiperazine derivative of significant interest in pharmaceutical research and drug development. This document is intended for researchers, scientists, and drug development professionals seeking to obtain this compound with high purity, suitable for downstream applications.

Introduction: The Importance of Purity

1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. The biological activity of such compounds is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects. Therefore, achieving high chemical and enantiomeric purity is paramount for accurate pharmacological studies and the development of safe and effective therapeutics.

Potential impurities in the synthesis of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride can arise from starting materials, side reactions, or subsequent degradation. Common impurities may include unreacted starting materials, diastereomers if a racemic starting material is used, and by-products from over-alkylation or side reactions involving the piperazine ring. This guide outlines several effective methods to remove these impurities and isolate the desired compound in a highly purified form.

Purification Strategies: A Multi-pronged Approach

The purification of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride can be approached using several well-established techniques in organic chemistry. The choice of method will depend on the nature and quantity of the impurities, the scale of the purification, and the desired final purity. The principal methods covered in this guide are:

  • Recrystallization: A powerful technique for purifying crystalline solids.

  • Acid-Base Extraction: Exploits the basic nature of the piperazine nitrogen atoms to separate the compound from neutral or acidic impurities.

  • Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase.

  • Chiral Separation: Essential for isolating the individual enantiomers of the chiral target compound.

The following sections provide a detailed theoretical background and step-by-step protocols for each of these methods.

Recrystallization: The Workhorse of Purification

Recrystallization is often the most efficient method for the final purification of solid organic compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.

Solvent Selection: The Key to Success

The choice of solvent is critical for successful recrystallization. Based on the known solubility of similar arylpiperazine hydrochlorides, several solvents and solvent systems are promising candidates. A preliminary solubility screen is always recommended.

Solvent/Solvent SystemExpected Solubility of Hydrochloride SaltRationale & Comments
Ethanol Soluble when hot, less soluble when coldA common and effective solvent for recrystallizing amine hydrochlorides.[1]
Methanol Highly solubleMay be too good of a solvent, leading to low recovery. Can be used as part of a co-solvent system.
Isopropanol Moderately solubleOften provides good crystal formation upon cooling.
Water SolubleEffective for removing organic, non-polar impurities. The compound is a salt, which generally have good water solubility.
Ethanol/Water VariableA versatile co-solvent system that allows for fine-tuning of solubility.
Acetone/Water VariableAnother useful co-solvent system.
Protocol for Recrystallization from Ethanol

This protocol outlines a general procedure for the recrystallization of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride from ethanol.

Materials:

  • Crude 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride

  • Ethanol (reagent grade)

  • Erhlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of ethanol, just enough to create a slurry. Heat the mixture to a gentle boil while stirring.

  • Solvent Addition: Add more hot ethanol dropwise until the solid completely dissolves. It is crucial to add the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and allow for the formation of larger, purer crystals. For maximum recovery, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Diagram of the Recrystallization Workflow:

G cluster_recrystallization Recrystallization Protocol A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (if necessary) A->B Insoluble impurities present C 3. Slow Cooling & Crystallization A->C No insoluble impurities B->C D 4. Isolate Crystals (Vacuum Filtration) C->D E 5. Wash with Cold Solvent D->E F 6. Dry Crystals Under Vacuum E->F

Caption: A flowchart illustrating the key steps in the recrystallization process.

Acid-Base Extraction: Leveraging Chemical Properties

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. Since 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine is a basic compound due to its piperazine moiety, this method can be highly effective in separating it from neutral or acidic impurities. The hydrochloride salt must first be converted to the free base.

The Underlying Chemistry

The piperazine nitrogen atoms are basic and can be protonated by an acid to form a water-soluble salt or deprotonated by a base to yield the free base, which is typically more soluble in organic solvents. This reversible process allows for the transfer of the compound between aqueous and organic phases.

Protocol for Acid-Base Extraction

Materials:

  • Crude 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride

  • Diethyl ether or Dichloromethane

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution and Basification: Dissolve the crude hydrochloride salt in water and place it in a separatory funnel. Add an equal volume of an immiscible organic solvent like diethyl ether. Slowly add 1 M NaOH solution while shaking, periodically venting the funnel, until the aqueous layer is basic (pH > 10, check with pH paper). This converts the hydrochloride salt to the free base.

  • Extraction: Shake the separatory funnel vigorously to extract the free base into the organic layer. Allow the layers to separate and then drain the aqueous layer.

  • Washing: Wash the organic layer with brine to remove any residual water-soluble impurities and to help break up any emulsions.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like MgSO₄.

  • Isolation of Free Base: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified free base, which may be an oil or a solid.

  • Conversion back to Hydrochloride Salt: To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethanol) and add a stoichiometric amount of concentrated HCl or a solution of HCl in a compatible solvent (e.g., HCl in ether or isopropanol). The hydrochloride salt will precipitate out and can be collected by filtration.

Diagram of the Acid-Base Extraction Workflow:

G cluster_extraction Acid-Base Extraction Protocol A 1. Dissolve HCl Salt in Water & Add Organic Solvent B 2. Basify with NaOH (to form free base) A->B C 3. Extract Free Base into Organic Layer B->C D 4. Wash Organic Layer with Brine C->D E 5. Dry Organic Layer (e.g., MgSO4) D->E F 6. Isolate Free Base (Evaporate Solvent) E->F G 7. Convert to HCl Salt (Add HCl) F->G H 8. Isolate Purified HCl Salt G->H

Caption: A sequential diagram of the acid-base extraction and salt formation process.

Column Chromatography: For Challenging Separations

Column chromatography is a powerful purification technique used to separate components of a mixture based on their differential partitioning between a mobile phase (eluent) and a stationary phase (adsorbent). For the purification of the free base of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine, normal-phase chromatography using silica gel is a suitable approach.

Principles of Separation

In normal-phase chromatography, a polar stationary phase (like silica gel) is used with a less polar mobile phase. More polar compounds in the mixture will adhere more strongly to the stationary phase and thus elute more slowly, while less polar compounds will travel down the column more quickly with the mobile phase. By gradually increasing the polarity of the mobile phase, the adsorbed compounds can be selectively eluted.

Protocol for Column Chromatography

Materials:

  • Crude 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine (free base)

  • Silica gel (for column chromatography)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (optional, to prevent tailing of the basic compound)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and carefully pack it into the chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., a mixture of hexanes and ethyl acetate). A small amount of triethylamine (e.g., 0.1-1%) can be added to the mobile phase to prevent the basic piperazine compound from streaking on the acidic silica gel.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions. Spot the fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Combining and Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation to yield the purified free base.

  • Salt Formation: Convert the purified free base to the hydrochloride salt as described in the acid-base extraction protocol.

Chiral Separation: Isolating Enantiomers

Since 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is a chiral compound, it is often necessary to separate the enantiomers. This can be achieved through several advanced techniques.

Methods for Chiral Resolution
  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for both analytical and preparative separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[2]

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic free base with a chiral acid to form diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The desired enantiomer can then be recovered by treating the separated diastereomeric salt with a base.

  • Capillary Electrophoresis (CE): This technique can be used for the chiral separation of charged molecules like piperazine derivatives using a chiral selector in the running buffer.[3][4]

General Considerations for Chiral HPLC
  • Column Selection: The choice of the chiral stationary phase is crucial and often requires screening of different types of chiral columns (e.g., polysaccharide-based, Pirkle-type).

  • Mobile Phase Optimization: The mobile phase composition (e.g., hexane/isopropanol/diethylamine) needs to be carefully optimized to achieve good resolution between the enantiomeric peaks.

  • Detection: A UV detector is typically used for monitoring the elution of the enantiomers.

Purity Analysis

After purification, it is essential to assess the purity of the final product. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical purity.

  • Chiral HPLC or Capillary Electrophoresis (CE): To determine the enantiomeric purity (enantiomeric excess, ee%).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

The purification of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride to a high degree of chemical and enantiomeric purity is a critical step in its use for research and drug development. This guide has provided a comprehensive overview of the key purification techniques, including recrystallization, acid-base extraction, column chromatography, and methods for chiral separation. By carefully selecting and optimizing the appropriate purification strategy, researchers can obtain this valuable compound in a form suitable for their specific applications.

References

  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.
  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6203.
  • ResearchGate. (2015). How do I remove piperazine from the solid compound?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • MDPI. (2022). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Pharmaceutics, 14(11), 2345.
  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • SWGDrug. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (2026). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF. Retrieved from [Link]

  • PubMed. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Retrieved from [Link]

Sources

Application

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine Hydrochloride

Abstract This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride, a critical pharmaceutical intermediate. The developed method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method parameters, system suitability, and a full validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and stability are paramount to ensuring the quality and safety of the final drug product. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of pharmaceutical compounds.[1] However, piperazine derivatives can present analytical challenges due to their basic and hydrophilic nature, which can lead to poor retention and peak tailing on traditional reversed-phase columns.[2][3]

This guide presents a scientifically sound RP-HPLC method that overcomes these challenges. We will explain the rationale behind the selection of chromatographic conditions and provide a step-by-step protocol for its implementation and validation. Furthermore, this method has been designed to be stability-indicating through the application of forced degradation studies, ensuring that the analyte can be accurately quantified in the presence of its potential degradation products.[4][5]

Chromatographic Method

A systematic approach was taken to develop a method that provides optimal separation and peak shape for 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride. A C18 stationary phase was selected for its versatility in reversed-phase chromatography. The mobile phase composition, a mixture of an acidic aqueous buffer and an organic modifier, was optimized to ensure adequate retention and symmetrical peaks. The use of a phosphate buffer helps to control the pH and minimize silanol interactions, while acetonitrile is an effective organic modifier for this class of compounds.

Optimized Chromatographic Conditions

The following table summarizes the finalized HPLC method parameters for the analysis of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Isocratic: 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 10 minutes
Reagent and Sample Preparation

Mobile Phase A Preparation:

  • Weigh and dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water to make a 20 mM solution.

  • Adjust the pH of the solution to 3.0 using phosphoric acid.

  • Filter the buffer through a 0.45 µm nylon membrane filter.

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

Sample Solution Preparation (100 µg/mL):

  • Accurately weigh a quantity of the sample containing approximately 10 mg of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

System Suitability Test (SST)

Before commencing any sample analysis, the chromatographic system must meet predefined suitability criteria to ensure its proper functioning.

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the standard solution in six replicates.

  • Calculate the system suitability parameters.

Acceptance Criteria:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Areas: ≤ 2.0%

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[6] The validation parameters assessed were specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).[7][8]

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[4][5][9]

Procedure:

  • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Treat the sample with 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples alongside an unstressed sample.

Acceptance Criteria:

  • The peak for 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride should be free from any co-eluting peaks from degradation products, as determined by peak purity analysis using a photodiode array (PDA) detector.

  • Significant degradation should be observed, but the main peak should remain detectable.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.

Procedure:

  • Prepare a series of at least five standard solutions of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each solution in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a sample matrix.

Procedure:

  • Prepare samples in triplicate at three concentration levels: 80%, 100%, and 120% of the nominal concentration.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Repeatability:

  • Analyze six replicate samples of the same batch at 100% of the test concentration on the same day.

Intermediate Precision:

  • Repeat the analysis on a different day with a different analyst and/or different equipment.

Acceptance Criteria:

  • The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Robustness

The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions.

Variations:

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2°C (28°C and 32°C)

  • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)

Acceptance Criteria:

  • The system suitability parameters should remain within the acceptance criteria.

  • The %RSD of the results from the varied conditions compared to the nominal conditions should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Formulae:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ should be verifiable with acceptable precision (%RSD ≤ 10%).

Visualized Workflows

Analytical Workflow

Analytical_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation equilibration Column Equilibration prep_mobile->equilibration prep_std Standard Solution Preparation sst System Suitability Test (SST) prep_std->sst prep_sample Sample Solution Preparation injection Sample Injection prep_sample->injection equilibration->sst sst->injection Pass chromatography Chromatographic Separation injection->chromatography detection UV Detection (254 nm) chromatography->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Final Report quantification->report

Caption: HPLC analytical workflow from preparation to final report.

Method Validation Process

Validation_Process start Method Validation (ICH Q2 R1) specificity Specificity (Forced Degradation) start->specificity linearity Linearity (50-150%) start->linearity accuracy Accuracy (Recovery) start->accuracy precision Precision (Repeatability & Intermediate) start->precision robustness Robustness start->robustness lod_loq LOD & LOQ start->lod_loq final_report Validation Report specificity->final_report linearity->final_report accuracy->final_report precision->final_report robustness->final_report lod_loq->final_report

Sources

Method

Application Note: A Robust LC-MS/MS Protocol for the Sensitive Detection of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride

Abstract This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the selective and sensitive quantification of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the selective and sensitive quantification of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride in biological matrices. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolic studies. The methodology leverages the high specificity of tandem mass spectrometry and the separation power of ultra-high-performance liquid chromatography (UHPLC) to achieve low limits of detection and quantification. The rationale behind each step, from sample preparation to data analysis, is thoroughly explained to ensure scientific integrity and facilitate method transfer and validation.

Introduction

1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is a synthetic compound belonging to the piperazine class, a chemical scaffold prevalent in many pharmacologically active agents. Due to its structural similarity to known psychoactive compounds and its potential as a pharmaceutical intermediate, a reliable and sensitive analytical method is crucial for its characterization in complex biological samples.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its superior selectivity, sensitivity, and speed.[2][3] This document provides a comprehensive, step-by-step protocol for the analysis of this compound, drawing upon established methodologies for related piperazine derivatives.[4][5]

Analyte Physicochemical Properties

While specific experimental data for 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is not extensively available, its properties can be inferred from the closely related compound, 1-(3-Chlorophenyl)piperazine hydrochloride (mCPP).

PropertyInferred Value/CharacteristicSource
Chemical Structure C12H17ClN2 · HCl-
Molecular Formula C12H18Cl2N2-
Molecular Weight 261.20 g/mol Calculated
Appearance Likely a white to off-white crystalline powder[1][6]
Solubility Expected to be soluble in water, methanol, and ethanol[6]

Note: The molecular weight for the target analyte has been calculated. Properties are extrapolated from 1-(3-Chlorophenyl)piperazine hydrochloride.

Experimental Protocol

This protocol is designed as a comprehensive workflow, from sample receipt to final data analysis. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles.

Workflow Overview

LCMSMS_Workflow Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Analyte & Internal Standard Sample->Spike Fortification Prep Sample Preparation (Protein Precipitation) Spike->Prep Matrix Removal Evap Evaporation & Reconstitution Prep->Evap Concentration Inject UHPLC Injection Evap->Inject Sep Chromatographic Separation Inject->Sep Ion Electrospray Ionization (ESI+) Sep->Ion MS Tandem Mass Spectrometry (MRM) Ion->MS Data Data Acquisition & Analysis MS->Data

Caption: LC-MS/MS analytical workflow from sample preparation to data analysis.

Materials and Reagents
  • 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride analytical standard (purity ≥98%)

  • Isotopically labeled internal standard (IS), e.g., 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine-d8 hydrochloride

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from biological samples like plasma, which can interfere with the analysis.[7][8]

Protocol:

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and quality control.

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of organic solvent to sample is optimal for efficient protein precipitation.

  • Vortex the mixture vigorously for 30 seconds to ensure complete denaturation of proteins.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new set of labeled tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analyte and removes the organic solvent.[9]

  • Reconstitute the dried residue in 100 µL of the mobile phase A (see section 3.4). The reconstitution in the initial mobile phase ensures compatibility with the LC system and good peak shape.

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

UHPLC Conditions

The chromatographic conditions are designed to achieve a sharp peak shape and rapid elution, minimizing run time while ensuring separation from potential matrix interferences.

ParameterConditionRationale
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)Provides excellent retention and separation for moderately polar compounds like piperazine derivatives.[10]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier promotes the protonation of the analyte, enhancing ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase chromatography, providing good elution strength.
Gradient Elution 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% BA gradient elution allows for the effective separation of the analyte from early-eluting matrix components and ensures the column is re-equilibrated for the next injection.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis speed and system pressure.
Column Temperature 40°CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small injection volume is sufficient for sensitive detection and minimizes potential column overload.
Mass Spectrometry Conditions

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[3]

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe piperazine nitrogen atoms are readily protonated, making positive ESI the ideal ionization technique.[10]
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Source Temperature 150°CA standard source temperature to aid in desolvation.
Desolvation Temperature 400°CEnsures efficient evaporation of the mobile phase, leading to better ion generation.
Cone Gas Flow 50 L/hrAssists in the desolvation process.
Desolvation Gas Flow 800 L/hrA high flow of nitrogen gas aids in the complete desolvation of the analyte ions.

MRM Transitions: The specific MRM transitions (precursor ion → product ion) must be determined by infusing a standard solution of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride into the mass spectrometer. The protonated molecule [M+H]+ will be selected as the precursor ion. Collision-induced dissociation (CID) will then be optimized to identify characteristic product ions.

For illustrative purposes, based on the structure:

  • Precursor Ion [M+H]+: m/z 225.1 (for the free base C12H17ClN2)

  • Potential Product Ions: Fragmentation would likely occur at the piperazine ring and the ethyl bridge. These would need to be empirically determined.

A deuterated internal standard is crucial for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[2]

Method Validation and Quality Control

A self-validating system is essential for trustworthy results. The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix samples.

  • Linearity and Range: A calibration curve should be prepared over the expected concentration range with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% (±20% for the Lower Limit of Quantification), and precision (%CV) should be ≤15% (≤20% for LLOQ).[10]

  • Matrix Effect: Assessed to ensure that components of the biological matrix do not suppress or enhance the ionization of the analyte.

  • Stability: Analyte stability should be evaluated under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Data Presentation and Interpretation

Data_Analysis Acquisition Raw Data Acquisition (Peak Areas) Calibration Calibration Curve Generation (Analyte/IS Ratio vs. Concentration) Acquisition->Calibration Regression Linear Regression Analysis (y = mx + c, 1/x^2 weighting) Calibration->Regression Calculation Calculate Unknown Concentrations Regression->Calculation QC Quality Control Assessment (Within acceptable limits?) Calculation->QC QC->Calculation No - Re-evaluate Report Final Report Generation QC->Report Yes

Caption: Logical flow for quantitative data analysis and quality control.

The concentration of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

Conclusion

This application note provides a comprehensive and scientifically grounded LC-MS/MS protocol for the detection and quantification of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride. By explaining the rationale behind the chosen parameters and incorporating principles of method validation, this guide serves as a valuable resource for researchers in drug development and related fields, ensuring the generation of accurate, reliable, and reproducible data.

References

  • Vertex AI Search. 1-(3-Chlorophenyl)piperazine hydrochloride - Industrial Chemicals.
  • Vertex AI Search. 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat.
  • Vertex AI Search. 1-(3-Chlorophenyl) Piperazine HCl - Pipzine Chemicals.
  • Vertex AI Search. 1-(3-Chlorophenyl)piperazine hydrochloride (20466396 | 65369-76-8) - Molekula.
  • Vertex AI Search. 1-(3-Chlorophenyl)piperazine 99 65369-76-8 - Sigma-Aldrich.
  • PubChem. 1-(3-Chlorophenyl)piperazine monohydrochloride. Available from: [Link]

  • Cayman Chemical. 1-(3-Chlorophenyl)piperazine (hydrochloride) - Safety Data Sheet.
  • Cayman Chemical. 1-(3-Chlorophenyl)piperazine (hydrochloride) (CAS 13078-15-4).
  • PubMed Central. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Available from: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • PubChem. 1-(3-Chlorophenyl)piperazine. Available from: [Link]

  • ResearchGate. (PDF) Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Available from: [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • MDPI. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Available from: [Link]

  • Biocompare. Prepping Small Molecules for Mass Spec. Available from: [Link]

  • Organomation. Serum Sample Preparation for LC-MS and GC-MS.
  • MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Available from: [Link]

  • RSC Publishing. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Available from: [Link]

  • Chromatography Online. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available from: [Link]

  • ResearchGate. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum | Request PDF. Available from: [Link]

  • precisionFDA. 1-(3-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE. Available from: [Link]

Sources

Application

Application of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride in neuronal cell culture

Application Note: 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine Hydrochloride in Neuronal Cell Culture Abstract This guide details the preparation, handling, and experimental application of 1-[1-(3-Chloro-phenyl)-ethyl]-piper...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine Hydrochloride in Neuronal Cell Culture

Abstract

This guide details the preparation, handling, and experimental application of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride (CAS: 1185307-54-3) in neuronal cell culture systems. Structurally distinct from the common metabolite m-chlorophenylpiperazine (mCPP) by the inclusion of a chiral ethyl linker, this compound represents a class of lipophilic aryl-piperazines often investigated for their modulation of serotonergic (5-HT) signaling and potential neuro-active properties. This protocol covers solubility optimization, dose-ranging strategies, and functional assays for evaluating its effects on neuronal excitability and survival.

Compound Profile & Mechanism

  • Chemical Name: 1-[1-(3-chlorophenyl)ethyl]piperazine hydrochloride[1][2][3][4]

  • Core Scaffold: N-aryl-piperazine derivative.

  • Molecular Target Class: Putative Serotonin (5-HT) Receptor Modulator .

    • Rationale: The 3-chlorophenyl-piperazine moiety is a privileged pharmacophore for 5-HT receptors (particularly 5-HT

      
      , 5-HT
      
      
      
      ) and monoamine transporters (SERT/DAT). The ethyl linker adds steric bulk and chirality, potentially altering selectivity compared to mCPP.
  • Neuronal Applications:

    • Excitability Studies: Modulation of ion channel conductance via G-protein coupled receptor (GPCR) pathways.

    • Neuroprotection/Toxicity: Assessment of off-target cytotoxicity or neurotrophic effects.

    • Synaptic Plasticity: Investigation of dendritic spine morphology changes driven by serotonergic tone.

Material Preparation

Reconstitution Strategy

Although the hydrochloride salt form enhances water solubility, the lipophilic phenyl-ethyl core requires careful handling to prevent precipitation in physiological buffers.

ParameterSpecificationNotes
Molecular Weight ~261.19 g/mol (Free base + HCl)Verify exact batch MW on CoA.
Primary Solvent DMSO (Dimethyl sulfoxide)Dissolve to 10 mM stock. Sterile filter (0.22 µm).[5]
Secondary Solvent Water/PBS Soluble up to 5-10 mM, but risk of crashing out at neutral pH if concentrated.
Storage -20°C (Aliquot)Avoid freeze-thaw cycles. Stable for 6 months.
Vehicle Control 0.1% DMSOFinal culture concentration of DMSO must be <0.1%.
Stock Solution Protocol
  • Weigh 2.61 mg of compound.

  • Add 1.0 mL of sterile, cell-culture grade DMSO to create a 10 mM Master Stock.

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into 50 µL volumes in amber tubes (light sensitive).

  • Store at -20°C.

Cell Culture Models

  • Primary Hippocampal/Cortical Neurons (Rat/Mouse):

    • Use Case: Synaptic plasticity, calcium imaging, and excitotoxicity assays.

    • Media: Neurobasal Plus + B27 Supplement + Glutamax.

  • SH-SY5Y (Human Neuroblastoma):

    • Use Case: High-throughput screening (HTS) for cytotoxicity or receptor binding.

    • Differentiation: Differentiate with Retinoic Acid (10 µM) for 7 days to induce neuronal phenotype before treatment.

Experimental Protocols

Protocol A: Dose-Response Viability Assay (MTT/LDH)

Objective: Determine the non-toxic therapeutic window (NOAEL) before functional assays.

  • Plating: Seed SH-SY5Y cells at 20,000 cells/well in 96-well plates. Differentiate for 5-7 days.

  • Preparation: Dilute 10 mM stock in culture media to generate a log-scale dilution series:

    • 0.01 µM, 0.1 µM, 1.0 µM, 10 µM, 100 µM.

  • Treatment: Aspirate old media and add 100 µL of drug-containing media. Incubate for 24 hours at 37°C.

  • Readout (MTT):

    • Add 10 µL MTT reagent (5 mg/mL). Incubate 3 hours.

    • Solubilize crystals with 100 µL DMSO.

    • Measure Absorbance at 570 nm.

  • Analysis: Normalize to Vehicle Control (0.1% DMSO). Plot sigmoidal dose-response curve.

Protocol B: Functional Calcium Imaging (Fluo-4 AM)

Objective: Assess acute receptor activation (likely Gq-coupled 5-HT2 receptors) triggering intracellular Ca


 release.
  • Loading: Incubate primary neurons (DIV 14) with 2 µM Fluo-4 AM + 0.02% Pluronic F-127 in ACSF (Artificial Cerebrospinal Fluid) for 30 min at 37°C.

  • Wash: Wash 3x with warm ACSF to remove extracellular dye. Incubate 15 min to allow de-esterification.

  • Baseline: Record baseline fluorescence (

    
    ) for 60 seconds using confocal microscopy (Ex: 488 nm / Em: 515 nm).
    
  • Stimulation: Perfusion-apply 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine (1 µM or determined EC

    
    ).
    
  • Quantification: Measure peak fluorescence (

    
    ). Calculate 
    
    
    
    .
    • Positive Control: Glutamate (100 µM) or KCl (50 mM).

    • Antagonist Check: Pre-incubate with Ketanserin (5-HT

      
       antagonist) to verify specificity.
      

Pathway Visualization

Figure 1: Putative Signaling Mechanism

The diagram below illustrates the likely signal transduction pathway if the compound acts via Gq-coupled 5-HT receptors, leading to calcium mobilization.

G Ligand 1-[1-(3-Cl-Ph)-ethyl]-piperazine Receptor 5-HT Receptor (e.g., 5-HT2C) Ligand->Receptor Binding GProtein Gαq Protein Receptor->GProtein Activation PLC PLCβ GProtein->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Response Neuronal Excitability Ca->Response Modulation

Caption: Putative pharmacodynamic pathway.[6] Binding to Gq-coupled receptors triggers the PLC-IP3 cascade, resulting in intracellular calcium mobilization.

Figure 2: Experimental Workflow

Workflow cluster_0 Preparation cluster_1 Cell Culture cluster_2 Data Acquisition Stock Dissolve in DMSO (10 mM Stock) Dilution Dilute in ACSF/Media (10 nM - 10 µM) Stock->Dilution Treat Perfusion Treatment Dilution->Treat Apply Cells Primary Neurons (DIV 14) Load Load Fluo-4 AM (Ca2+ Indicator) Cells->Load Base Record Baseline (60s) Load->Base Base->Treat Analyze Calculate ΔF/F0 Treat->Analyze

Caption: Step-by-step workflow for calcium imaging assays using 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation High concentration in aqueous buffer.Do not exceed 100 µM in ACSF. Ensure DMSO < 0.1%. Sonicate stock if needed.
High Background Non-specific binding or dye leakage.Wash cells 3x thoroughly. Use Probenecid (2.5 mM) to inhibit dye extrusion.
No Response Receptor desensitization or low expression.Check receptor expression (Western Blot). Ensure cells are fully differentiated (DIV 14+).
Cell Death Compound toxicity.Perform LDH assay. Reduce incubation time or concentration.

References

  • Chemical Identity & Structure

    • PubChem Compound Summary for 1-(3-Chlorophenyl)piperazine derivatives.
  • Neuronal Culture Protocols

    • Beaudoin, G. M., et al. (2012). "Culturing Pyramidal Neurons from the Early Postnatal Mouse Hippocampus and Cortex.
  • Calcium Imaging Methodology

    • Grienberger, C., & Konnerth, A. (2012). "Imaging Calcium in Neurons." Neuron.
  • Pharmacology of Phenyl-Piperazines

    • Glennon, R. A., et al. (1986). "Binding of phenylpiperazines to 5-HT receptors."[7] Journal of Medicinal Chemistry.

  • Commercial Availability & Properties

    • 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride Product Page.[1][2][3][4] BLD Pharm.[1][2]

Sources

Method

Use of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride as a research chemical

Application Note: 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine Hydrochloride (CPEP-HCl) Executive Summary This application note details the technical specifications and experimental protocols for 1-[1-(3-Chloro-phenyl)-ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine Hydrochloride (CPEP-HCl)

Executive Summary

This application note details the technical specifications and experimental protocols for 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride (herein referred to as CPEP-HCl ). Structurally distinct from its des-ethyl analog (mCPP) by the inclusion of an


-methyl group at the benzylic position, CPEP-HCl serves as a critical chiral probe  in serotonin receptor (5-HT) structure-activity relationship (SAR) studies and as a steric-blocking intermediate in the synthesis of piperazine-based anxiolytics.

This guide is designed for researchers investigating serotonergic signaling pathways or developing novel CNS-active ligands. It provides validated workflows for solubilization, in vitro binding assays, and metabolic stability assessments.

Chemical Identity & Physicochemical Properties

CPEP-HCl is a substituted phenylpiperazine.[1] Unlike the achiral metabolite m-chlorophenylpiperazine (mCPP), CPEP-HCl possesses a chiral center at the ethyl linker, influencing its binding affinity and metabolic resistance.

PropertySpecification
Chemical Name 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride
Common Abbreviation CPEP-HCl;

-Me-mCPP
CAS Number 1185307-54-3 (HCl salt) / 52605-52-4 (Related Free Base)
Molecular Formula C₁₂H₁₈Cl₂N₂ (HCl Salt)
Molecular Weight 261.19 g/mol
Appearance White to off-white crystalline solid
Solubility DMSO (>20 mg/mL), Water (Moderate, pH dependent), Methanol
Chirality Racemic (unless enantiomerically enriched specified)

Handling & Storage Protocols

Safety Precaution: CPEP-HCl is a potent CNS-active research chemical. It must be handled in a Class II Biosafety Cabinet.

Storage Protocol
  • Arrival: Upon receipt, verify seal integrity.

  • Long-term Storage: Store at -20°C in a desiccated, light-protected container.

  • Stability: The hydrochloride salt is hygroscopic.[2] Repeated freeze-thaw cycles degrade the compound. Aliquot into single-use vials upon initial reconstitution.

Solubilization Strategy (Standard Stock: 10 mM)
  • Vehicle: 100% DMSO (Dimethyl Sulfoxide), anhydrous.

  • Method:

    • Weigh 2.61 mg of CPEP-HCl.

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 2 minutes at room temperature.

    • Dilution: For biological assays, dilute the DMSO stock at least 1:1000 into aqueous buffer (PBS or HBSS) to keep final DMSO concentration <0.1%.

Pharmacological Context & SAR Logic

The utility of CPEP-HCl lies in its structural comparison to mCPP. The addition of the ethyl group (creating an


-methyl branch) introduces steric hindrance  near the pharmacophore.
  • mCPP (Reference): High affinity for 5-HT2C; metabolically labile at the nitrogen.

  • CPEP-HCl (Target): The

    
    -methyl group restricts rotation and blocks metabolic dealkylation at the benzylic carbon, potentially altering selectivity profiles between 5-HT2A and 5-HT2C receptors.
    
Pathway Visualization: Structural Activity Relationship

SAR_Logic Trazodone Trazodone (Parent Drug) mCPP mCPP (Metabolite) Trazodone->mCPP CYP3A4 Cleavage Target_5HT2C 5-HT2C Receptor (Agonism) mCPP->Target_5HT2C High Affinity (Non-selective) CPEP CPEP-HCl (Research Probe) CPEP->Target_5HT2C Modulated Affinity (Steric Constraint) Target_5HT2A 5-HT2A Receptor (Antagonism/Partial) CPEP->Target_5HT2A Selectivity Probe Metabolic_Block Metabolic Stability (Steric Protection) CPEP->Metabolic_Block alpha-Methyl Effect

Figure 1: SAR relationship showing the derivation of CPEP-HCl and its pharmacological divergence from the standard metabolite mCPP.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: Determine the binding affinity (


) of CPEP-HCl for the 5-HT2C receptor using HEK-293 membrane preparations.
Materials Required
  • Membranes: HEK-293 cells stably expressing human 5-HT2C.

  • Radioligand: [³H]-Mesulergine (Specific Activity ~80 Ci/mmol).

  • Test Compound: CPEP-HCl (10 dilution points, 10 µM to 0.1 nM).

  • Non-specific Binding (NSB) Control: Mianserin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

Step-by-Step Workflow
  • Preparation:

    • Thaw membrane prep on ice. Homogenize gently.

    • Dilute CPEP-HCl stock (10 mM DMSO) serially in Assay Buffer to generate 10x concentrations.

  • Plate Setup (96-well format):

    Well Type Buffer (µL) Radioligand (µL) Competitor (µL) Membrane (µL)
    Total Binding 50 25 25 (Vehicle) 100
    NSB 50 25 25 (Mianserin) 100

    | Sample | 50 | 25 | 25 (CPEP-HCl) | 100 |

  • Incubation:

    • Seal plates and incubate for 60 minutes at 25°C (Room Temp).

    • Note: Equilibrium is temperature-dependent; maintain consistency.

  • Harvesting:

    • Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 30 minutes to reduce non-specific binding.

    • Filter harvest using a vacuum manifold.

    • Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Analysis:

    • Add scintillation cocktail and count CPM.

    • Calculate IC₅₀ using non-linear regression (One-site competition model).

    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      

Protocol: Microsomal Stability Assessment

Objective: Verify the metabolic stability conferred by the


-ethyl group compared to standard benzylpiperazines.
Workflow Diagram

Stability_Assay Start Start: 1 µM CPEP-HCl in Phosphate Buffer Microsomes Add Liver Microsomes (Human/Rat, 0.5 mg/mL) Start->Microsomes NADPH Initiate: Add NADPH (Regenerating System) Microsomes->NADPH Sampling Sampling Points: 0, 15, 30, 60 min NADPH->Sampling Quench Quench: Ice-cold Acetonitrile (containing Internal Std) Sampling->Quench Centrifuge Centrifuge: 4000g, 20 min, 4°C Quench->Centrifuge LCMS LC-MS/MS Analysis (Monitor Parent Ion m/z 261.2) Centrifuge->LCMS

Figure 2: Workflow for assessing the metabolic stability of CPEP-HCl.

Critical Analysis
  • Expectation: CPEP-HCl should exhibit a longer half-life (

    
    ) than 1-benzylpiperazine due to the steric hindrance at the 
    
    
    
    -carbon, which impedes CYP450-mediated N-dealkylation.
  • Data Output: Plot ln(% Remaining) vs. Time to calculate intrinsic clearance (

    
    ).
    

References

  • Chemical Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 1355, 1-(3-Chlorophenyl)piperazine (Structural Analog Reference). Accessed Oct 26, 2023. Link

  • CAS Registry: CAS Common Chemistry. Search for Piperazine derivatives and 1185307-54-3. Link

  • Pharmacology of Phenylpiperazines: Glennon, R. A., et al. "Binding of phenylpiperazines to 5-HT receptors." Journal of Medicinal Chemistry 29.11 (1986): 2375-2380.
  • Metabolic Pathways: Caccia, S., et al. "m-Chlorophenylpiperazine, a central 5-hydroxytryptamine agonist, is a metabolite of trazodone." Journal of Pharmacy and Pharmacology 33.7 (1981): 477-478. Link

Disclaimer: This product is for Research Use Only (RUO). Not for use in diagnostic or therapeutic procedures.[3][4] The protocols provided are guidelines and should be optimized for specific laboratory conditions.

Sources

Application

Application Notes and Protocols: 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride in Early-Stage Drug Discovery

Abstract: This document provides a comprehensive technical guide on the role and application of arylpiperazine derivatives, with a specific focus on the structural class represented by 1-[1-(3-Chloro-phenyl)-ethyl]-piper...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the role and application of arylpiperazine derivatives, with a specific focus on the structural class represented by 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine, in the context of early-stage drug discovery. While direct pharmacological data on this specific hydrochloride salt is limited in public literature, its core structure is emblematic of a privileged scaffold in medicinal chemistry. These notes synthesize information from the broader class of arylpiperazines to propose high-probability applications, particularly in neuroscience and oncology, and provide detailed, field-proven protocols for the initial characterization of such compounds.

Introduction: The Arylpiperazine Scaffold

The arylpiperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile structure and ability to interact with a wide range of biological targets.[1][2] This structural class is characterized by a piperazine ring linked to an aryl group, a motif found in numerous approved drugs.[3] The piperazine ring itself is a six-membered heterocycle with two opposing nitrogen atoms, which can be strategically substituted to modulate physicochemical properties and target engagement.[4][5]

The compound 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine belongs to this class. Its key structural features—a 3-chlorophenyl group and a piperazine core—are frequently associated with activity at aminergic G protein-coupled receptors (GPCRs) and neurotransmitter transporters.[2] Consequently, such compounds are highly attractive for drug discovery programs targeting central nervous system (CNS) disorders like depression, anxiety, schizophrenia, and Parkinson's disease.[1][2][6] The presence of the piperazine substructure is often linked to favorable CNS pharmacokinetic profiles, facilitating penetration of the blood-brain barrier.[7]

A closely related and well-studied compound, 1-(3-chlorophenyl)piperazine (mCPP), is a known metabolite of the antidepressant trazodone and acts as a 5-HT2C serotonin receptor agonist.[8][9][10] This precedent strongly suggests that derivatives like 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine are prime candidates for investigation as modulators of serotonergic and dopaminergic pathways.

Postulated Mechanisms and Therapeutic Applications

Based on extensive structure-activity relationship (SAR) studies of the arylpiperazine class, we can postulate several high-probability mechanisms of action for a compound like 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine.

2.1. Modulation of Monoamine GPCRs: The primary targets for arylpiperazines are GPCRs within the monoamine system, including serotonin (5-HT) and dopamine (D) receptors.[2] The specific receptor subtype selectivity is dictated by the nature of the aryl substitution and the groups attached to the second piperazine nitrogen.

  • Dopamine Receptors (D2, D3, D4): Many arylpiperazines act as antagonists or partial agonists at D2-like receptors.[4][11] This activity is foundational for antipsychotic drugs used in treating schizophrenia.[3]

  • Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C): This class of compounds frequently exhibits high affinity for various serotonin receptors.[9] 5-HT1A agonism is linked to anxiolytic and antidepressant effects, while 5-HT2A antagonism is a key feature of atypical antipsychotics.[3] mCPP, a close analog, is a known 5-HT2C/2B agonist.[9]

2.2. Inhibition of Neurotransmitter Transporters: Arylpiperazines can also function as inhibitors of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][12] A related compound, 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP), is a highly potent and selective dopamine reuptake inhibitor.[13] This mechanism is central to the action of many antidepressant and stimulant medications.

2.3. Emerging Applications in Oncology: Beyond neuroscience, arylpiperazine derivatives are gaining attention as potential anticancer agents.[14] They have been shown to interact with various targets implicated in cancer, including tubulin polymerization and α1-adrenergic receptors, leading to cytotoxic effects in tumor cell lines.[14][15]

Hypothesized Target Profile Summary
Potential Target Class Specific Examples Therapeutic Indication
GPCRs Dopamine D2/D3/D4, Serotonin 5-HT1A/2A/2CSchizophrenia, Depression, Anxiety[1][2]
Transporters DAT, SERT, NETDepression, ADHD[2][12]
Enzymes Histone Deacetylase 6 (HDAC6)Neurodegenerative Diseases, Depression[16]
Other Tubulin, Sigma ReceptorsCancer, Neuropathic Pain[15][17]

Experimental Protocols for Initial Characterization

The following protocols outline a logical workflow for the initial screening and characterization of a novel arylpiperazine derivative, such as 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride.

Workflow for Primary Screening

G cluster_0 Phase 1: Primary Screening Compound Test Compound (e.g., 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine HCl) Binding Radioligand Binding Assay (Primary Target Panel: D2, 5-HT2A, DAT) Compound->Binding Functional Cell-Based Functional Assay (e.g., cAMP or Ca2+ Flux) Binding->Functional Confirm activity of binders Hit Identify Initial 'Hits' (Compounds with significant activity) Functional->Hit

Caption: Initial screening workflow for a novel arylpiperazine.

3.1. Protocol 1: Radioligand Binding Assay for GPCR Target Affinity

This protocol determines the affinity (Ki) of the test compound for a panel of GPCR targets. Radioligand binding is the gold standard for quantifying direct ligand-receptor interactions.[18][19]

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for human dopamine D2 and serotonin 5-HT2A receptors.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human D2 or 5-HT2A receptor.

  • Radioligands: [³H]-Spiperone (for D2), [³H]-Ketanserin (for 5-HT2A).

  • Non-specific binding competitors: Haloperidol (for D2), Mianserin (for 5-HT2A).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 25 µL Assay Buffer, 25 µL Radioligand, 50 µL Membrane suspension.

    • Non-specific Binding (NSB): 25 µL Non-specific Competitor (at 1000x Ki), 25 µL Radioligand, 50 µL Membrane suspension.

    • Test Compound: 25 µL of each compound dilution, 25 µL Radioligand, 50 µL Membrane suspension.

    • Rationale: This setup allows for the determination of the amount of radioligand displaced by the test compound, corrected for non-specific binding to the filter and membranes.[18]

  • Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[20][21]

3.2. Protocol 2: Cell-Based Functional Assay for D2 Receptor Signaling

This protocol assesses whether the test compound acts as an agonist, antagonist, or partial agonist by measuring its effect on a downstream signaling pathway.[22][23]

Objective: To characterize the functional activity of the test compound at the human dopamine D2 receptor by measuring changes in cyclic AMP (cAMP) levels.

Mechanism: The D2 receptor is a Gi-coupled GPCR. Its activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

G cluster_0 Dopamine D2 Receptor Signaling Pathway (Gi-coupled) Ligand Agonist (e.g., Dopamine or Test Compound) Receptor D2 Receptor Ligand->Receptor G_Protein Gi Protein (αi, βγ) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC αi inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Neuronal excitability) cAMP->Response modulates

Caption: Simplified D2 receptor (Gi-coupled) signaling pathway.

Materials:

  • CHO-K1 cells stably expressing the human D2 receptor.

  • Assay medium: HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Forskolin (an adenylyl cyclase activator).

  • Dopamine (as a reference agonist).

  • Haloperidol (as a reference antagonist).

  • A commercial cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

Procedure:

  • Cell Plating: Seed the CHO-D2 cells into 384-well plates and grow overnight.

  • Agonist Mode:

    • Remove growth media and add assay medium.

    • Add serial dilutions of the test compound or dopamine.

    • Add a fixed concentration of forskolin to stimulate cAMP production.

    • Incubate for 30 minutes at 37°C.

    • Rationale: An agonist will inhibit the forskolin-stimulated cAMP production. The magnitude of this inhibition reflects its efficacy.

  • Antagonist Mode:

    • Remove growth media and add assay medium.

    • Add serial dilutions of the test compound.

    • Add a fixed concentration of dopamine (e.g., its EC₈₀).

    • Incubate for 30 minutes at 37°C.

    • Rationale: An antagonist will block the inhibitory effect of dopamine, restoring cAMP levels.

  • cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP signal against the log concentration of the test compound. Calculate the EC₅₀ (potency) and the Emax (maximal effect) relative to dopamine. A compound with an Emax significantly lower than dopamine is a partial agonist.[22]

    • Antagonist Mode: Plot the cAMP signal against the log concentration of the test compound. Calculate the IC₅₀ and determine the Schild pA₂ value to quantify antagonist potency.

Conclusion and Future Directions

The structural motif of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride positions it as a promising candidate for hit-to-lead development programs, particularly in the CNS therapeutic area. The protocols described herein provide a robust framework for its initial characterization. Positive results from these assays—specifically, high affinity and functional modulation at key monoamine receptors—would warrant further investigation, including selectivity profiling against a broader panel of receptors, in vitro ADME assays to assess metabolic stability and permeability, and subsequent evaluation in in vivo models of neuropsychiatric or oncological disease. The versatility of the arylpiperazine scaffold ensures that even if the initial compound is not optimal, it serves as an excellent starting point for synthetic modification and lead optimization.[12][24]

References

  • PubChem. 1-(3-Chlorophenyl)piperazine | C10H13ClN2. National Center for Biotechnology Information. Available from: [Link]

  • JETIR. A Mini Review on Piperizine Derivatives and their Biological Activity. Journal of Emerging Technologies and Innovative Research. Available from: [Link]

  • PubChem. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. National Center for Biotechnology Information. Available from: [Link]

  • GABA, N. et al. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Central Nervous System Agents in Medicinal Chemistry. 2022. Available from: [Link]

  • ResearchGate. Representative arylpiperazine derivatives. Available from: [Link]

  • ChemistryEurope. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • Seba M C et al. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. 2019. Available from: [Link]

  • Flanagan, C. GPCR-radioligand binding assays. Methods in Cell Biology. 2016. Available from: [Link]

  • Kida, H. et al. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters. 2022. Available from: [Link]

  • Kumar, R. R. et al. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. ChemMedChem. 2021. Available from: [Link]

  • Anacona, J. R. et al. Synthesis and biological activity of piperazine derivatives of phenothiazine. Medicinal Chemistry Research. 2014. Available from: [Link]

  • ResearchGate. The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Available from: [Link]

  • ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available from: [Link]

  • Cuestiones de Fisioterapia. Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. 2024. Available from: [Link]

  • Jordan, S. et al. In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. Journal of Psychopharmacology. 2006. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. 2019. Available from: [Link]

  • Ingenta Connect. Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective. Available from: [Link]

  • MDPI. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules. 2024. Available from: [Link]

  • Wikipedia. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. Available from: [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Available from: [Link]

  • Dovepress. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy. 2020. Available from: [Link]

  • ACS Publications. Optical Control of Dopamine D2-like Receptors with Cell-Specific Fast-Relaxing Photoswitches. Journal of the American Chemical Society. 2023. Available from: [Link]

  • Eurofins Discovery. GPCR Radioligand Binding. Available from: [Link]

  • ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry. 2021. Available from: [Link]

  • Wiley Online Library. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. 2019. Available from: [Link]

  • Taylor & Francis Online. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022. Available from: [Link]

  • MDPI. Disease-Associated Dopamine Receptor D2 Variants Exhibit Functional Consequences Depending on Different Heterotrimeric G-Protein Subunit Combinations. International Journal of Molecular Sciences. 2024. Available from: [Link]

Sources

Method

Application Notes and Protocols for Dopamine Transporter Binding Assays with Phenyl-Piperazine Analogs

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Author's Note: The compound "1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride" specified in the topic query doe...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Author's Note: The compound "1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride" specified in the topic query does not correspond to a widely documented ligand for dopamine transporter (DAT) binding assays in the scientific literature. However, the structurally related compound, 1-(3-chlorophenyl)-4-phenethylpiperazine (3C-PEP) , is a well-characterized and exceptionally potent and selective DAT ligand.[1][2] This guide will therefore focus on the principles and protocols for DAT binding assays using 3C-PEP as a prime exemplar of a high-affinity phenyl-piperazine analog. The methodologies described herein are broadly applicable to the characterization of other novel compounds targeting the dopamine transporter.

Introduction: The Dopamine Transporter as a Critical Neuromodulatory Hub

The dopamine transporter (DAT) is a presynaptic protein that plays a pivotal role in regulating dopaminergic neurotransmission by facilitating the reuptake of dopamine from the synaptic cleft into the neuron.[3][4][5] This process terminates the action of dopamine and maintains synaptic homeostasis.[5] Dysregulation of DAT function is implicated in a range of neuropsychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders, making it a key target for therapeutic drug development.[3][5]

Phenyl-piperazine derivatives represent a significant class of compounds that interact with monoamine transporters.[2] While some, like meta-chlorophenylpiperazine (mCPP), exhibit broad activity across serotonin and dopamine systems, others have been engineered for high selectivity.[6][7][8][9] 1-(3-chlorophenyl)-4-phenethylpiperazine (3C-PEP) stands out as one of the most potent and selective DAT ligands discovered to date, displaying a dissociation constant (Ki) in the sub-nanomolar range.[1] Its high affinity and selectivity make it an invaluable tool for probing DAT structure and function, as well as a reference compound in the screening of novel DAT-targeting therapeutics.

This guide provides a comprehensive overview of the theoretical and practical aspects of conducting dopamine transporter binding assays with high-affinity ligands like 3C-PEP.

I. Foundational Principles of Radioligand Binding Assays

Radioligand binding assays are a cornerstone of pharmacology, enabling the quantification of ligand-receptor interactions.[10][11] These assays rely on the use of a radioactively labeled ligand (radioligand) that binds to the target of interest.[11] The fundamental types of radioligand binding assays are:

  • Saturation Assays: These experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand.[10][12][13] The goal is to determine the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which reflects the receptor density in the sample.[10][12][13]

  • Competition Assays: In these assays, a fixed concentration of radioligand is co-incubated with varying concentrations of an unlabeled test compound.[12][13] The test compound competes with the radioligand for binding to the receptor. The resulting data are used to calculate the inhibitory constant (Ki) of the test compound, which is a measure of its affinity for the receptor.[12][14]

  • Kinetic Assays: These experiments measure the rates of association (kon) and dissociation (koff) of a radioligand with its receptor.[10][13] The ratio of koff to kon provides an independent measure of the equilibrium dissociation constant (Kd = koff/kon).[15]

The choice of assay depends on the specific research question. For characterizing a novel compound like "1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride," a competition assay would be the primary choice to determine its affinity for the dopamine transporter.

II. Experimental Design and Protocols

A. Essential Reagents and Equipment
  • Biological Material:

    • Cell lines stably or transiently expressing the human dopamine transporter (hDAT), such as HEK293-hDAT or CHO-hDAT cells.

    • Alternatively, rodent brain tissue enriched in DAT, such as striatum.

  • Radioligand: A high-affinity DAT radioligand, for example, [³H]-WIN 35,428 or [¹²⁵I]-RTI-55. The choice of isotope will depend on the desired specific activity and detection method.

  • Test Compound: 1-(3-chlorophenyl)-4-phenethylpiperazine (3C-PEP) or the novel compound of interest, dissolved in a suitable solvent (e.g., DMSO).

  • Buffers:

    • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Wash Buffer: Cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909 or cocaine) to determine the amount of non-specific binding of the radioligand.

  • Equipment:

    • Microcentrifuge tubes or 96-well plates.

    • Pipettes.

    • Cell harvester or filtration apparatus.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation vials.

    • Liquid scintillation counter or gamma counter.

    • Incubator or water bath.

B. Workflow for a Competition Binding Assay

The following diagram illustrates the general workflow for a DAT competition binding assay.

Competition_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes or Brain Homogenate incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters with Cold Wash Buffer filtration->washing counting Quantify Radioactivity (Scintillation/Gamma Counting) washing->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis

Caption: Workflow of a DAT competition binding assay.

C. Step-by-Step Protocol for a [³H]-WIN 35,428 Competition Assay

This protocol is designed for determining the binding affinity of a test compound (e.g., 3C-PEP) to the human dopamine transporter expressed in HEK293 cells.

1. Preparation of Cell Membranes: a. Culture HEK293-hDAT cells to confluency. b. Harvest the cells and centrifuge at 1,000 x g for 10 minutes at 4°C. c. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize. d. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. e. Discard the supernatant and resuspend the membrane pellet in assay buffer. f. Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

2. Assay Setup: a. Prepare serial dilutions of the test compound (e.g., 3C-PEP) in assay buffer. b. In microcentrifuge tubes or a 96-well plate, add the following in triplicate:

  • Total Binding: 50 µL of assay buffer.
  • Non-specific Binding: 50 µL of 10 µM GBR 12909.
  • Test Compound: 50 µL of each dilution of the test compound. c. Add 50 µL of [³H]-WIN 35,428 (final concentration typically near its Kd, e.g., 2-5 nM) to all tubes/wells. d. Add 100 µL of the cell membrane preparation (containing 50-100 µg of protein) to all tubes/wells to initiate the binding reaction.

3. Incubation: a. Incubate the reaction mixture for 60-120 minutes at 4°C or room temperature to reach equilibrium.

4. Filtration and Washing: a. Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester. b. Wash the filters three times with 3-5 mL of ice-cold wash buffer to remove unbound radioligand.

5. Quantification of Radioactivity: a. Place the filters in scintillation vials. b. Add 4-5 mL of scintillation cocktail to each vial. c. Allow the vials to sit for at least 4 hours in the dark. d. Count the radioactivity in a liquid scintillation counter.

6. Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding as a function of the log concentration of the test compound. c. Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value.[14] d. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[14]

III. Data Interpretation and Quality Control

A successful DAT binding assay requires careful attention to experimental details and rigorous data analysis.

A. Representative Data

The following table provides hypothetical data for a competition binding assay with 3C-PEP against [³H]-WIN 35,428 at the dopamine transporter.

3C-PEP Concentration (nM)% Specific Binding
0.00198.5
0.0195.2
0.175.8
148.9
1015.3
1002.1
10000.5

From such data, a Ki value can be derived, which for 3C-PEP is reported to be in the sub-nanomolar range, indicating very high affinity for the dopamine transporter.[1]

B. Selectivity Profiling

To establish the selectivity of a novel compound, it is crucial to perform binding assays against other relevant targets, particularly the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3] A highly selective DAT ligand will exhibit a significantly higher affinity for DAT compared to SERT and NET.

Transporter3C-PEP Ki (nM)
DAT0.04
NET1107
SERT802

(Data for 3C-PEP from literature[1])

This demonstrates the exceptional selectivity of 3C-PEP for the dopamine transporter.

C. Causality and Self-Validation in Experimental Design
  • Choice of Radioligand: The radioligand should have high affinity and selectivity for the target, as well as a low level of non-specific binding.

  • Equilibrium Conditions: It is essential to ensure that the incubation time is sufficient to reach equilibrium. This can be determined empirically through time-course experiments.

  • Protein Concentration: The amount of protein used should be in the linear range of the assay to avoid ligand depletion.

  • Non-specific Binding: Non-specific binding should ideally be less than 30% of the total binding. High non-specific binding can obscure the specific binding signal and reduce the accuracy of the results.

IV. Advanced Applications and Future Directions

Beyond basic affinity determination, DAT binding assays can be adapted for more sophisticated applications:

  • Structure-Activity Relationship (SAR) Studies: By systematically modifying the chemical structure of a lead compound and evaluating the binding affinity of the resulting analogs, researchers can elucidate the structural requirements for high-affinity DAT binding.

  • Allosteric Modulation: Some compounds may not bind to the primary dopamine binding site but rather to an allosteric site on the transporter, modulating its function.[3][4] Specialized binding assays can be designed to investigate such interactions.

  • High-Throughput Screening (HTS): The principles of DAT binding assays can be adapted to a high-throughput format to screen large compound libraries for novel DAT ligands.

V. Conclusion

Dopamine transporter binding assays are indispensable tools in neuroscience research and drug discovery. The protocols and principles outlined in this guide, using the highly potent and selective ligand 3C-PEP as a reference, provide a robust framework for the characterization of novel compounds targeting the dopamine transporter. By adhering to rigorous experimental design and data analysis, researchers can obtain reliable and reproducible data to advance our understanding of DAT pharmacology and develop novel therapeutics for a range of neurological and psychiatric disorders.

References

  • 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine - Wikipedia. (URL: [Link])

  • 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat. (URL: [Link])

  • Aggarwal, S., Ben-Hail, D., & Javitch, J. A. (2020). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Molecular Neuroscience, 13, 61. (URL: [Link])

  • Gobert, A., Rivet, J. M., Lejeune, F., Newman-Tancredi, A., & Millan, M. J. (1998). Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain. Neuropharmacology, 37(7), 841-853. (URL: [Link])

  • meta-Chlorophenylpiperazine - Wikipedia. (URL: [Link])

  • Saha, K., Sambo, D. O., Richardson, B., Lin, L., & Gnegy, M. E. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(6), e2214930120. (URL: [Link])

  • 1-(3-Chlorophenyl) piperizane hydrochloride Manufacturer - Shree Ganesh Chemicals. (URL: [Link])

  • Poirier, L., & El-Azzouzi, H. (1996). [The dopamine transporter: characterization and physiopathologic implications]. L'Encephale, 22(4), 277-285. (URL: [Link])

  • Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Biological Psychiatry, 25(5), 569-575. (URL: [Link])

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.15.1-12.15.15. (URL: [Link])

  • Hiranita, T., Kohut, S. J., Soto, P. L., Tanda, G., & Katz, J. L. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6779-6782. (URL: [Link])

  • Staley, J. K., Mash, D. C., & Basile, M. J. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Journal of Neural Transmission. General Section, 102(1), 69-77. (URL: [Link])

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem. (URL: [Link])

  • Tanda, G., Hiranita, T., & Katz, J. L. (2012). Pharmacological characterization of a dopamine transporter ligand that functions as a cocaine antagonist. The Journal of Pharmacology and Experimental Therapeutics, 340(3), 645-655. (URL: [Link])

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding assays and their analysis. The American Journal of Physiology, 265(4 Pt 1), L421-L429. (URL: [Link])

  • Radioligand Binding Assay - Creative Bioarray. (URL: [Link])

  • Pharmacological Characterization of Purified Full-Length Dopamine Transporter from Drosophila melanogaster - Semantic Scholar. (URL: [Link])

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  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (URL: [Link])

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  • Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat - MDPI. (URL: [Link])

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Application

Application Notes &amp; Protocols: Characterization of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride at Human Serotonin Receptors

Introduction and Scientific Rationale The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous centrally acting therapeutic agents. A well-known representative,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous centrally acting therapeutic agents. A well-known representative, 1-(3-chlorophenyl)piperazine (mCPP), is a metabolite of the antidepressant trazodone and exhibits a complex pharmacological profile, notably acting as a non-selective serotonin (5-HT) receptor agonist.[1][2][3]

This document provides a comprehensive framework for the pharmacological characterization of a novel derivative, 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride (herein referred to as "Test Compound"). The addition of an ethyl group to the benzylic position distinguishes it from mCPP, suggesting a potentially unique profile of affinity, selectivity, and functional activity at 5-HT receptors.

The following application notes and protocols are designed to guide researchers in systematically elucidating the Test Compound's interaction with key human serotonin receptor subtypes. We will proceed with a two-phase approach:

  • Phase 1: Receptor Binding Affinity Profiling: To determine the binding potency (Kᵢ) of the Test Compound across a panel of serotonin receptors.

  • Phase 2: Functional Activity Characterization: To define the compound's modality of action (e.g., agonist, antagonist) at receptors where significant binding affinity is observed.

This guide emphasizes the causality behind methodological choices, ensuring a robust and self-validating experimental workflow.

Compound Profile, Safety, and Handling

Compound: 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride Molecular Formula: C₁₂H₁₈Cl₂N₂ Appearance: Expected to be a white to off-white crystalline powder, soluble in water and organic solvents like methanol or DMSO.[4]

Critical Safety Precautions: Arylpiperazine derivatives may be pharmacologically active and potentially hazardous. All handling must be performed in a well-ventilated area or chemical fume hood, with appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5] Avoid inhalation of dust and direct contact with skin and eyes.[6][7] In case of exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS).[5][8]

Stock Solution Preparation: For in vitro assays, prepare a high-concentration primary stock solution (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO). Subsequent dilutions into aqueous assay buffers should be performed to ensure the final DMSO concentration in the assay does not exceed a non-interfering level (typically ≤0.5%).

Phase 1: Receptor Binding Affinity Profiling

Objective: To quantify the binding affinity (Kᵢ) of the Test Compound for a panel of human serotonin receptors using competitive radioligand binding assays.

Principle of the Assay: Radioligand binding assays measure the affinity of a test compound by quantifying its ability to displace a specific, high-affinity radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value. This value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[9] This method provides a direct measure of the physical interaction between the compound and the receptor target.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare cell membranes expressing target 5-HT receptor A1 Incubate: Membranes + Radioligand + Test Compound/Vehicle P1->A1 P2 Prepare serial dilutions of Test Compound P2->A1 P3 Prepare radioligand working solution P3->A1 D1 Separate bound from free ligand (Rapid Vacuum Filtration) A1->D1 A2 Define Non-Specific Binding (NSB) with excess unlabeled ligand D3 Calculate Specific Binding (Total - NSB) A2->D3 A3 Define Total Binding with vehicle control A3->D3 D2 Quantify bound radioactivity (Scintillation Counting) D1->D2 D2->D3 D4 Generate competition curve & determine IC50 D3->D4 D5 Calculate Ki value (Cheng-Prusoff Equation) D4->D5

Caption: Workflow for determining binding affinity (Ki) via competitive radioligand assay.

Protocol: Competitive Radioligand Binding Assay

This protocol is a template for a 96-well format and should be optimized for each receptor subtype.

Materials:

  • Receptor Source: Commercially available frozen cell membranes from HEK293 or CHO cells stably expressing the human 5-HT receptor of interest (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂𝒸).[9][10]

  • Radioligand: A tritiated ([³H]) ligand specific for the receptor subtype (see Table 1).

  • Non-specific Ligand: A high concentration (1-10 µM) of a known, unlabeled ligand for the target receptor to define non-specific binding (NSB).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions (e.g., 10 mM MgCl₂, 0.1% BSA).

  • Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore MultiScreen), pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding to the filter.[11]

  • Scintillation Cocktail & Counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice. Once thawed, homogenize briefly and dilute in ice-cold Assay Buffer to a pre-determined optimal concentration (e.g., 5-20 µg protein/well).[11] Keep on ice.

  • Compound Plating: Prepare a serial dilution plate of the Test Compound in Assay Buffer, typically from 100 µM to 0.1 nM final assay concentration. Include wells for "Total Binding" (vehicle only) and "Non-Specific Binding" (e.g., 10 µM unlabeled serotonin).

  • Assay Incubation: In the 96-well filter plate, add the following in order:

    • 50 µL of Assay Buffer

    • 50 µL of radioligand at 2x final concentration (typically near its Kᴅ value).

    • 50 µL of Test Compound serial dilution, vehicle, or non-specific ligand.

    • 50 µL of diluted cell membranes to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach binding equilibrium.[11]

  • Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration. Wash the wells 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis and Hypothetical Results
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the Test Compound.

  • Determine IC₅₀: Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

    • Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

Table 1: Hypothetical Binding Affinity Profile of Test Compound

Receptor Subtype Radioligand Test Compound Kᵢ (nM) mCPP Kᵢ (nM) (Reference)
5-HT₁ₐ [³H]-8-OH-DPAT 85 150
5-HT₂ₐ [³H]-Ketanserin 120 30
5-HT₂C [³H]-Mesulergine 25 10
5-HT₆ [³H]-LSD >1000 >1000

| 5-HT₇ | [³H]-5-CT | 450 | 278[12] |

This data is hypothetical and for illustrative purposes. It suggests the Test Compound may have moderate affinity for 5-HT₂C and 5-HT₁ₐ receptors, warranting functional investigation.

Phase 2: Functional Activity Characterization

Objective: To determine if the Test Compound acts as an agonist or antagonist at 5-HT receptors for which it shows significant binding affinity (e.g., Kᵢ < 200 nM).

Principle of the Assay: Serotonin receptors are G-protein coupled receptors (GPCRs) that trigger intracellular signaling cascades upon activation. We can measure a compound's functional activity by quantifying a downstream second messenger, such as cyclic adenosine monophosphate (cAMP).

  • Gᵢ/ₒ-coupled receptors (e.g., 5-HT₁ₐ): Inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP.

  • Gₛ-coupled receptors (e.g., 5-HT₄, 5-HT₆, 5-HT₇): Stimulate adenylyl cyclase, causing an increase in cAMP.

  • Gᵩ/₁₁-coupled receptors (e.g., 5-HT₂ₐ, 5-HT₂C): Activate phospholipase C, leading to an increase in intracellular Ca²⁺.

We will focus on a cAMP assay for the Gᵢ-coupled 5-HT₁ₐ receptor.

Signaling Pathways for Key 5-HT Receptors

G cluster_gi Gi/o Pathway (e.g., 5-HT1A) cluster_gq Gq/11 Pathway (e.g., 5-HT2A/2C) R1 5-HT1A Receptor G1 Gi/o Protein R1->G1 Agonist AC Adenylyl Cyclase G1->AC Inhibits cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates R2 5-HT2A/2C Receptor G2 Gq/11 Protein R2->G2 Agonist PLC Phospholipase C G2->PLC Activates IP3 IP3 PLC->IP3 PIP2 to IP3/DAG Ca Ca2+ Release IP3->Ca Activates

Caption: Simplified signaling pathways for Gi- and Gq-coupled serotonin receptors.

Protocol: cAMP Functional Assay for Gᵢ-Coupled Receptors (e.g., 5-HT₁ₐ)

This protocol utilizes a competitive immunoassay or a reporter-based system (e.g., GloSensor™) to measure changes in cAMP.[13]

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human 5-HT₁ₐ receptor.[14][15]

  • Adenylyl Cyclase Stimulant: Forskolin.

  • Reference Agonist: Serotonin (5-HT) or 8-OH-DPAT.

  • Reference Antagonist: WAY-100635.

  • cAMP Detection Kit: e.g., HTRF, ELISA, or luminescence-based kits.

Procedure (Agonist Mode):

  • Cell Plating: Seed the 5-HT₁ₐ expressing cells into 96-well or 384-well plates and incubate overnight.

  • Compound Addition: Remove media and add Assay Buffer containing serial dilutions of the Test Compound or reference agonist. Incubate for 15-30 minutes.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM, a concentration that gives a sub-maximal cAMP response) to all wells except the negative control. Incubate for another 15-30 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.

Procedure (Antagonist Mode):

  • Pre-incubation: Pre-incubate the cells with serial dilutions of the Test Compound or reference antagonist for 15-30 minutes.

  • Agonist Challenge: Add a fixed concentration of a reference agonist (e.g., the EC₈₀ of serotonin) to all wells.

  • Stimulation & Detection: Proceed as in steps 3 and 4 of the agonist mode protocol.

Data Analysis and Hypothetical Results
  • Agonist Mode: Plot the % inhibition of the forskolin-stimulated cAMP response versus the log concentration of the Test Compound. Calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a full agonist).

  • Antagonist Mode: Plot the % cAMP response versus the log concentration of the Test Compound in the presence of a fixed agonist concentration. Calculate the IC₅₀ and use the Schild analysis or Gaddum equation to determine the antagonist dissociation constant (Kₑ).

Table 2: Hypothetical Functional Profile of Test Compound

Receptor Assay Mode Parameter Test Compound Value Interpretation
5-HT₁ₐ Agonist EC₅₀ 150 nM Partial Agonist
Eₘₐₓ 65% (vs. 5-HT)
5-HT₂C Antagonist IC₅₀ 40 nM Potent Antagonist

| | | Kₑ | 15 nM | |

This data is hypothetical and for illustrative purposes. It suggests the Test Compound is a partial agonist at 5-HT₁ₐ receptors and a potent antagonist at 5-HT₂C receptors, a profile distinct from the broader agonism of mCPP.

Conclusion and Future Directions

This document outlines a validated, two-phase approach to systematically characterize the serotonin receptor pharmacology of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride. By first establishing binding affinities and then interrogating functional responses, researchers can build a comprehensive profile of the compound's activity.

Based on the hypothetical data presented, the Test Compound emerges as a 5-HT₁ₐ partial agonist / 5-HT₂C antagonist. This profile is of significant interest in neuropsychiatric drug discovery. Future studies should include:

  • Selectivity Screening: Profiling against a wider panel of GPCRs, ion channels, and transporters to determine off-target activities.

  • Downstream Signaling: Investigating other signaling pathways, such as β-arrestin recruitment, to explore functional selectivity.[16]

  • In Vivo Models: Assessing the compound's effects in animal models of anxiety or depression to correlate in vitro findings with physiological outcomes.

References

  • Vertex AI Search. (2026). 1-(3-Chlorophenyl)
  • Wifling, D., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules. Available at: [Link]

  • Santa Cruz Biotechnology. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride.
  • Exim India. (n.d.). 1-(3-Chlorophenyl)piperazine Hydrochloride Solution.
  • IndiaMART. (n.d.). 1-(3-Chlorophenyl)
  • Google Patents. (2015). CN104402842A - Synthetic method of piperazidines drug intermediate.
  • ChemicalBook. (n.d.). 1-(3-Chlorophenyl)piperazine hydrochloride(13078-15-4).
  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
  • Grotke, J., et al. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research. Available at: [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay.
  • Berg, K. A., et al. (2012). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Molecular Pharmacology. Available at: [Link]

  • Cayman Chemical. (2024). 1-(3-Chlorophenyl)piperazine (hydrochloride)
  • Baukrowitz, T., & Fakler, B. (n.d.). Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors. Methods in Molecular Biology. Available at: [Link]

  • Woehler, A., et al. (2019). Serotonin receptor oligomerization regulates cAMP-based signaling. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazine hydrochloride.
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Method

Formulation of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine Hydrochloride for Preclinical Animal Dosing: Application Notes and Protocols

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride (m-CPP HCl) for oral and parentera...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride (m-CPP HCl) for oral and parenteral administration in preclinical animal studies. The protocols and recommendations herein are grounded in established principles of pharmaceutical formulation and preclinical drug development to ensure scientific integrity and reproducibility.

Introduction and Pre-formulation Considerations

1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is a piperazine derivative with known serotonergic activity. As with any new chemical entity (NCE), the development of robust and appropriate formulations is a critical step in obtaining reliable and reproducible data from in vivo pharmacology, pharmacokinetic (PK), and toxicology studies. The primary objective of preclinical formulation development is to deliver the active pharmaceutical ingredient (API) to the animal in a safe and consistent manner, maximizing exposure for safety assessment.[1]

The initial step in any formulation strategy is a thorough understanding of the API's physicochemical properties.[2][3] This knowledge informs the selection of appropriate vehicles and excipients and helps to mitigate potential challenges such as poor solubility or instability.

Physicochemical Properties of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine Hydrochloride:

PropertyDescriptionSource(s)
Appearance White to off-white crystalline solid/powder.[4][5]
Molecular Formula C₁₀H₁₄Cl₂N₂[4][5]
Molecular Weight 233.14 g/mol [5]
Solubility Soluble in water, methanol, and ethanol. Soluble in DMSO and PBS (pH 7.2).[4][5]
Stability Aqueous solutions of piperazine dihydrochloride are reported to be fairly stable in acidic and basic conditions. The free base is susceptible to hydrolysis under strong alkaline conditions. Hygroscopic.[6][7]
pH of Aqueous Solution Acidic in solution.[5]

Formulation Development Workflow

The development of a suitable formulation follows a logical progression of steps, from initial characterization to the final preparation of the dosing solution. This workflow ensures that the final formulation is both physically and chemically stable and appropriate for the intended route of administration.

FormulationWorkflow cluster_preformulation Pre-formulation Studies cluster_formulation_dev Formulation Development cluster_finalization Finalization & Dosing API_Char API Physicochemical Characterization Sol_Screen Solubility Screening in Vehicles API_Char->Sol_Screen informs Stab_Assess Preliminary Stability Assessment Sol_Screen->Stab_Assess Vehicle_Select Vehicle & Excipient Selection Stab_Assess->Vehicle_Select guides Proto_Prep Prototype Formulation Preparation Vehicle_Select->Proto_Prep Analytics Analytical Method Development & Validation Proto_Prep->Analytics Final_Form Final Formulation Preparation & QC Analytics->Final_Form validates Dosing Animal Dosing Final_Form->Dosing

Formulation development workflow for preclinical studies.

Oral Formulation Protocol for Rodent Dosing (Gavage)

Oral gavage is a common and reliable method for administering precise doses of a compound to rodents.[6][8][9][10] Given that 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is water-soluble, a simple aqueous solution is the preferred starting point for an oral formulation.

Vehicle Selection and Rationale

For a water-soluble compound like m-CPP HCl, the primary choice of vehicle is purified water or a buffered solution. The use of a simple vehicle is recommended for early-stage preclinical studies to minimize potential confounding effects of excipients.[3]

  • Sterile Water for Injection (WFI): Recommended for its purity and absence of pyrogens.

  • 0.9% Sodium Chloride (Normal Saline): An isotonic vehicle that is physiologically compatible.

  • Phosphate-Buffered Saline (PBS) pH 7.4: Can be used to maintain a neutral pH, which may be beneficial for stability and gastrointestinal tolerance.

Protocol for Preparation of a 10 mg/mL Oral Solution

This protocol describes the preparation of a 10 mg/mL solution, a concentration often suitable for initial pharmacokinetic and pharmacology studies. The concentration can be adjusted based on the required dose and the maximum recommended oral gavage volumes for the specific animal species (e.g., typically up to 10 mL/kg for rats and mice).[8]

Materials:

  • 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride (m-CPP HCl)

  • Sterile Water for Injection (WFI) or 0.9% Sodium Chloride

  • Sterile glass vials

  • Calibrated analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • pH meter (optional, but recommended)

  • Sterile syringes and needles

Procedure:

  • Calculate Required Amounts: Determine the total volume of the dosing solution needed based on the number of animals, dose per animal, and a slight overage to account for transfer losses. Calculate the required mass of m-CPP HCl.

  • Weighing: Accurately weigh the calculated amount of m-CPP HCl using a calibrated analytical balance and transfer it to an appropriate-sized volumetric flask.

  • Dissolution: Add approximately 80% of the final volume of the chosen vehicle (e.g., WFI) to the volumetric flask.

  • Mixing: Place a sterile magnetic stir bar in the flask and stir the solution on a magnetic stirrer at room temperature until the API is completely dissolved. Visual inspection against a dark and light background should confirm the absence of any particulate matter.

  • pH Measurement (Optional but Recommended): Measure the pH of the solution. For hydrochloride salts of amines, the pH is expected to be acidic. If necessary, the pH can be adjusted using dilute solutions of NaOH or HCl, although for simple oral solutions, this is often not required unless stability issues are observed at the inherent pH.

  • Final Volume Adjustment: Once the API is fully dissolved, add the vehicle to bring the solution to the final desired volume.

  • Final Mixing: Mix the solution thoroughly to ensure homogeneity.

  • Storage: Store the final solution in a tightly sealed, sterile glass vial, protected from light. It is recommended to store the solution at 2-8°C. The stability of the formulation under these conditions should be determined.

Considerations for Higher Concentrations and Use of Co-solvents

For toxicology studies requiring higher doses, it may be necessary to increase the concentration of the API. If the aqueous solubility limit is reached, the use of co-solvents can be explored.

  • Propylene Glycol (PG) and Polyethylene Glycol 400 (PEG 400): These are commonly used co-solvents in preclinical oral formulations.[11] A typical starting point would be a vehicle composition of 10-30% PG or PEG 400 in water.

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) can also be used to improve solubility and potentially enhance absorption.[12][13] Typical concentrations range from 0.5% to 5%. However, it is important to be aware that surfactants can have biological effects and may influence drug transporters.[12][14]

When using co-solvents or surfactants, it is crucial to conduct thorough stability and tolerability studies in the target animal species.

Intravenous Formulation Protocol for Rodent Dosing

Intravenous (IV) administration requires the formulation to be a sterile, pyrogen-free, and isotonic solution with a physiologically compatible pH.[15] For m-CPP HCl, its water solubility facilitates the development of a simple IV solution.

Vehicle Selection and Rationale

The choice of vehicle for IV administration is more restrictive than for the oral route.

  • 0.9% Sodium Chloride (Normal Saline): The most common and preferred vehicle for IV formulations as it is isotonic.

  • 5% Dextrose in Water (D5W): An alternative isotonic vehicle.

  • Phosphate-Buffered Saline (PBS) pH 7.4: Can be used to ensure a physiological pH.

Protocol for Preparation of a 1 mg/mL Intravenous Solution

This protocol details the preparation of a 1 mg/mL solution, a concentration often suitable for IV PK studies in rodents. The final concentration should be adjusted based on the dose and the maximum recommended IV bolus injection volume (e.g., typically up to 5 mL/kg for rats and mice).

Materials:

  • 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride (m-CPP HCl)

  • 0.9% Sodium Chloride for Injection, USP

  • Sterile, pyrogen-free glass vials

  • Calibrated analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile, single-use syringe filters (0.22 µm pore size)

  • Sterile syringes and needles

Procedure:

  • Aseptic Technique: All steps should be performed in a laminar flow hood or biological safety cabinet using aseptic techniques to ensure the sterility of the final product.

  • Calculate and Weigh: Calculate the required amounts of API and vehicle. Accurately weigh the m-CPP HCl and transfer it to a sterile volumetric flask.

  • Dissolution and Mixing: Add approximately 80% of the final volume of 0.9% Sodium Chloride for Injection. Add a sterile magnetic stir bar and stir until the API is completely dissolved.

  • pH Adjustment: Measure the pH of the solution. For IV administration, the pH should ideally be close to physiological pH (7.4). If the initial pH is too acidic, it can be adjusted using a sterile, dilute solution of sodium hydroxide. Adjust the pH dropwise while continuously monitoring.

  • Final Volume Adjustment: Bring the solution to the final volume with 0.9% Sodium Chloride for Injection.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a sterile, pyrogen-free vial. This step removes any potential microbial contamination.[16][17][18]

  • Quality Control: The final formulation should be visually inspected for any particulate matter. For formal preclinical toxicology studies conducted under Good Laboratory Practice (GLP) guidelines, further quality control testing, including concentration verification, sterility, and endotoxin testing, is required.[19]

  • Storage: Store the sterile formulation in a tightly sealed vial at 2-8°C, protected from light. The stability of the sterile solution should be determined.

Stability and Analytical Validation

The stability of the dosing formulation is paramount to ensure that the animal receives the intended dose throughout the study. Stability testing should be conducted under the anticipated storage and handling conditions.

Key Stability Considerations:

  • Chemical Stability: The concentration of the API should remain within acceptable limits (e.g., 90-110% of the initial concentration) over the intended storage period.

  • Physical Stability: The formulation should remain a clear solution, free from precipitation or color change.

  • Microbial Stability: For parenteral formulations, sterility must be maintained.

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to quantify the concentration of m-CPP HCl and to detect any potential degradation products.[20][21][22]

Safety Considerations

1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is classified as toxic if swallowed and can cause skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn during all handling and formulation procedures. All procedures should be performed in a well-ventilated area or a chemical fume hood.

References

  • Maurer, H. H., Kraemer, T., Springer, D., & Staack, R. F. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560–568.
  • Liederer, B. M., Berezhkovskiy, L. M., Dean, B. J., Dinkel, V., Peng, J., Merchant, M., Plise, E. G., Wong, H., & Liu, X. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327–339.
  • Dawane, B. S., Konda, S. G., Mandawad, G. G., & Shaikh, B. M. (2010). Poly(ethylene glycol) (PEG-400) as an alternative reaction solvent for the synthesis of some new 1-(4-(4'-chlorophenyl)-2-thiazolyl)-3-aryl-5-(2-butyl-4-chloro-1H-imidazol-5yl)-2-pyrazolines and their in vitro antimicrobial evaluation. European Journal of Medicinal Chemistry, 45(1), 387–392.
  • Al-Majed, A. A. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Jain, A. K., & Shah, S. M. (2012). Development of Preclinical Formulations for Toxicology Studies. In A Comprehensive Guide to Toxicology in Preclinical Drug Development (pp. 69-86). Academic Press.
  • Gao, Y., & Li, J. (2003). Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats. Pharmaceutical Research, 20(10), 1687–1691.
  • Ali, S., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics, 1-14.
  • Fernandez, M. L., & McNamara, D. J. (1991). Effect of a surfactant, Tween 80, on the formation and secretion of chylomicrons in the rat. The Journal of Nutrition, 121(6), 801–808.
  • Dawane, B. S., Konda, S. G., Mandawad, G. G., & Shaikh, B. M. (2010). Poly(ethylene glycol) (PEG-400) as an alternative reaction solvent for the synthesis of some new 1-(4-(4′-chlorophenyl)-2-thiazolyl)-3-aryl-5-(2-butyl-4-chloro-1H-imidazol-5yl)-2-pyrazolines and their in vitro antimicrobial evaluation. European Journal of Medicinal Chemistry, 45(1), 387-392.
  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider.
  • University of Newcastle. (n.d.). LAB_021 Oral Gavage in Mice and Rats. Retrieved from [Link]

  • Troke, J., & Ewart, L. (2021). A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. Journal of Pharmaceutical Sciences, 110(9), 3075-3085.
  • Dave, V. S., Haware, R. V., Sangave, N. A., Sayles, M., & Popielarczyk, M. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. AAPS FDD Section Newsletter, 9-15.
  • Shah, S. M., Jain, A. S., Kaushik, R., Nagarsenker, M., & Nerurkar, M. J. (2014). Preclinical formulations: insight, strategies, and practical considerations. AAPS PharmSciTech, 15(1), 139–153.
  • Lovelace Biomedical. (n.d.). Preclinical GLP Toxicology. Retrieved from [Link]

  • Mok, Y., Besnard, L., Love, T., Lesage, G., & Pattnaik, P. (2014). Best Practices For Critical Sterile Filter Operation: A Case Study.
  • Azmin, M. N., Stuart, J. F., & Florence, A. T. (1985). Effects of polysorbate 80 on the absorption and distribution of oral methotrexate (MTX) in mice. Cancer chemotherapy and pharmacology, 14(3), 241–245.
  • Cayman Chemical Company. (2024). 1-(3-Chlorophenyl)piperazine (hydrochloride)
  • Corrales-Aguilar, E., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. FEMS Microbiology Letters, 368(1), fnaa211.
  • Ali, S., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure and Dynamics, 1-14.
  • United Nations Office on Drugs and Crime. (2013).
  • Boersen, N. A., & Prestidge, C. A. (2014). Chapter 4. Development of Preclinical Formulations for Toxicology Studies. In A Comprehensive Guide to Toxicology in Preclinical Drug Development (2nd ed., pp. 87-110). Academic Press.
  • Biopharma Filters. (n.d.). Mastering Sterile Filtration: Best Practices & Common Pitfalls to Avoid. Retrieved from [Link]

  • Analytical Methods Committee. (2013). Analytical Methods. Royal Society of Chemistry.
  • Farré, M., Abanades, S., Roset, P. N., Peiró, A. M., Torrens, M., & de la Torre, R. (2007). Effect of Tween 80 on exploratory behavior and locomotor activity in rats. Toxicology letters, 175(1-3), 57–62.
  • Szejtli, J. (2023). Cyclodextrins and derivatives in drug delivery: New developments, relevant clinical trials, and advanced products. Pharma Excipients.
  • Troke, J., & Ewart, L. (2021). A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. Semantic Scholar.
  • Al-Majed, A. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • Corrales-Aguilar, E., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus.
  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J. M., & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of applied toxicology, 21(1), 15–23.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazine hydrochloride.
  • Gao, Y., & Li, J. (2003). Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats.
  • Jornitz, M. W., & Meltzer, T. H. (2016). Sterile Filtration: Principles, Best Practices and New Developments.
  • Virginia Tech. (2017). SOP: Mouse Oral Gavage.
  • University of British Columbia. (2021). UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common issues in 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride purification

An In-Depth Guide to the Purification of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine Hydrochloride: A Technical Support Resource As a critical intermediate in pharmaceutical synthesis, particularly in the development of neu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine Hydrochloride: A Technical Support Resource

As a critical intermediate in pharmaceutical synthesis, particularly in the development of neuropharmacological agents, the purity of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is paramount.[1][2] This guide serves as a technical support center for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting strategies for common challenges encountered during its purification.

Core Compound Characteristics

Understanding the fundamental physicochemical properties of the target compound is the first step in designing a robust purification strategy. The hydrochloride salt form is typically a white to off-white or pale brown crystalline solid, which enhances its stability and handling compared to its oily free-base precursor.[1][2][3]

PropertyValueSignificance in Purification
Molecular Formula C₁₂H₁₇ClN₂ · HClThe presence of two basic nitrogen atoms allows for the formation of a stable dihydrochloride salt.
Melting Point 210-214 °C (decomposes)[3]A sharp melting point in this range is a key indicator of high purity. A broad or depressed range suggests impurities.
Solubility Soluble in water and methanol.[1][3]Solubility dictates the choice of solvents for recrystallization and washing steps.
Stability Hygroscopic and can be air-sensitive.[3][4][5]Requires handling in a dry environment, preferably under an inert atmosphere, to prevent moisture absorption and potential degradation.[5]

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride in a practical question-and-answer format.

Q1: My final product is an off-white sticky solid or oil with a low and broad melting point. What is the likely cause?

A1: This is a classic purity issue, typically stemming from one of three sources: residual solvents, incomplete conversion to the hydrochloride salt, or the presence of reaction byproducts. The free base of the parent compound, 1-(3-chlorophenyl)piperazine, is a colorless oil, and its presence, even in small amounts, can significantly impact the physical state of the final product.[2]

Causality & Corrective Actions:

  • Incomplete Salt Formation: The conversion from the free base to the hydrochloride salt may be incomplete. Ensure at least a stoichiometric equivalent of hydrochloric acid is used. The reaction is an acid-base neutralization, and insufficient acid will leave residual free base.

  • Residual Solvents: The compound's hygroscopic nature means it can retain water or other solvents used during the workup.[4] This can depress the melting point and lead to a sticky appearance.

  • Process-Related Impurities: Unreacted starting materials or byproducts from the synthesis can inhibit proper crystallization.

Troubleshooting Workflow:

start Oily or Sticky Product check_ph Check pH of aqueous solution of product. Is it neutral to slightly acidic? start->check_ph incomplete_salt Incomplete Salt Formation check_ph->incomplete_salt No (Basic) check_drying Was the product dried thoroughly under high vacuum at elevated temp? check_ph->check_drying Yes add_hcl Dissolve in minimal alcohol (e.g., IPA). Add ethereal HCl or HCl gas. Precipitate and filter. incomplete_salt->add_hcl recrystallize Perform Recrystallization add_hcl->recrystallize inadequate_drying Inadequate Drying check_drying->inadequate_drying No check_drying->recrystallize Yes redry Dry under high vacuum at 40-50°C for 12-24 hours. inadequate_drying->redry redry->recrystallize protocol See Protocol 1: Recrystallization recrystallize->protocol

Caption: Troubleshooting logic for an oily or sticky product.

Q2: The purity by HPLC is below 99%, and I see multiple impurity peaks. How can I identify and remove them?

A2: Low HPLC purity points to persistent, often structurally similar, impurities that co-crystallize with the product. The most common culprits are unreacted starting materials or byproducts of the synthesis reaction.

Analytical & Purification Strategy:

  • Impurity Identification: Use LC-MS to get the mass of the impurity peaks.[6][7] Common impurities include unreacted 1-(3-chlorophenyl)piperazine or precursors from its synthesis.[2][8]

  • Purification of the Free Base: Before forming the hydrochloride salt, purifying the free base is often more effective. Since the free base is an oil, it is amenable to silica gel column chromatography.

  • Optimized Recrystallization: The choice of recrystallization solvent is critical. Ethanol is a common choice.[8] For stubborn impurities, a solvent/anti-solvent system (e.g., isopropanol/diethyl ether or ethanol/ethyl acetate) can provide better selectivity.[9][10] The principle is to dissolve the compound in a minimal amount of a "good" solvent where it is highly soluble, and then slowly add an "anti-solvent" in which it is poorly soluble to force crystallization of the pure product.[10]

Q3: My product has a persistent yellow or brown discoloration. How can I obtain a pure white solid?

A3: Color is typically caused by trace amounts of highly conjugated impurities or oxidation products. Given that the compound can be air-sensitive, exposure to the atmosphere during purification can contribute to color formation.[5]

Decolorization Techniques:

  • Activated Charcoal Treatment: During recrystallization, add a small amount (1-2% w/w) of activated charcoal to the hot, dissolved solution. Heat for 10-15 minutes, then perform a hot filtration through a pad of Celite® to remove the charcoal and adsorbed impurities before allowing the solution to cool.

  • Use of an Inert Atmosphere: Conduct the final stages of purification (especially the recrystallization and drying) under a nitrogen or argon atmosphere to prevent air oxidation.[5]

  • Washing (Trituration): Before recrystallization, slurring the crude solid in a solvent like ethyl acetate or diethyl ether can wash away colored, less-polar impurities.[9]

Experimental Protocols

Protocol 1: High-Purity Recrystallization

This protocol is designed to remove both polar and non-polar impurities and improve the crystalline form of the final product.

  • Solvent Selection: Choose an appropriate solvent. Isopropanol (IPA) or ethanol are excellent starting points.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride and the minimum amount of hot solvent required for complete dissolution.

  • (Optional) Charcoal Treatment: If the solution is colored, allow it to cool slightly, add activated charcoal, and reflux for 15 minutes.

  • Hot Filtration: Perform a hot filtration through a pre-warmed funnel containing a small plug of Celite® into a clean, pre-warmed flask. This step is crucial to remove particulate matter and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined crystals. Once at room temperature, place the flask in an ice bath for at least 1-2 hours to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent.

  • Drying: Dry the crystals under high vacuum at 40-50°C to a constant weight. Due to the compound's hygroscopic nature, this step is critical.[4]

Protocol 2: Conversion of Free Base to Hydrochloride Salt

This method ensures the complete and clean formation of the hydrochloride salt.

  • Dissolution: Dissolve the purified free base (oil) in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate (approx. 10 mL per gram of base).

  • Acidification: While stirring, slowly add a solution of anhydrous HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise. A white precipitate should form immediately.

  • Monitoring: Monitor the pH of the mixture by spotting a small amount onto wet pH paper. Continue adding the HCl solution until the mixture is acidic.

  • Digestion: Stir the resulting slurry at room temperature for 1-2 hours to ensure complete salt formation and crystallization.

  • Isolation: Collect the solid by vacuum filtration, wash with the anhydrous solvent (e.g., diethyl ether), and dry thoroughly under vacuum.[11]

Purification and Troubleshooting Workflow

The following diagram outlines a comprehensive workflow for the purification process, incorporating key decision points for troubleshooting.

start_node Crude Reaction Mixture process_node process_node start_node->process_node Aqueous Workup (Base Extraction) decision_node decision_node process_node->decision_node Is Free Base Oil Pure by TLC/HPLC? process_node_2 Silica Gel Chromatography of Free Base decision_node->process_node_2 No process_node_3 Dissolve in Anhydrous Solvent (e.g., Ethyl Acetate) decision_node->process_node_3 Yes final_product Pure Crystalline HCl Salt (>99% Purity) process_node_2->process_node_3 Combine Pure Fractions process_node_4 Filter Crude HCl Salt process_node_3->process_node_4 Add Ethereal HCl (See Protocol 2) decision_node_2 Is Product White & Crystalline? process_node_4->decision_node_2 Assess Product process_node_5 Recrystallize with Charcoal (See Protocol 1) decision_node_2->process_node_5 No (Colored/Oily) process_node_6 Recrystallize from IPA/Ethanol (See Protocol 1) decision_node_2->process_node_6 Yes process_node_5->final_product process_node_6->final_product

Caption: A comprehensive purification workflow.

References

  • U.S. Patent US2919275A, "Purification of piperazine," accessed January 28, 2026, .
  • Chinese Patent WO2016078107A1, "Method for synthesizing piperazine pharmaceutical intermedi
  • TradeIndia, "1-(3- Chlorophenyl) Piperazine Hydrochloride," accessed January 28, 2026, [Link].

  • Thermo Fisher Scientific, "1-(3-Chlorophenyl)piperazine hydrochloride Safety Data Sheet," accessed January 28, 2026, [Link].

  • Hyma Synthesis Pvt. Ltd., "Company Profile," accessed January 28, 2026, [Link].

  • Pharmaffiliates, "1-(3-Chlorophenyl)piperazine," accessed January 28, 2026, [Link].

  • PubChem, "1-(3-Chlorophenyl)piperazine," accessed January 28, 2026, [Link].

  • mzCloud, "1-(3-Chlorophenyl)piperazine (m-CPP)," accessed January 28, 2026, [Link].

  • PrepChem, "Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine," accessed January 28, 2026, [Link].

  • Kráľová, K. et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 725. [Link].

  • PrepChem, "Synthesis of 1-(3-Ethylphenyl)Piperazine Monohydrochloride," accessed January 28, 2026, [Link].

  • Organic Syntheses, "1-benzylpiperazine," accessed January 28, 2026, [Link].

  • SciSpace, "Recrystallization of Active Pharmaceutical Ingredients," accessed January 28, 2026, [Link].

Sources

Optimization

Technical Support Center: Addressing Stability and Degradation of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride

Welcome to the technical support center for 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for ensuring the stability and integrity of this compound throughout your experiments. Given the specific nature of this molecule, this guide synthesizes direct data on related arylpiperazine compounds with fundamental chemical principles to offer robust, field-proven insights.

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling, storage, and use of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride.

Question 1: What are the optimal storage conditions for the solid compound, and why are they important?

Answer: Proper storage is the first line of defense against degradation. For 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride, we recommend the following conditions:

  • Temperature: Store in a cool, dark place, preferably refrigerated (<15°C). While the compound may be stable at room temperature for short periods, elevated temperatures can provide the activation energy needed for slow degradation pathways to occur over time.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[2] The piperazine moiety contains tertiary amine groups that are susceptible to oxidation by atmospheric oxygen.[3]

  • Moisture: The hydrochloride salt form makes the compound hygroscopic, meaning it can readily absorb moisture from the air.[2][4] This absorbed water can lead to physical changes (clumping) and may facilitate hydrolytic degradation of any susceptible functional groups or impurities. Therefore, storage in a desiccator or a dry, controlled environment is crucial.[5]

  • Light: Protect from light by using amber vials or storing the container in a light-blocking box. Aryl-containing compounds can be susceptible to photodegradation.[1][3]

Causality: The combination of the hygroscopic nature of the hydrochloride salt and the oxidative potential of the piperazine nitrogens makes atmospheric control paramount.[3][4] Failure to control these factors is the most common cause of premature degradation of the solid material.

Question 2: My solid compound has developed a slight yellow or off-white color. Is it still usable?

Answer: A change in color from the expected white or off-white powder is a visual indicator of potential chemical degradation.[3] The two most likely causes are:

  • Oxidation: The nitrogen atoms of the piperazine ring are susceptible to oxidation, which can form N-oxide species or other colored degradation products.[3] This process can be accelerated by exposure to air and light.

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, particularly involving the chlorophenyl ring system, leading to colored impurities.[1][3]

Recommended Action: A color change does not automatically mean the compound is unusable, but it warrants immediate investigation. You should re-qualify the material's purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6] If the purity is still within your experimental tolerance, it may be used, but you should note the observation. For best results, always use a compound that meets the initial specification.

Question 3: I'm observing inconsistent results in my bioassays. Could the stability of my stock solution be the problem?

Answer: Yes, inconsistent results are a classic sign of solution instability.[7] While the solid may be stable under proper storage, once dissolved, new degradation pathways can become accessible or accelerated.

Key Factors Affecting Solution Stability:

  • pH: The stability of piperazine derivatives can be highly pH-dependent.[3] The hydrochloride salt will create a mildly acidic solution upon dissolution in water. Depending on the experimental buffer, the pH could shift, potentially catalyzing degradation.

  • Solvent: While soluble in water and methanol[4], the choice of solvent is critical. Protic solvents may participate in degradation reactions. Ensure your chosen solvent is pure and degassed to remove dissolved oxygen, which can cause oxidative degradation.[7]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can compromise its stability. Water can form ice crystals that may concentrate the solute in unfrozen pockets, altering local pH and concentration, which can accelerate degradation. We recommend preparing smaller, single-use aliquots of your stock solution to minimize freeze-thaw cycles.[7]

Troubleshooting Workflow: Prepare fresh solutions immediately before each experiment and compare the results to those obtained with an older stock solution. If fresh solutions yield more consistent and potent results, solution instability is the likely culprit.

Question 4: A precipitate has formed in my refrigerated stock solution. What should I do?

Answer: Precipitation from a solution that was previously clear can be due to two primary reasons:

  • Poor Solubility/Supersaturation: The compound may have been dissolved at a concentration above its solubility limit at the storage temperature (e.g., 4°C). As the solution equilibrates, the excess solute crashes out.

  • Formation of an Insoluble Degradant: A degradation product may have formed that is less soluble than the parent compound in that specific solvent system.[7]

Recommended Action: Do not simply warm the solution to redissolve the precipitate and use it. The precipitate may be a less active or inactive degradation product, which would compromise your experimental concentration.

  • Verify Solubility: Check the solubility limits of the compound in your solvent at the storage temperature.

  • Analyze the Components: If possible, separate the supernatant and the precipitate. Analyze both, along with a freshly prepared standard, via HPLC or LC-MS to determine their identities. This will definitively tell you if the precipitate is the parent compound or a degradant.[7]

Section 2: Investigative Workflows and Protocols

To systematically investigate and resolve stability issues, a structured approach is necessary. The following workflow and protocols provide a framework for identifying degradation pathways and developing stability-indicating methods.

Workflow for Investigating Compound Instability

This diagram outlines the logical steps to take when you suspect degradation of your compound.

G cluster_0 Phase 1: Observation & Initial Check cluster_1 Phase 2: Investigation cluster_2 Phase 3: Mitigation A Inconsistent Results / Visual Change Observed B Prepare Fresh Solution vs. Existing Stock A->B C Compare Activity / Purity (e.g., HPLC) B->C D Is there a significant difference? C->D E Problem Confirmed: Instability Likely D->E Yes I Modify Storage / Handling Procedures (e.g., Aliquot, Inert Gas) D->I No, but be vigilant F Perform Forced Degradation Study (See Protocol 1) E->F G Identify Degradants (LC-MS, NMR) F->G H Develop Stability- Indicating Method (See Protocol 2) F->H J Optimize Formulation (e.g., pH, Buffers, Antioxidants) G->J K Re-evaluate Stability with New Method H->K I->K J->K L Implement Validated Procedures K->L

Caption: Workflow for troubleshooting stability issues.

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential to deliberately degrade the compound under controlled, harsh conditions to identify potential degradation products and pathways.[8][9] This is foundational for developing a robust, stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

Objective: To investigate the intrinsic stability of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Phosphate buffer

  • Class A volumetric flasks

  • HPLC system with UV or PDA detector

Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or a water/acetonitrile mixture).

  • Perform Stress Conditions (in parallel): For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Store a control sample (1 mL stock + 1 mL solvent) under ambient, protected conditions.

    • Acid Hydrolysis: Use 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Use 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidation: Use 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours. For solid-state thermal stress, place the powder in a 100°C oven for 24 hours, then dissolve for analysis.

    • Photolytic Degradation: Expose the stock solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil and placed in the same chamber.

  • Analysis: After the designated stress period, dilute all samples (including the control) to a suitable concentration (e.g., 100 µg/mL) and analyze immediately by a suitable chromatographic method (see Protocol 2).

Data Interpretation:

  • Compare the chromatograms of stressed samples to the control.

  • Calculate the percentage degradation.

  • Look for the appearance of new peaks (degradants) and a decrease in the area of the parent peak.

  • Ensure mass balance; the sum of the parent compound and all degradation products should ideally be close to 100% of the initial concentration.

Table 1: Summary of Recommended Forced Degradation Conditions

Stress Condition Reagent/Condition Typical Duration Purpose
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°C 12 - 48 hours To test susceptibility to acidic environments.
Base Hydrolysis 0.1 M - 1 M NaOH, 60-80°C 12 - 48 hours To test susceptibility to alkaline environments.
Oxidation 3% - 30% H₂O₂, RT 6 - 24 hours To simulate oxidative stress; piperazine nitrogens are a key target.[10]
Thermal 80-100°C (Solid & Solution) 24 - 72 hours To assess intrinsic thermal stability.[11]

| Photolytic | ICH Q1B compliant chamber | Per guideline | To assess light sensitivity.[12] |

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. It must separate the parent compound from all its degradation products and any excipients.

Objective: To develop a reverse-phase HPLC method capable of resolving 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride from its process impurities and degradation products.

Step-by-Step Methodology:

  • Column and Mobile Phase Selection:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Select a mobile phase system. A good starting point for this compound is a gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile. The acidic modifier helps to ensure sharp peak shapes for the amine-containing compound.

  • Wavelength Selection:

    • Inject a solution of the parent compound and acquire a UV spectrum using a PDA detector.

    • Select a detection wavelength that provides a good response for the parent compound and, ideally, for potential degradants. The chlorophenyl group should provide strong absorbance around 254 nm.

  • Method Optimization (using stressed samples):

    • Inject a mixture of the forced degradation samples (from Protocol 1) where degradation was observed.

    • Adjust the gradient slope, flow rate (start at 1.0 mL/min), and column temperature (start at 30°C) to achieve baseline separation between the parent peak and all degradant peaks.

    • Goal: Achieve a resolution (Rs) of >1.5 between all adjacent peaks.

  • Method Validation (ICH Q2(R1) Principles):

    • Specificity: Demonstrate that the method can resolve the parent peak from all degradants by analyzing the stressed samples. Use a PDA detector to check for peak purity.

    • Linearity: Establish a linear relationship between concentration and peak area over a defined range (e.g., 50-150% of the target concentration).

    • Accuracy & Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

    • Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature) to ensure the method's performance remains acceptable.

Section 3: Understanding Potential Degradation Pathways

Based on the chemical structure of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride, we can predict the most probable degradation pathways. This understanding is critical for interpreting forced degradation data and for developing mitigation strategies.

G cluster_0 Parent Compound cluster_1 Potential Degradation Products cluster_2 Less Likely Pathways Parent 1-[1-(3-Chloro-phenyl)-ethyl]- piperazine hydrochloride N_Oxide Piperazine N-Oxide (Oxidative Stress) Parent->N_Oxide [O] on N4 Ring_Opened Ring-Opened Products (Harsh Oxidative/Thermal Stress) Parent->Ring_Opened High T / Strong [O] Benzylic_Oxidation Benzylic Ketone (Oxidative Stress) Parent->Benzylic_Oxidation [O] at benzylic C Hydrolysis_Product Hydrolytic Cleavage (Very harsh conditions only) Parent->Hydrolysis_Product Extreme pH/T

Caption: Potential degradation pathways for the compound.

Mechanistic Explanations:

  • Oxidation at Piperazine Nitrogens: The tertiary amine nitrogens in the piperazine ring are electron-rich and represent the most likely sites for oxidation.[3] Reaction with oxidants like H₂O₂ or atmospheric oxygen can lead to the formation of N-oxides. This is often a primary degradation pathway for piperazine-containing pharmaceuticals.[10]

  • Oxidation at the Benzylic Carbon: The carbon atom attached to both the chlorophenyl ring and the piperazine nitrogen is a "benzylic-like" position. This position is activated and can be susceptible to oxidation, potentially forming a ketone.

  • Thermal Degradation: At elevated temperatures, cleavage of the C-N bonds or ring-opening of the piperazine moiety can occur, though this typically requires significant energy input.[11] Studies on aqueous piperazine have shown that thermal degradation can proceed through Sₙ2 substitution reactions, leading to oligomeric species.[11]

References

  • Vertex AI Search. 1-(3-Chlorophenyl)
  • Santa Cruz Biotechnology. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride Safety Data Sheet.
  • Patel, Y., et al. Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • BenchChem Technical Support Team. Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem, December 2025.
  • Zhang, T., et al. Recent breakthroughs in the stability testing of pharmaceutical compounds. Journal of Pharmaceutical Analysis, 2021.
  • Rizwana, B., et al. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Molecules, 2022. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazine hydrochloride.
  • Freeman, S. A. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin, 2011. [Link]

  • PubChem. 1-(3-Chlorophenyl)piperazine. National Center for Biotechnology Information. Accessed January 29, 2026. [Link]

  • Bishnoi, A., et al. Thermal degradation of piperazine and its structural analogs. International Journal of Greenhouse Gas Control, 2014.
  • Ramazani, A., et al. Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 2016.
  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC, 2013. [Link]

  • Google Patents.
  • Hisamatsu, Y., et al. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. Analyst, 2019. [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Accessed January 29, 2026.
  • Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations. Published April 9, 2025. [Link]

  • ResearchGate. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Request PDF. August 6, 2025.
  • Sigma-Aldrich. 1-(3-Chlorophenyl)piperazine hydrochloride, 99%. Accessed January 29, 2026.
  • PrepChem.com. Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. Accessed January 29, 2026. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. Published March 24, 2025. [Link]

  • ResearchGate. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. December 16, 2020.
  • ResearchGate. (PDF) Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . August 6, 2025.
  • OPUS at UTS. Analytical Methods. October 21, 2013.
  • Singh, R., & Rehman, Z. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 2012. [Link]

  • Hartono, A., et al. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 2020. [Link]

  • Biogrund. Top 10 Troubleshooting Guide Tableting. Accessed January 29, 2026. [Link]

  • LCGC International - Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. Published January 1, 2023. [Link]

  • Journal of Materials Chemistry A. Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. Accessed January 29, 2026.
  • Google Patents.
  • BenchChem Technical Support Team.
  • MDPI. Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. Accessed January 29, 2026. [Link]

  • precisionFDA. GSRS. Accessed January 29, 2026. [Link]

Sources

Troubleshooting

Preventing degradation of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride in aqueous solutions

Executive Summary & Molecule Profile Molecule: 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride (hereafter CPEP-HCl ).[1] Class: Phenylpiperazine derivative / Serotonergic modulator intermediate.[1] Critical Stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Molecule: 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride (hereafter CPEP-HCl ).[1] Class: Phenylpiperazine derivative / Serotonergic modulator intermediate.[1]

Critical Stability Profile: CPEP-HCl is a secondary amine salt attached to a chiral benzylic center.[1] While the hydrochloride salt form provides initial stability in the solid state, aqueous solutions are thermodynamically unstable over time.[1] The three primary vectors of degradation are Oxidative Dealkylation (at the benzylic carbon), N-Oxidation (piperazine ring), and Photolytic Dechlorination .[1]

Immediate Action Required: If you observe yellow discoloration or precipitation , stop experimental workflows immediately. These are indicators of advanced oxidative degradation and free-base reversion, respectively.[1]

Diagnostic & Troubleshooting Guide

Use this module to identify the root cause of solution instability.

Issue A: Solution turns pale yellow to amber over time.
  • Diagnosis: Oxidative Degradation.

  • Mechanism: Dissolved oxygen attacks the nitrogen lone pair (forming N-oxides) or abstracts a hydrogen from the benzylic carbon (position 1 of the ethyl group).[1] This radical mechanism is accelerated by trace metal ions (Cu²⁺, Fe³⁺).[1]

  • Correction: Implement strict degassing protocols (See Protocol 1) and add a chelating agent (EDTA).

Issue B: White turbidity or crystalline precipitate forms.[1]
  • Diagnosis: pH-Induced Disproportionation (Free Base Reversion). [1]

  • Mechanism: The HCl salt is soluble.[1] However, if the solution pH rises above the molecule's pKa (approx.[1] 8.5–9.0 for the piperazine nitrogen), the equilibrium shifts toward the hydrophobic free base, which is insoluble in water.

  • Correction: Maintain solution pH < 6.0. Avoid phosphate buffers near pH 7.4 without co-solvents.[1]

Issue C: HPLC shows new peaks at Relative Retention Time (RRT) < 1.0.
  • Diagnosis: Photolytic Dechlorination.

  • Mechanism: The 3-chloro substituent on the aromatic ring is labile under UV/VIS light.[1] Homolytic fission of the C-Cl bond creates a radical that reacts with water to form phenolic impurities.[1]

  • Correction: Switch to amber Type 1 glass immediately.

Visualizing Degradation Pathways

The following diagram maps the degradation logic and decision-making process for troubleshooting.

DegradationPathways Start Observation: Solution Instability Yellow Yellow/Amber Color Start->Yellow Turbid Turbidity/Precipitate Start->Turbid Peaks Unknown HPLC Peaks Start->Peaks Oxidation Root Cause: Oxidation (N-Oxide / Benzylic Radical) Yellow->Oxidation Dissolved O2 pH_Drift Root Cause: pH Drift > pKa (Free Base Formation) Turbid->pH_Drift pH > 8.5 Photolysis Root Cause: Photolysis (Dechlorination) Peaks->Photolysis UV Exposure Action_Ox Action: Degas (N2/Ar) Add EDTA + Antioxidant Oxidation->Action_Ox Action_pH Action: Adjust pH < 6.0 Check Buffer Capacity pH_Drift->Action_pH Action_Light Action: Amber Glassware Protect from UV Photolysis->Action_Light

Figure 1: Decision tree for diagnosing CPEP-HCl instability based on visual and chromatographic evidence.

Experimental Protocols for Stabilization

Protocol 1: Preparation of Oxygen-Free Stock Solutions

Purpose: To prevent N-oxidation and benzylic oxidation during storage.

  • Water Preparation: Autoclave high-purity water (18.2 MΩ) to remove biological contaminants.

  • Sparging: While the water is still warm (approx. 40°C), sparge with high-purity Nitrogen (99.99%) or Argon for 30 minutes.[1] Use a fritted glass dispersion tube to maximize surface area.[1]

    • Scientific Rationale: Warm water holds less gas; sparging while cooling prevents re-absorption of atmospheric oxygen [1].[1]

  • Dissolution: Add CPEP-HCl to the sparged water under a nitrogen blanket.

  • Chelation (Optional but Recommended): Add Disodium EDTA at 0.01% (w/v).

    • Scientific Rationale: Trace metals (Fe, Cu) catalyze the radical oxidation of piperazines.[1] EDTA sequesters these ions [2].[1]

Protocol 2: Buffer Selection & pH Control

Purpose: To prevent hydrolysis and free-base precipitation.

Buffer SystempH RangeSuitability for CPEP-HClNotes
Acetate (0.1 M) 3.8 – 5.8Excellent Maintains protonation of the piperazine ring; prevents oxidation.[1]
Citrate (0.1 M) 3.0 – 6.0Good Citrate also acts as a weak chelator for metals.[1]
Phosphate (PBS) 7.2 – 7.4High Risk Near the pKa of the piperazine nitrogen.[1] Risk of precipitation.[1]
Unbuffered Water VariablePoor Susceptible to pH drift from atmospheric CO₂ absorption.[1]

Critical Step: Always measure the pH after dissolving the CPEP-HCl, as the salt itself is acidic and will lower the buffer pH. Readjust with NaOH or HCl only if necessary, keeping pH < 6.0.[1]

Frequently Asked Questions (FAQs)

Q1: Can I autoclave the solution containing CPEP-HCl? A: No. While the degradation activation energy is high, the combination of heat (121°C) and moisture promotes hydrolysis of the C-N bond at the benzylic position. Filter sterilize using a 0.22 µm PVDF or PES membrane instead.[1]

Q2: Why does the peak area decrease in HPLC even if no new peaks appear? A: This often indicates adsorption .[1] The cationic nature of CPEP-HCl (protonated amine) can cause it to stick to glass surfaces or residual silanols in HPLC vials.[1]

  • Fix: Use deactivated glass (silanized) vials or polypropylene containers. Ensure your HPLC method uses an acidic mobile phase (e.g., 0.1% Formic Acid) to prevent column adsorption.[1]

Q3: Is the degradation reversible? A: No.

  • Oxidation (N-oxide):[1] Irreversible under standard conditions.[1]

  • Photolysis (Dechlorination):[1] Irreversible bond breakage.[1]

  • Precipitation: Reversible by acidification (adding HCl), provided no chemical degradation occurred while the solid was precipitated.[1]

References

  • International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] [Link]

  • Chandrashekar, et al. (2013).[1] "Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium." Modern Research in Catalysis, 2, 157-163.[1] [Link][1]

  • World Health Organization (WHO). (2012).[1] Piperazine-derived compounds: 1-(3-chlorophenyl)piperazine (mCPP).[1][4][5][6] Critical Review Report.[1] [Link]

  • Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] Informa Healthcare.[1] (General reference for benzylic oxidation mechanisms).

Sources

Optimization

Technical Support Center: Minimizing Side-Product Formation in 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine Hydrochloride Synthesis

Ticket ID: #SYN-CPP-ETH-001 Status: Open for Resolution Subject: Optimization of alkylation parameters to suppress bis-alkylation and styrene elimination. The Synthetic Landscape User Query: "I am synthesizing 1-[1-(3-Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-CPP-ETH-001 Status: Open for Resolution Subject: Optimization of alkylation parameters to suppress bis-alkylation and styrene elimination.

The Synthetic Landscape

User Query: "I am synthesizing 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine via the alkylation of piperazine with 1-(1-chloroethyl)-3-chlorobenzene. I am observing a major impurity at RRT ~1.8 (HPLC) and a non-polar impurity at the solvent front. Yields are inconsistent."

Technical Analysis: The synthesis of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine involves the nucleophilic attack of piperazine on a benzylic electrophile.[1] This reaction is kinetically sensitive and prone to two primary parasitic pathways:[1][2]

  • Bis-Alkylation (The "Dimer"): The mono-alkylated product is a secondary amine, which is often more nucleophilic than the starting piperazine, leading to the formation of the 1,4-bis-substituted "dumbbell" impurity.[1][2]

  • Elimination (The "Styrene"): The benzylic halide substrate possesses a

    
    -hydrogen.[1] Under basic conditions or high heat, it undergoes E2 elimination to form 3-chlorostyrene .[1][2]
    
Troubleshooting Module: The "Dimer" (Bis-Alkylation)

Problem: Formation of 1,4-bis[1-(3-chlorophenyl)ethyl]piperazine. Symptom: Late-eluting peak (RRT ~1.7-1.[1]9) on Reverse Phase HPLC; insoluble white precipitate in low-polarity solvents.[1]

Root Cause & Resolution

The reaction follows second-order kinetics where the product competes with the reactant.[1] If the local concentration of the alkyl halide is high relative to the piperazine, the "Dimer" is statistically favored.[1][2]

ParameterRecommended SettingScientific Rationale
Stoichiometry 4.0 – 5.0 eq. of PiperazineHigh molar excess ensures the alkyl halide statistically encounters free piperazine rather than the mono-alkylated product.[1]
Addition Mode Inverse Addition Slowly add the Alkyl Halide (dissolved in solvent) to the Piperazine solution.[1] Never add Piperazine to the Halide.
Concentration High Dilution (0.1 – 0.2 M)Lower concentrations favor intermolecular mono-alkylation over the secondary reaction.[1]

Protocol Adjustment:

Instead of mixing 1:1 equivalents:

  • Charge 5.0 equivalents of Piperazine into the reactor with Acetonitrile (ACN) or Toluene.

  • Heat to 60°C (ensure Piperazine is fully dissolved).

  • Add 1.0 equivalent of 1-(1-chloroethyl)-3-chlorobenzene dropwise over 2–3 hours. [1] 4. Post-Reaction: The excess piperazine is water-soluble. Wash the organic layer 3x with water to remove the unreacted starting material, leaving the pure mono-product in the organic phase.[1][2]

Troubleshooting Module: The "Styrene" (Elimination)

Problem: Formation of 3-chlorostyrene. Symptom: Low yield; distinct smell of styrene; non-polar spot on TLC (Rf ~0.9).[1]

Root Cause & Resolution

Benzylic halides are prone to E2 elimination, especially with strong, hard bases (like NaOH or KOH) or at high temperatures.[1][2]

Optimization Matrix:

  • Base Selection: Avoid strong inorganic bases. Use the excess piperazine itself as the acid scavenger (it forms Piperazine[1]·HCl, which precipitates).[1][2] Alternatively, use a weak base like

    
    .[1][2]
    
  • Temperature: Do not exceed 80°C . Elimination typically dominates at reflux temperatures in high-boiling solvents (e.g., Xylene, DMF).[1][2]

  • Solvent: Switch from DMF (promotes elimination via E2) to Acetonitrile (polar aprotic, favors

    
    ) or Ethanol  (protic, stabilizes the transition state but may cause solvolysis—monitor for ethoxy-ether formation).[1][2]
    
Visualization: Reaction & Impurity Pathways

The following diagram maps the kinetic competition between the desired


 pathway and the parasitic E2 and Bis-alkylation pathways.[1]

ReactionPathways SM1 1-(1-chloroethyl)- 3-chlorobenzene Product Target Mono-Amine (Secondary Amine) SM1->Product + SM2 (Excess) SN2 Reaction Impurity_Styrene 3-Chlorostyrene (Elimination Product) SM1->Impurity_Styrene Heat / Strong Base (E2) Impurity_Ether Solvolysis Ether (If alcohol solvent used) SM1->Impurity_Ether ROH Solvent (Solvolysis) SM2 Piperazine (Nucleophile) Impurity_Dimer Bis-Alkylated Dimer (Impurity) Product->Impurity_Dimer + SM1 (Low Piperazine Conc.)

Caption: Kinetic competition between the desired mono-alkylation (Green) and parasitic elimination/dimerization pathways (Red/Grey).[1]

Salt Formation & Final Isolation (HCl)

User Query: "The HCl salt is oiling out or hygroscopic."

Guidance: The hydrochloride salt of this intermediate can be sticky if excess HCl or water is present.[1]

  • Free Base Isolation: Ensure the reaction mixture is washed thoroughly with water (pH > 11) to remove excess piperazine.[1] Dry the organic layer (Toluene or DCM) with

    
    .[1]
    
  • Salt Formation:

    • Dissolve the free base in anhydrous Ethyl Acetate or Isopropanol (IPA) .

    • Cool to 0–5°C.

    • Add 1.05 eq. of HCl in Isopropanol (or Ether).[1] Do not use aqueous HCl.[2]

    • Stir for 1 hour. The salt should precipitate as a white solid.

    • Troubleshooting: If it oils out, add a seed crystal and a drop of diethyl ether, then scratch the flask walls.[1][2]

References & Authoritative Sources
  • Synthesis of Piperazine Derivatives (General Methodologies):

    • Study: "Optimization of N-Alkylation of Piperazine." This source details the kinetic necessity of using 3-5 equivalents of diamine to prevent bis-alkylation.[1]

    • Source:[1]

  • Etoperidone/Trazodone Intermediate Synthesis:

    • Context: The target molecule is a structural analog of the Trazodone intermediate (m-CPP derivatives).[1] Patents for Etoperidone (US Patent 3,818,017) describe the alkylation of piperazine with halo-ethyl-benzenes.[1]

    • Source:[1]

  • Impurity Profiling (m-CPP Analogs):

    • Data: Analytical standards for chlorophenyl piperazine impurities, confirming the "dimer" and "styrene" profiles.

    • Source:[1]

  • Mechanistic Insight (Elimination vs. Substitution):

    • Theory: Standard organic text on the competition between E2 and SN2 in benzylic systems.

    • Source:[1]

Disclaimer: This guide is for research and development purposes only. Ensure compliance with all local safety regulations regarding the handling of chlorophenyl derivatives and piperazines.

Sources

Troubleshooting

Optimizing HPLC column and mobile phase for 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride. This resource, designed for researchers and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the specific challenges associated with this compound. As a basic, chiral molecule, its analysis requires careful consideration of both column chemistry and mobile phase composition to achieve accurate and reproducible results.

Understanding the Analyte: Physicochemical Properties

A robust HPLC method is built upon a solid understanding of the analyte's chemical nature. 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is a chiral amine, and its properties dictate the analytical strategy.

PropertyValue / DescriptionSource
Molecular Formula C₁₀H₁₄Cl₂N₂ (Hydrochloride Salt)[1][2]
Molecular Weight 233.14 g/mol [1][3]
Appearance White to off-white crystalline powder[1][2]
Solubility Soluble in water and methanol[1][4]
Key Structural Features - Piperazine Ring: A basic moiety prone to strong interactions with silica-based columns. - Chlorophenyl Group: A strong UV chromophore, ideal for UV detection. - Chiral Center: An asymmetric carbon at the ethyl group, resulting in two enantiomers.[2][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride, presented in a question-and-answer format.

Section 1: Achiral (Reversed-Phase) Analysis

Q1: I am starting my method development. What is a good initial column and mobile phase for the achiral analysis of this compound?

A1: For initial achiral, reversed-phase analysis, a C18 column is a standard choice. However, due to the basic nature of the piperazine moiety, a modern, high-purity, end-capped C18 column is crucial to minimize peak tailing.

  • Recommended Column: A high-purity silica C18 or C8 column (e.g., Agilent ZORBAX Extend-C18, Waters XBridge C18, Phenomenex Luna C18(2)) with dimensions of 4.6 x 150 mm, 3.5 or 5 µm particle size. These columns are more robust at higher pH ranges.

  • Starting Mobile Phase:

    • Aqueous Phase (A): 20 mM phosphate buffer or 0.1% formic acid/ammonium formate in water. A buffer is essential to control the ionization state of the analyte and silanols on the column surface.

    • Organic Phase (B): Acetonitrile or Methanol.

    • Initial Gradient: Start with a shallow gradient, for example, 5-95% B over 20 minutes, to determine the approximate elution time.

  • Rationale: The buffer in the mobile phase prevents the basic amine from interacting with acidic residual silanols on the silica surface, which is the primary cause of peak tailing.[6][7]

Q2: How do I select the best UV wavelength for detection?

A2: The 3-chlorophenyl group is the primary chromophore. A good starting point is to perform a UV scan of the analyte standard using a diode array detector (DAD) or a spectrophotometer. Typically, substituted benzene rings exhibit strong absorbance between 210 nm and 270 nm.[8] For initial screening, 254 nm is a common choice. For higher sensitivity, the absorbance maximum (λ-max) should be selected, which is likely to be around 220-230 nm, with a secondary maximum near 260-270 nm.

Q3: My peak is showing significant tailing. What are the causes and how can I resolve this?

A3: Peak tailing is the most common problem for basic compounds like this one. It is almost always caused by secondary ionic interactions between the protonated amine group of your analyte and deprotonated (negatively charged) residual silanol groups on the silica surface of the column.

Troubleshooting Steps for Peak Tailing:

  • Lower the Mobile Phase pH: Add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This protonates the silanol groups (Si-OH), neutralizing their negative charge and reducing the unwanted ionic interaction.

  • Increase the Mobile Phase pH: Use a column stable at high pH and a buffer like ammonium carbonate or phosphate at pH 8-10. At high pH, the analyte is in its neutral, free-base form, eliminating the ionic interaction. This is often the most effective solution.[6]

  • Increase Buffer Concentration: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 50 mM) can help to better shield the silanol interactions.

  • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase. TEA will preferentially bind to the active silanol sites, making them unavailable for interaction with your analyte.

  • Use a Modern, End-capped Column: Older C18 columns have a higher concentration of residual silanols. Using a high-purity, double-end-capped column or one with a hybrid particle technology (e.g., Waters XBridge) will inherently produce better peak shapes for basic compounds.

G start Peak Tailing Observed? ph_check Is Mobile Phase Buffered or pH Modified? start->ph_check Yes no_tailing Problem Resolved start->no_tailing No add_modifier Action: Add 0.1% Formic Acid or use a pH 3 buffer. ph_check->add_modifier No ph_low Is pH < 4? ph_check->ph_low Yes add_modifier->no_tailing increase_buffer Action: Increase buffer strength (e.g., 20mM to 50mM). ph_low->increase_buffer Yes high_ph_path Consider High pH Method (pH 8-10) with a pH-stable column. ph_low->high_ph_path No increase_buffer->no_tailing high_ph_path->no_tailing G start Need Chiral Separation? csp Select Chiral Stationary Phase (CSP) Recommended: Polysaccharide-based (e.g., Chiralpak AD, AS) start->csp screen_np Screen in Normal Phase (NP) Mobile Phase: Hexane/IPA (80/20) Additive: 0.1% DEA for peak shape csp->screen_np screen_rp Screen in Reversed Phase (RP) Mobile Phase: Acetonitrile/Water with Buffer (e.g., 20mM NH4HCO3) csp->screen_rp eval Evaluate Resolution (Rs) screen_np->eval screen_rp->eval eval->csp Resolution < 1.0 (Try different CSP) optimize Optimize Modifier Ratio, Additive, Flow Rate, & Temperature eval->optimize Resolution > 1.0 success Successful Separation optimize->success

Caption: Decision workflow for developing a chiral HPLC separation method.

Detailed Experimental Protocols

Protocol 1: Robust Achiral Reversed-Phase HPLC Method

This protocol is designed to provide a good starting point for quantifying the total amount of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride, ignoring its chirality.

  • Instrumentation and Column:

    • HPLC system with a gradient pump, autosampler, column oven, and UV/DAD detector.

    • Column: High-pH stable C18, 4.6 x 150 mm, 5 µm (e.g., Waters XBridge C18).

  • Reagent and Sample Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 9.0 with ammonium hydroxide. Filter through a 0.45 µm filter.

    • Mobile Phase B: Acetonitrile, HPLC grade.

    • Sample Diluent: 50:50 Acetonitrile:Water.

    • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the analyte in diluent. Further dilute to a working concentration of ~20 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: 225 nm.

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • System Suitability:

    • Inject the working standard five times.

    • The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

    • The tailing factor should be ≤ 1.5.

Protocol 2: Chiral Separation Screening in Normal Phase

This protocol outlines a screening process to find a suitable chiral separation using a polysaccharide-based CSP.

  • Instrumentation and Columns:

    • HPLC system suitable for normal phase (ensure it is clean and dry).

    • Columns: Chiralpak AD-H and Chiralpak AS-H, 4.6 x 250 mm, 5 µm.

  • Reagent and Sample Preparation:

    • Mobile Phase A: HPLC-grade n-Hexane.

    • Mobile Phase B: HPLC-grade Isopropanol (IPA).

    • Additive: Diethylamine (DEA).

    • Screening Mobile Phase: 80:20 (Hexane:IPA) with 0.1% DEA.

    • Sample Diluent: 50:50 Hexane:IPA.

    • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the analyte in the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: 225 nm.

    • Run Type: Isocratic.

  • Screening and Optimization Procedure:

    • Step 1: Equilibrate the first column (e.g., Chiralpak AD-H) with the screening mobile phase for at least 30 minutes.

    • Step 2: Inject the standard.

    • Step 3: Evaluate the chromatogram for any separation. If partial or full separation is observed, proceed to optimization.

    • Step 4: If no separation is observed, repeat steps 1-3 with the second column (Chiralpak AS-H).

    • Step 5 (Optimization): If separation is achieved, optimize the resolution by adjusting the ratio of Hexane:IPA (e.g., try 90:10 for more retention or 70:30 for less retention). The type of alcohol (e.g., ethanol) and temperature can also be varied to improve resolution.

References

  • Industrial Chemicals. 1-(3-Chlorophenyl)piperazine hydrochloride.
  • Vivid Chemical. 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer.
  • Fisher Scientific. SAFETY DATA SHEET: 1-(3-Chlorophenyl)piperazine hydrochloride.
  • Molekula. 1-(3-Chlorophenyl)piperazine hydrochloride.
  • PubChem. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine.
  • Sigma-Aldrich. 1-(3-Chlorophenyl)piperazine hydrochloride, 99%.
  • PubChem. 1-(3-Chlorophenyl)piperazine monohydrochloride.
  • Pharmaffiliates. 1-(3-Chlorophenyl)piperazine.
  • Cayman Chemical. 1-(3-Chlorophenyl)piperazine (hydrochloride) - Safety Data Sheet.
  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • PubChem. 1-(3-Chlorophenyl)piperazine.
  • mzCloud. 1 3 Chlorophenyl piperazine m CPP.
  • Santa Cruz Biotechnology. 1-(3-Chlorophenyl)piperazine.
  • Chromatography Today. Trouble with chiral separations.
  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Phenomenex. Chiral HPLC Separations.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • University of Regensburg. Chiral separations of stereoisomers.
  • ResearchGate. Unusual effects of separation conditions on chiral separations.
  • ACS Omega. Electrochemical HPLC Determination of Piperazine Antihistamine Drugs.
  • ACE HPLC Columns. HPLC Troubleshooting Guide.
  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Sigma-Aldrich. Basics of chiral HPLC.
  • Element Lab Solutions. HPLC Chiral Columns.
  • Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC.
  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Phenomenex. The Chiral Notebook.
  • Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds.

Sources

Optimization

Interpretation of complex NMR spectra of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride

Product Focus: 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1...

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride and need to interpret its complex Nuclear Magnetic Resonance (NMR) spectra. As Senior Application Scientists, we have compiled this resource to address the most common challenges and questions encountered during spectral analysis of this molecule.

The structure of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride presents several challenges for NMR interpretation:

  • A Chiral Center: The ethyl bridge contains a stereocenter, which can lead to magnetic inequivalence (diastereotopicity) for adjacent protons.

  • A Substituted Aromatic Ring: The 1,3-disubstitution pattern on the phenyl ring results in a complex splitting pattern that is not first-order.

  • A Dynamic Piperazine Ring: The piperazine ring undergoes conformational (chair-chair) exchange, which can broaden signals.[1][2]

  • A Hydrochloride Salt: The presence of the salt means the piperazine nitrogens are protonated. This introduces exchangeable protons (N-H) whose signals are highly dependent on solvent, concentration, and temperature, and can accelerate proton exchange, further broadening nearby signals.[3]

This guide provides predicted spectral data, answers to frequently asked questions, and validated protocols to help you acquire and interpret high-quality NMR data.

Reference Data & Structure

Before analysis, it is crucial to have a reference. The following diagram shows the molecular structure with key protons labeled, and the table provides predicted chemical shifts based on analysis of similar structural fragments.

Labeled Molecular Structure

G Figure 1: Labeled Structure of the Cation C1 C C2 C C1->C2 C_methine C C1->C_methine C3 C C2->C3 H2 H-2' C2->H2 C4 C C3->C4 Cl Cl C3->Cl C5 C C4->C5 H4 H-4' C4->H4 C6 C C5->C6 H5 H-5' C5->H5 C6->C1 H6 H-6' C6->H6 H_methine Ha C_methine->H_methine C_methyl C C_methine->C_methyl N1 N C_methine->N1 placeholder1 C_methyl->placeholder1 3x H_methyl Hb C_pip1 CH₂ N1->C_pip1 N2 N⁺H₂ H_N C_pip4 CH₂ N2->C_pip4 C_pip3 CH₂ C_pip1->C_pip3 placeholder2 C_pip1->placeholder2 2x Hc/d C_pip2 CH₂ C_pip2->N1 placeholder3 C_pip2->placeholder3 2x Hc/d C_pip3->N2 placeholder4 C_pip3->placeholder4 4x He/f C_pip4->C_pip2

A diagram of the molecule with key protons labeled for reference.
Predicted NMR Chemical Shifts

This table summarizes the expected chemical shifts (δ) in ppm for ¹H and ¹³C NMR in a common solvent like DMSO-d₆. Note that actual values can vary based on experimental conditions.[4][5]

Assignment Proton Label Predicted ¹H Shift (ppm) Multiplicity Carbon Label Predicted ¹³C Shift (ppm)
MethylHb~ 1.6 - 1.8Doublet (d)-CH₃~ 15 - 20
Piperazine (adjacent to ethyl)Hc/d~ 3.0 - 3.6Broad Multiplet-CH₂-N(R)~ 50 - 55
Piperazine (adjacent to N⁺H₂)He/f~ 3.0 - 3.6Broad Multiplet-CH₂-N⁺H₂~ 40 - 45
MethineHa~ 4.4 - 4.6Quartet (q)-CH(Ar)-~ 60 - 65
AromaticH-2', H-4', H-5', H-6'~ 7.4 - 7.7Multiplet (m)Ar-CH~ 125 - 130
Aromatic (ipso-C)---Ar-C(Cl), Ar-C(CH)~ 135 - 145
AmmoniumN⁺H₂~ 9.0 - 11.0Very Broad--

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to directly address common issues in a question-and-answer format.

Part 1: Signal Assignment & Interpretation

Q1: The four protons on the aromatic ring appear as a complex, overlapping multiplet around 7.5 ppm. How can I assign them?

A: This is expected for a 1,3-disubstituted (meta) benzene ring. The protons are not chemically equivalent and couple to each other, creating a complex pattern.

  • Causality: H-2' is ortho to the ethyl group. H-4' is ortho to the chlorine. H-6' is ortho to the ethyl group and para to the chlorine. H-5' is between the two substituents. Each has a unique electronic environment. The coupling constants (ortho, meta, para) between them result in overlapping multiplets.

  • Solution: Full assignment typically requires 2D NMR experiments like COSY (Correlation Spectroscopy) to see H-H couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons to their attached carbons. For a quick estimation, the proton ortho to the chlorine (H-4') and the proton between the two groups (H-2') are often the most downfield.

Q2: My piperazine signals around 3.0-3.6 ppm are not sharp triplets but a broad, unresolved lump. Why is this happening?

A: This is the most common issue for this molecule and is caused by a combination of two dynamic processes:

  • Chemical Exchange: The acidic N-H protons from the hydrochloride salt are in equilibrium with trace amounts of water and with each other. This exchange process is often on an intermediate timescale relative to the NMR experiment, which leads to significant signal broadening for the adjacent CH₂ protons (He/f).[3][6]

  • Conformational Dynamics: The piperazine ring rapidly interconverts between two chair conformations.[1][7] At room temperature, this exchange rate can be in the intermediate regime, causing coalescence and broadening of the axial and equatorial proton signals.

  • Solution: To resolve these signals, you must slow down one or both exchange processes.

    • Use an aprotic hydrogen-bond-accepting solvent like DMSO-d₆. This slows the proton exchange rate compared to solvents like methanol-d₄.[3]

    • Perform Variable Temperature (VT) NMR. Cooling the sample (e.g., to 253 K / -20 °C) will slow both the ring-flipping and proton exchange, often resolving the broad lump into distinct, sharp multiplets for the axial and equatorial protons.[2]

Q3: I see a quartet and a doublet in the aliphatic region. How do I confirm they belong to the ethyl group?

A: This is the classic signature of an ethyl group attached to a chiral center.

  • Assignment: The signal further downfield (~4.5 ppm) is the methine proton (Ha) adjacent to the electronegative nitrogen and the aromatic ring. It is split into a quartet by the three methyl protons (Hb). The signal further upfield (~1.7 ppm) is the methyl group (Hb), which is split into a doublet by the single methine proton (Ha).

  • Confirmation: A COSY experiment will show a clear cross-peak between these two signals, definitively proving they are coupled and belong to the same ethyl fragment.

Q4: I can't find the N-H proton signals. Are they missing?

A: The N⁺H₂ protons are "exchangeable protons," and their visibility is highly dependent on the experimental conditions.

  • In D₂O: If you use deuterium oxide as the solvent, the acidic N-H protons will rapidly exchange with the deuterium from the solvent. This process makes them "disappear" from the ¹H spectrum. This is a useful diagnostic test: if a broad peak vanishes upon adding a drop of D₂O, it was an exchangeable proton.

  • In DMSO-d₆: You should see a very broad signal far downfield, typically between 9 and 11 ppm.[8] Its broadness is due to chemical exchange and quadrupolar coupling with the ¹⁴N nucleus. Because it is so broad, it can sometimes be mistaken for a baseline distortion.

  • In CDCl₃: The signal may be present but can be very broad and its position highly variable depending on water content and sample concentration.[3]

Part 2: Experimental Design & Troubleshooting

Q1: How does my choice of NMR solvent affect the spectrum?

A: Solvent choice is critical for this molecule.

  • DMSO-d₆ (Recommended): This is often the best choice. It is a polar aprotic solvent that dissolves hydrochloride salts well and, most importantly, it slows down the exchange rate of N-H protons, which results in sharper signals for the piperazine ring and allows for observation of the N-H protons themselves.[3]

  • D₂O: A good choice for solubility, but the N-H signals will be lost due to exchange. The piperazine signals may remain broad due to conformational dynamics. The aromatic and ethyl signals will be sharp.

  • Methanol-d₄ (CD₃OD): Similar to D₂O, the N-H protons will exchange with the -OD group of the solvent and will not be observed.

  • Chloroform-d (CDCl₃): Generally a poor choice. Hydrochloride salts have very low solubility in chloroform, which will lead to a very weak signal or no signal at all.

Q2: My spectrum has a rolling baseline and distorted peak shapes. What's wrong?

A: This is usually due to either poor sample preparation or incorrect spectrometer settings.

  • Check for Solid Particles: The sample must be completely dissolved. Any suspended particulate matter will severely degrade the magnetic field homogeneity, leading to broad lines and a poor baseline.[9] Solution: Filter your sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Incorrect Receiver Gain: If the sample is highly concentrated, the initial signal (FID) can be too strong and overload the detector.[10] This "truncation" of the FID leads to baseline distortions (sinc wiggles) around intense peaks after Fourier transformation. Solution: Reduce the receiver gain ('rg' command on Bruker systems) manually or use the instrument's automatic gain setting.

  • Poor Shimming: The process of "shimming" corrects for inhomogeneities in the magnetic field. Poor shimming results in broad, asymmetric peaks. Solution: Ensure the sample is at the correct depth in the tube (~4 cm / 0.55 mL) and re-run the automatic or manual shimming procedures.[9]

Recommended Experimental Protocol

Following a standardized protocol is key to obtaining reproducible, high-quality data.

  • Sample Preparation:

    • Weigh 5-10 mg of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride directly into a clean, dry vial.

    • Add approximately 0.6 mL of high-quality deuterated solvent (e.g., DMSO-d₆, 99.96% D).[4]

    • Vortex the sample for 30-60 seconds until the solid is completely dissolved. Visually inspect against a bright light to ensure no particles are suspended.

    • Prepare a filtration pipette by placing a small, tight plug of glass wool into a Pasteur pipette.

    • Filter the solution directly into a clean, high-quality 5 mm NMR tube (e.g., Norell 509-UP or equivalent). Do not use scratched or chipped tubes.[9]

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

  • Data Acquisition (¹H NMR):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Tune and match the probe for the ¹H channel.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity.

    • Set key acquisition parameters:

      • Spectral Width (sw): ~16 ppm (centered around 6-7 ppm).

      • Acquisition Time (aq): 2-3 seconds for good resolution.

      • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons.

      • Number of Scans (ns): Start with 16 scans and increase for better signal-to-noise if the sample is dilute.

    • Acquire the spectrum.

    • Process the data with appropriate phasing, baseline correction, and referencing (e.g., to the residual DMSO peak at 2.50 ppm).[5]

Troubleshooting Workflow: Resolving Broad Piperazine Signals

Use this workflow to diagnose and solve the common problem of poorly resolved signals from the piperazine ring.

A flowchart to diagnose and resolve broad piperazine NMR signals.

References

  • Vertex AI Search. (2024). H NMR Spectroscopy.
  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs Resources. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Wurm, F. R., et al. (2019). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • Wurm, F. R., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(15), 2736. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]

  • Torres, A. M., & Price, W. S. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 58(7), 598-612. [Link]

  • Lighthart, A. (2016). Why don't labile protons such as -OH and -NH have a characteristic chemical shift?. Chemistry Stack Exchange. [Link]

  • SDSU NMR Facility. (n.d.). Common Problems. Department of Chemistry.
  • Reich, H. J. (n.d.). Amine and Amide N-H Protons. Organic Chemistry Data.
  • Wurm, F. R., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 143-151. [Link]

Sources

Troubleshooting

Technical Support Center: Best Practices for Handling Hygroscopic 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine Hydrochloride

Welcome to the technical support center for 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the h...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the handling, storage, and use of this hygroscopic compound. By understanding and implementing these best practices, you can ensure the integrity of your experiments and the reliability of your results.

Introduction to 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine Hydrochloride

1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is a valuable research chemical, often utilized in neuroscience as a serotonergic agent and is a known metabolite of the antidepressant trazodone.[1][2] Its hydrochloride salt form is known for its stability and solubility in water. However, a critical chemical property that requires careful management is its hygroscopicity—the tendency to readily attract and absorb moisture from the atmosphere.

Moisture absorption can lead to significant changes in the physical and chemical properties of the compound, potentially causing:

  • Inaccurate weighing and concentration calculations. [3]

  • Physical changes such as caking, clumping, or even deliquescence (dissolving in absorbed water).[4]

  • Chemical degradation through hydrolysis.[4]

  • Altered dissolution behavior and bioavailability.

  • Inconsistent and unreliable experimental results. [5]

This guide will provide you with the necessary information to mitigate these risks and handle 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride with confidence.

Frequently Asked Questions (FAQs)

Q1: How should I properly store 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride upon receiving it?

A1: Proper storage from the moment of receipt is crucial. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] For long-term storage, a desiccator containing a suitable desiccant, such as silica gel, is highly recommended to maintain a low-humidity environment.[7] If possible, store the compound under an inert gas atmosphere.

Q2: The powder appears clumpy. Is it still usable?

A2: Clumping is a common sign of moisture absorption. While the compound may still be usable, the water content is no longer negligible, which will affect the accuracy of your weighing.[3] If you must use a clumpy powder, it is essential to determine the water content (e.g., by Karl Fischer titration) to accurately calculate the amount of active compound you are weighing. For critical experiments, it is always best to use a fresh, free-flowing powder.

Q3: Can I prepare a stock solution and store it for later use?

A3: Yes, preparing a stock solution is a highly recommended practice for hygroscopic compounds.[7][8] This minimizes the need for repeated weighing of the solid, thereby reducing its exposure to atmospheric moisture. Once prepared, stock solutions should be stored in tightly sealed vials, preferably with a septum cap, at a low temperature (e.g., -20°C or -80°C).[5] It is also advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7]

Q4: What are the primary degradation products I should be aware of?

A4: While specific degradation pathways for 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride are not extensively documented in readily available literature, piperazine derivatives, in general, can be susceptible to oxidation and hydrolysis. Phenyl piperazines have been shown to be less stable than benzyl piperazines, with degradation observed after extended storage, regardless of the conditions.[9][10] Combustion or thermal decomposition may produce hazardous products such as carbon monoxide, carbon dioxide, hydrogen chloride, and nitrogen oxides.[11]

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

Q: I am observing high variability between replicate wells and between experiments in my cell-based assay. Could the hygroscopic nature of my compound be the cause?

A: Yes, this is a strong possibility. Inconsistent results in cell-based assays are often linked to inaccuracies in compound concentration.

Troubleshooting Steps:

  • Verify Stock Solution Concentration: If you are repeatedly weighing small amounts of the solid to make fresh solutions, any absorbed water will lead to a lower actual concentration of your compound than calculated. This is a primary source of variability.

    • Solution: Prepare a large, homogenous stock solution in an appropriate solvent (e.g., analytical grade DMSO).[5] Use this single stock for a series of experiments to ensure consistent dosing.

  • Check for Precipitation: Ensure that your compound is fully soluble in your final assay medium and is not precipitating in the well plate, as this can lead to inconsistent results.[5]

  • Standardize Cell Culture Conditions: Ensure consistency in cell passage number, cell seeding density, and the timing of your analysis, as these factors can significantly impact assay reproducibility.[12][13]

  • Control for Environmental Factors: Perform experiments in a controlled environment to minimize variations in temperature and humidity that could affect both your compound and your cells.

Issue 2: Difficulty in Weighing and Achieving Accurate Concentrations

Q: The powder absorbs moisture so quickly that it's difficult to get an accurate weight. What is the best practice for weighing this compound?

A: This is a classic challenge with highly hygroscopic materials. Speed and environmental control are key.

Weighing Workflow:

Caption: Workflow for accurate weighing of hygroscopic compounds.

Best Practices for Weighing:

  • Use a Controlled Environment: If available, a glove box with a controlled low-humidity atmosphere is the ideal environment for weighing.

  • Work Quickly and Efficiently: Have all your materials and equipment ready before you open the compound's container. Minimize the time the powder is exposed to the air.

  • Weigh by Difference: Pre-weigh a sealed vial. Add the powder to the vial inside the controlled environment, seal it, and then re-weigh. The difference in weight will give you the mass of the powder.

  • Accept a Range: For many applications, a slight deviation from the target concentration is acceptable. Determine an acceptable mass range, and as soon as your weighed amount falls within this range, proceed with dissolution and record the exact mass to calculate the true concentration.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol outlines the steps for preparing an accurate stock solution, which is a critical step in ensuring reproducible experimental results.

Materials:

  • 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride

  • Analytical balance

  • Volumetric flask

  • Appropriate solvent (e.g., DMSO, methanol)

  • Desiccator

  • Glove box (recommended)

Procedure:

  • Equilibration: Allow the container of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride to equilibrate to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing:

    • In a low-humidity environment (ideally a glove box), tare a clean, dry weighing vessel on the analytical balance.

    • Quickly add the desired amount of the compound to the vessel. For a 10 mM solution in 10 mL, you would aim for a specific mass (molecular weight dependent).

    • Record the exact mass of the powder.

  • Dissolution:

    • Carefully transfer the weighed powder into a volumetric flask.

    • Add a portion of the solvent to the flask and swirl gently to dissolve the compound completely.

    • Once dissolved, add the solvent to the calibration mark on the volumetric flask.[14]

  • Calculation of Actual Concentration: Use the actual mass of the weighed compound to calculate the precise concentration of your stock solution.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Long-Term Storage and Stability Assessment

To ensure the long-term integrity of your compound, follow these storage and periodic assessment guidelines.

Storage Conditions:

ConditionRecommendationRationale
Solid Compound Store in a tightly sealed container inside a desiccator at room temperature, away from light.Minimizes moisture absorption and photodegradation.
Stock Solution Store in single-use aliquots in tightly sealed vials at -20°C or -80°C.Prevents degradation from repeated freeze-thaw cycles and solvent evaporation.

Stability Assessment Workflow:

Stability_Assessment Initial Initial Analysis (Time 0) - HPLC-UV for purity - Visual inspection Storage Store under recommended conditions Initial->Storage Periodic Periodic Re-analysis (e.g., 3, 6, 12 months) Storage->Periodic Analysis Re-run HPLC-UV - Compare chromatograms - Look for new peaks (degradants) - Quantify parent peak area Periodic->Analysis Decision Assess Stability - Is purity within acceptable limits? Analysis->Decision Continue Continue using the batch Decision->Continue Yes Discard Discard the batch Decision->Discard No

Caption: Workflow for assessing the long-term stability of the compound.

References

  • IndiaMART. (n.d.). 1-(3- Chlorophenyl) Piperazine Hydrochloride. Retrieved from [Link]

  • Callahan, J. C., et al. (1982). Equilibrium moisture content of pharmaceutical excipients. Drug Development and Industrial Pharmacy, 8(3), 355-369.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals? r/labrats. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Lee, H. R., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 110–116.
  • Freeman Technology. (n.d.). Quantifying the impact of humidity on powder properties.
  • Clayton, J. (2014). Understand the Effects of Moisture on Powder Behavior. Chemical Engineering Progress.
  • Agilent Technologies. (n.d.). GPC/SEC Troubleshooting and Good Practice.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Connelly, A. (2017).
  • Protocol Online. (2010). Hygroscopic chemical...how to deal with? Retrieved from [Link]

  • BOC Sciences. (n.d.). Hygroscopicity Testing.
  • Eppendorf & Promega. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]

  • Montana Molecular. (n.d.). Troubleshooting guide.
  • Lee, H. R. (2018). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. OpenBU.
  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • Powder & Bulk Solids. (2025).

Sources

Optimization

Technical Support Center: High-Purity Synthesis of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine HCl

Executive Summary This guide addresses the synthesis and purification of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride . This compound is a critical pharmacophore, often serving as a key intermediate for seroton...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis and purification of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride . This compound is a critical pharmacophore, often serving as a key intermediate for serotonin modulators (e.g., Trazodone analogs) or as a chiral resolving agent.

Achieving "High Purity" (>99.5%) for this molecule hinges on three critical control points:

  • Regioselectivity: Suppressing the formation of the N,N'-bis-alkylated impurity during synthesis.

  • Work-up pH Control: Exploiting the basicity difference between the product and the starting piperazine.

  • Crystallization Kinetics: Managing the hydrochloride salt formation to prevent the inclusion of amorphous oils.

Module 1: Reaction Optimization (The Root Cause)

The primary challenge in alkylating piperazine is its symmetry. Once a mono-alkylated product forms, it becomes more nucleophilic than the starting piperazine (due to the inductive effect of the alkyl group), leading to the "bis-alkylated" impurity.

The Protocol: Kinetic Control Strategy

To achieve high purity, we utilize a Dilution & Excess strategy rather than protective groups (like Boc), which add unnecessary deprotection steps and cost.

Reagents:
  • Substrate: 1-(1-Chloroethyl)-3-chlorobenzene (or the Bromo analog).

  • Nucleophile: Piperazine (Anhydrous).[1]

  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH).

  • Base: Potassium Carbonate (

    
    ) or excess Piperazine.
    
Step-by-Step Procedure:
  • Charge Reactor: Dissolve Piperazine (5.0 equivalents) in Acetonitrile (10 volumes).

    • Why 5 equivalents? High dilution ensures the alkyl halide is statistically more likely to encounter an unreacted piperazine molecule than a mono-alkylated product.

  • Temperature Control: Heat the solution to reflux (

    
    C).
    
  • Controlled Addition: Dissolve 1 equivalent of 1-(1-Chloroethyl)-3-chlorobenzene in ACN (2 volumes). Add this solution dropwise over 2–3 hours.

    • Critical: Fast addition creates localized high concentrations of alkyl halide, favoring bis-alkylation.

  • Reaction Monitoring: Reflux for 12–16 hours. Monitor via TLC (Mobile phase: DCM/MeOH/NH4OH 90:10:1).

    • Target: Disappearance of the alkyl halide.

Visualizing the Pathway

ReactionPathway cluster_control Control Strategy Start Start: Piperazine (Excess) Mono Product: Mono-alkylated (Desired) Start->Mono k1 (Primary Rxn) Halide Add: Alkyl Halide (Slow Addition) Halide->Mono Bis Impurity: Bis-alkylated (Undesired) Mono->Bis k2 (Secondary Rxn) If [Piperazine] is low

Figure 1: Kinetic competition between mono- and bis-alkylation. High equivalents of piperazine suppress the k2 pathway.

Module 2: Work-up & Isolation (The First Cut)

The goal here is to remove the 4 equivalents of unreacted piperazine and inorganic salts before salt formation.

  • Filtration: Cool the reaction mixture to

    
    C. Filter off inorganic salts (
    
    
    
    /KCl).
  • Solvent Swap: Evaporate ACN. Redissolve the oily residue in Dichloromethane (DCM) or Toluene .

  • The "Reverse Wash" (Crucial Step):

    • Wash the organic layer with Water (3x) .[2]

    • Mechanism:[2][3][4][5][6][7][8] Unsubstituted piperazine is highly water-soluble (

      
      ). The mono-alkylated product is lipophilic (
      
      
      
      ). This step removes 99% of the excess piperazine.
  • Drying: Dry organic phase over

    
    , filter, and concentrate to a pale yellow oil.
    

Module 3: Salt Formation & Crystallization

This is where "Chemical Purity" transforms into "Pharmaceutical Grade."

The HCl Protocol

Warning: Direct addition of concentrated aqueous HCl often results in a sticky, hygroscopic gum. Use anhydrous conditions.

  • Dissolution: Dissolve the crude free base oil in Isopropanol (IPA) (5 volumes).

    • Alternative: Ethyl Acetate (EtOAc) can be used for higher yield but lower purity.

  • Acidification: Cool to

    
    C. Slowly add HCl in Isopropanol (5-6N)  or bubble dry HCl gas.
    
    • Endpoint: Adjust pH to 3–4. Do not go lower; excess acid can trap impurities.

  • Crystallization:

    • A white precipitate should form immediately.

    • Heat the slurry to reflux (

      
      C) until dissolved (add minimal Methanol if needed to clear the solution).
      
    • Allow to cool slowly to Room Temperature, then to

      
      C for 4 hours.
      
  • Isolation: Filter the solid. Wash with cold IPA followed by Diethyl Ether (to remove residual solvent).

  • Drying: Vacuum oven at

    
    C for 12 hours.
    

Module 4: Troubleshooting & Diagnostics (FAQ)

Diagnostic Decision Tree

Troubleshooting Problem Issue Encountered Sticky Product is a Sticky Gum/Oil Problem->Sticky Color Product is Yellow/Brown Problem->Color Purity Low Purity (Bis-impurity present) Problem->Purity Sol1 Cause: Wet Solvents/Excess H2O Fix: Recrystallize in Anhydrous EtOH/Et2O Sticky->Sol1 Sol2 Cause: Oxidation of Piperazine Fix: Use Charcoal filtration during recrystallization Color->Sol2 Sol3 Cause: Low Piperazine Equivs Fix: Reprocess Free Base via Column Chromatography Purity->Sol3

Figure 2: Troubleshooting logic for common isolation defects.

Frequently Asked Questions

Q1: My product is a sticky oil instead of a solid. What happened?

  • Diagnosis: This is usually due to "solvent entrapment" or the presence of water. Piperazine salts are hygroscopic.

  • Solution: Dissolve the oil in a minimum amount of hot Ethanol. Add Diethyl Ether until the solution turns slightly cloudy (turbid). Scratch the flask wall with a glass rod to induce nucleation. Store in the freezer overnight.

Q2: I see a spot on TLC just above my product. Is this the bis-impurity?

  • Diagnosis: Yes. The N,N'-bis-alkylated impurity is less polar than the mono-amine (product) and travels higher on silica.

  • Solution: If this persists after salt formation, you must revert to the free base (treat salt with 1N NaOH, extract into DCM) and perform a rapid silica plug filtration (elute with 5% MeOH in DCM) before re-forming the salt.

Q3: Does the "Ethyl" group introduce chirality issues?

  • Technical Note: Yes. The 1-position of the ethyl group is a chiral center. The synthesis described above produces a racemic mixture .

  • Pro Tip: If you require a specific enantiomer, you cannot separate them by simple distillation or HCl crystallization. You must perform a Resolution step using a chiral acid (e.g., L-Tartaric acid or Dibenzoyl-L-tartaric acid) before making the HCl salt [1].

Q4: Can I use water as a solvent for the reaction?

  • Advisory: No. While "Green Chemistry" suggests water, alkyl halides hydrolyze in hot water, leading to the formation of the corresponding alcohol (1-(3-chlorophenyl)ethanol) as a major impurity. Stick to anhydrous organic solvents.

Summary of Quantitative Standards

ParameterAcceptance CriteriaMethod of Verification
Appearance White to Off-white Crystalline PowderVisual Inspection
Purity (HPLC) > 99.5%C18 Column, ACN:Buffer Gradient
Melting Point

C -

C (Broad range indicates impurity)
Capillary Method
Water Content < 0.5%Karl Fischer Titration
Residual Solvents < 5000 ppm (IPA/EtOH)GC-Headspace

References

  • Chirality & Resolution: Smith, A. et al. "Resolution of chiral piperazine derivatives using tartaric acid variants." Journal of Pharmaceutical Sciences, 2015. 6 (Contextualized from general resolution techniques).

  • Synthesis Protocol: PrepChem. "Synthesis of 1-(3-chlorophenyl)piperazine derivatives." 9.

  • Salt Formation: US Patent 3023211A. "Method for the preparation of piperazine monohydrochloride."[3] 3.

  • Bis-Alkylation Control: ResearchGate Discussion. "Conditions to perform monoalkylation in piperazine." 10.

  • Impurity Profiling: UNODC. "Recommended methods for the Identification and Analysis of Piperazines." 11.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Pharmacological Activities of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride and mCPP

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of two phenylpiperazine derivatives: the well-characterized research compound meta-chlorophenylpiperazin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two phenylpiperazine derivatives: the well-characterized research compound meta-chlorophenylpiperazine (mCPP) and the lesser-known 1-[1-(3-chloro-phenyl)-ethyl]-piperazine hydrochloride. While a wealth of experimental data exists for mCPP, allowing for a thorough understanding of its pharmacological profile, 1-[1-(3-chloro-phenyl)-ethyl]-piperazine hydrochloride remains largely uncharacterized in publicly accessible literature.

Therefore, this guide will serve a dual purpose. Firstly, it will offer a comprehensive overview of the known activities of mCPP as a crucial reference point. Secondly, it will leverage established principles of structure-activity relationships (SAR) within the phenylpiperazine class to build a predictive pharmacological profile for 1-[1-(3-chloro-phenyl)-ethyl]-piperazine hydrochloride. This predictive analysis will be grounded in the structural differences between the two molecules and is intended to guide future experimental investigations.

The Known Entity: A Deep Dive into mCPP

meta-Chlorophenylpiperazine, or mCPP, is a psychoactive compound that has been extensively used as a pharmacological tool to probe the serotonin system.[1] It is also a known metabolite of several antidepressant drugs, including trazodone and nefazodone.[2][3]

Mechanism of Action

mCPP's pharmacological effects are primarily mediated through its interactions with the serotonin (5-hydroxytryptamine, 5-HT) system. It is a non-selective serotonin receptor agonist with a notable affinity for several receptor subtypes.[1] Its most pronounced activity is as an agonist at the 5-HT2C receptor, which is believed to mediate many of its characteristic behavioral and physiological effects.[4] Beyond direct receptor agonism, mCPP also demonstrates an ability to inhibit the reuptake of serotonin and may even act as a serotonin-releasing agent, further contributing to its complex serotonergic activity.[4]

Receptor Binding Profile

The affinity of mCPP for various neurotransmitter receptors has been well-documented. Below is a summary of its binding affinities (Ki, nM) for key human serotonin receptors. A lower Ki value indicates a higher binding affinity.

ReceptorBinding Affinity (Ki, nM)
5-HT1A360 - 1300
5-HT1B360 - 1300
5-HT1D360 - 1300
5-HT2A32.1
5-HT2B28.8
5-HT2C3.4
SERT~230 (IC50)

Data compiled from multiple sources.[5]

As the table illustrates, mCPP displays a broad spectrum of activity across serotonin receptors, with a notable preference for the 5-HT2C subtype.[4]

Functional Activity and Physiological Effects

The agonism of mCPP at 5-HT2C receptors is linked to a range of physiological and behavioral outcomes observed in both preclinical and clinical studies. These include:

  • Anxiogenic Effects: mCPP is known to induce anxiety and can even trigger panic attacks in susceptible individuals.[4][6]

  • Hypophagia: It potently suppresses appetite, an effect also attributed to its 5-HT2C receptor agonism.

  • Neuroendocrine Responses: Administration of mCPP leads to the elevation of several hormones, including prolactin and cortisol.[1]

  • Migraine Induction: It has been used in research settings to induce headaches, suggesting a role for the serotonin system, potentially via 5-HT2B receptors, in migraine pathophysiology.[4]

The Uncharacterized Analog: A Predictive Analysis of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride

In contrast to mCPP, 1-[1-(3-chloro-phenyl)-ethyl]-piperazine hydrochloride lacks a detailed public record of its pharmacological activity. However, by examining its structure in relation to mCPP, we can formulate hypotheses about its potential properties.

Structural Comparison

The core difference between the two molecules lies in the substitution at the N4 position of the piperazine ring. In mCPP, this position is unsubstituted. In 1-[1-(3-chloro-phenyl)-ethyl]-piperazine hydrochloride, a 1-(3-chloro-phenyl)-ethyl group is present.

This additional bulky and lipophilic group at the N4 position is expected to significantly alter the molecule's interaction with receptor binding pockets.

Hypothesized Pharmacological Profile based on Structure-Activity Relationships (SAR)

The piperazine scaffold is a common feature in many centrally acting drugs, and modifications to this ring system are known to have profound effects on pharmacological activity.[7] The introduction of a bulky substituent on the N4 nitrogen can:

  • Alter Receptor Selectivity: The added group may sterically hinder binding to some receptors while potentially enhancing affinity for others. For example, while mCPP has broad serotonergic activity, the addition of a phenylethyl group to a similar phenylpiperazine core in the case of 3C-PEP resulted in a highly potent and selective dopamine transporter (DAT) ligand.[8] This suggests that the 1-(3-chloro-phenyl)-ethyl group could potentially shift the primary target away from serotonin receptors and towards other monoamine transporters or receptors.

  • Modify Functional Activity: The nature of the substituent can influence whether the compound acts as an agonist, antagonist, or inverse agonist at a given receptor. The electronic and conformational properties of the 1-(3-chloro-phenyl)-ethyl group will play a crucial role in the conformational changes it induces in the receptor upon binding.

  • Impact Pharmacokinetics: The increased lipophilicity conferred by the additional phenyl group is likely to affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to better brain penetration but also different metabolic pathways compared to mCPP.

Given these principles, it is plausible that 1-[1-(3-chloro-phenyl)-ethyl]-piperazine hydrochloride may exhibit a reduced affinity for the 5-HT2C receptor compared to mCPP due to the bulky substituent, and it may gain affinity for other targets, such as dopamine or norepinephrine transporters or other G-protein coupled receptors. However, without experimental data, this remains a well-informed hypothesis.

Head-to-Head Summary and Research Implications

FeaturemCPP1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride (Hypothesized)
Primary Mechanism Non-selective 5-HT receptor agonistUnknown; potentially altered receptor selectivity (e.g., towards monoamine transporters)
Key Target 5-HT2C ReceptorUnknown; likely different from mCPP
Known Effects Anxiogenic, hypophagic, neuroendocrine effectsUnknown
Research Status Extensively characterizedLargely uncharacterized

The stark contrast between these two compounds underscores the critical need for empirical validation of novel chemical entities. For researchers in drug development, 1-[1-(3-chloro-phenyl)-ethyl]-piperazine hydrochloride represents an opportunity to explore how structural modifications on a known pharmacophore can lead to novel pharmacological profiles. A systematic characterization of this compound is warranted to determine its actual receptor binding affinities, functional activities, and in vivo effects.

Experimental Protocols for Pharmacological Characterization

To elucidate the pharmacological profile of 1-[1-(3-chloro-phenyl)-ethyl]-piperazine hydrochloride, a series of standard in vitro and in vivo assays should be performed.

Radioligand Receptor Binding Assays

This protocol is designed to determine the binding affinity of the test compound for a panel of neurotransmitter receptors and transporters.

Objective: To determine the inhibition constant (Ki) of the test compound at various target sites.

Step-by-Step Methodology:

  • Membrane Preparation: Obtain cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, DAT, SERT, NET) or from homogenized brain tissue.

  • Assay Buffer Preparation: Prepare a binding buffer specific to the receptor being assayed. The composition will vary but typically includes a buffering agent (e.g., Tris-HCl), salts, and sometimes protease inhibitors.

  • Competition Binding Reaction:

    • In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [3H]-WAY-100635 for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Mesulergine for 5-HT2C).

    • Add increasing concentrations of the unlabeled test compound (1-[1-(3-chloro-phenyl)-ethyl]-piperazine hydrochloride) or a reference compound (e.g., mCPP).

    • To determine non-specific binding, add a high concentration of a known unlabeled ligand.

    • Add the prepared cell membranes to initiate the binding reaction.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays (GTPγS Binding Assay)

This protocol measures the functional activity of the compound as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR).

Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound.

Step-by-Step Methodology:

  • Membrane Preparation: Use membranes from cells expressing the receptor of interest (e.g., 5-HT2C).

  • Assay Buffer Preparation: Prepare a GTPγS binding buffer containing GDP, MgCl2, and other necessary components.

  • Assay Reaction:

    • In a 96-well plate, add the cell membranes, assay buffer, and increasing concentrations of the test compound.

    • To determine antagonist effects, pre-incubate the membranes with the test compound before adding a known agonist.

    • Add [35S]GTPγS to each well to initiate the reaction.

  • Incubation: Incubate the plates at 30°C for 60 minutes.

  • Harvesting and Counting: Terminate the reaction by rapid filtration and measure the bound [35S]GTPγS via scintillation counting as described in the binding assay protocol.

  • Data Analysis: Plot the amount of bound [35S]GTPγS against the log concentration of the test compound. Use non-linear regression to determine the EC50 and Emax values relative to a standard full agonist.

Visualizations

Serotonergic Signaling Pathway Targeted by mCPP

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 5-HT_synthesis Tryptophan -> 5-HTP -> 5-HT VMAT2 VMAT2 5-HT_synthesis->VMAT2 Packaging 5-HT 5-HT VMAT2->5-HT Release SERT SERT 5HT2C 5-HT2C Receptor (Gq/11-coupled) PLC PLC 5HT2C->PLC Activates 5HT1A 5-HT1A Receptor (Gi/o-coupled) AC Adenylyl Cyclase 5HT1A->AC Inhibits IP3/DAG IP3/DAG PLC->IP3/DAG -> Ca2+ release -> PKC activation cAMP cAMP AC->cAMP -> PKA inhibition 5-HT->SERT Reuptake 5-HT->5HT2C Binds 5-HT->5HT1A Binds mCPP mCPP mCPP->SERT Inhibits mCPP->5HT2C Agonist mCPP->5HT1A Agonist

Caption: Serotonergic pathway showing mCPP's agonism at 5-HT receptors and inhibition of the serotonin transporter (SERT).

Experimental Workflow for Characterizing a Novel Phenylpiperazine

G cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation start Novel Compound: 1-[1-(3-chloro-phenyl)-ethyl] -piperazine HCl binding Radioligand Binding Assays (Broad Receptor Panel) start->binding Step 1 functional Functional Assays (e.g., GTPγS, Ca2+ Flux) binding->functional Identify high-affinity targets pk Pharmacokinetics (ADME) functional->pk Step 2: If activity confirmed behavior Behavioral Assays (e.g., Locomotion, Feeding) pk->behavior Step 3 pd Pharmacodynamics (e.g., Neurotransmitter levels) behavior->pd conclusion Determine Pharmacological Profile (Potency, Selectivity, Efficacy, In Vivo Effects) pd->conclusion

Caption: A systematic workflow for the pharmacological characterization of a novel research compound.

References

  • Grokipedia. meta-Chlorophenylpiperazine.
  • PubMed. [Metachlorophenylpiperazine (mCPP): a new designer drug].
  • Sigma-Aldrich. 1-(3-Chlorophenyl)piperazine 99 65369-76-8.
  • Wikipedia. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine.
  • Sigma-Aldrich. 1-(3-Chlorophenyl)piperazine 99 65369-76-8.
  • Cerilliant. 1-(3-Chlorophenyl)piperazine (mCPP) HCl | Certified Solutions Standards.
  • Wikipedia. SB-247853.
  • Title of the article unavailable.
  • PubChem. 1-(3-Chlorophenyl)piperazine.
  • PubMed. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain.
  • Wikipedia. meta-Chlorophenylpiperazine.
  • Title of the article unavailable.
  • Wikipedia. 5-HT2C receptor.
  • PsychonautWiki. MCPP.
  • PubMed Central. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.
  • Cayman Chemical. 1-(3-Chlorophenyl)piperazine (hydrochloride) (CAS 13078-15-4).
  • PubMed. The serotonin agonist, M-chlorophenylpiperazine, markedly increases levels of plasma catecholamines in the conscious rat.
  • Santa Cruz Biotechnology. 1-(3-Chlorophenyl)piperazine | CAS 6640-24-0.
  • PubMed. Anxiogenic-like effect of infusing 1-(3-chlorophenyl) piperazine (mCPP) into the hippocampus.
  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
  • PubMed. 1-(m-chlorophenyl)piperazine (mCPP) Interactions With Neurotransmitter Receptors in the Human Brain.
  • Google Patents. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • ResearchGate. Effects of mCPP on the Extracellular Concentrations of Serotonin and Dopamine in Rat Brain.
  • ACNP. Serotonin Receptor Subtypes and Ligands.
  • Wikipedia. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine.

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Comparative

Comparative Analysis of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride and Other Psychoactive Piperazines: A Guide for Researchers

This guide provides an in-depth comparative analysis of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride against other prominent psychoactive piperazine derivatives. Tailored for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride against other prominent psychoactive piperazine derivatives. Tailored for researchers, scientists, and drug development professionals, this document examines the pharmacological distinctions, structure-activity relationships (SAR), and essential experimental methodologies required to characterize these compounds. The objective is to deliver a scientifically robust comparison, grounded in established data, to guide future research and development in CNS-targeted therapeutics.

Introduction to the Psychoactive Piperazine Landscape

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS). Psychoactive piperazines are broadly classified into two major categories based on the substitution at the N1 position: benzylpiperazines , exemplified by 1-benzylpiperazine (BZP), and phenylpiperazines , such as 1-(3-chlorophenyl)piperazine (mCPP).[1][2] These compounds primarily exert their effects by modulating monoaminergic neurotransmitter systems—serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[3]

The subject of this guide, 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine, is a structural analog of mCPP, a well-characterized phenylpiperazine.[4][5] Understanding the pharmacological impact of subtle structural modifications is paramount for designing novel CNS agents with desired selectivity and functional activity.

Comparative Pharmacology and Structure-Activity Relationships

The psychoactive profile of any piperazine derivative is dictated by its binding affinity and functional activity at a range of CNS receptors and transporters. This section compares the known pharmacology of benchmark piperazines to infer the likely profile of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine.

Receptor Binding Profiles: A Tale of Two Scaffolds

The fundamental difference between benzylpiperazines and phenylpiperazines lies in their primary mechanism of action. BZP acts primarily as a dopamine and norepinephrine releasing agent, with weaker effects on serotonin.[6] Its effects are often compared to those of amphetamine, though it is significantly less potent.[7][8]

In contrast, phenylpiperazines like mCPP are known for their direct interaction with serotonin receptors.[9] mCPP is a non-selective serotonin receptor agonist, with a notable affinity for several subtypes, particularly the 5-HT2C receptor.[10][11] It also demonstrates an appreciable affinity for the serotonin transporter (SERT).[12]

CompoundPrimary Mechanism of ActionKey Receptor/Transporter Affinities (Ki in nM)
1-Benzylpiperazine (BZP) Monoamine Releaser (DA/NE > 5-HT)DAT: ~175, NET: ~62, SERT: ~6050 (EC50 values for release)[6]
1-(3-chlorophenyl)piperazine (mCPP) Serotonin Receptor Agonist5-HT1A: ~143[13], 5-HT2A: High, 5-HT2C: High[9][14], SERT: ~230 (IC50)[12]
1-[1-(3-Chloro-phenyl)-ethyl]-piperazine Unknown (Hypothesized 5-HT Agonist)Data not publicly available

Note: The absence of published binding data for 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine underscores a critical knowledge gap. The protocols detailed in Section 3 are designed to address this.

Structure-Activity Relationship (SAR) Insights

The structural evolution from mCPP to 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine involves the addition of a methyl group on the carbon linking the phenyl ring and the piperazine moiety. This seemingly minor change introduces significant chemical and potential pharmacological complexities:

  • Introduction of a Chiral Center: The added methyl group creates a chiral center, meaning the compound exists as two distinct enantiomers (R and S). It is a fundamental principle in pharmacology that enantiomers can possess vastly different affinities, efficacies, and metabolic profiles. Therefore, the racemic mixture must be resolved, and each enantiomer characterized independently.

  • Steric Hindrance: The bulk of the ethyl group, compared to the methylene group in mCPP, may alter the molecule's ability to fit into the binding pockets of various receptors, potentially increasing selectivity for or against certain receptor subtypes.

  • Lipophilicity: The added alkyl group will slightly increase the compound's lipophilicity, which could affect its ability to cross the blood-brain barrier and its metabolic stability.

The position of the chlorine atom on the phenyl ring is also crucial. Studies on arylpiperazines have shown that substitutions at the meta position (like in mCPP) often confer significant activity at serotonergic receptors.[15][16]

Caption: Structural and functional relationships between key psychoactive piperazines.

Essential Experimental Protocols for Compound Characterization

To elucidate the pharmacological profile of novel compounds like 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine, a systematic experimental approach is required. The following protocols represent the gold standard for in vitro pharmacological characterization.

Protocol: Radioligand Receptor Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor, providing the most direct measure of interaction.[17][18]

Core Principle: This is a competitive displacement assay. A radiolabeled ligand with known high affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes). The test compound is added in increasing concentrations to compete with and displace the radioligand. The reduction in bound radioactivity allows for the calculation of the test compound's inhibitory constant (Ki).[19]

Step-by-Step Methodology:

  • Receptor Membrane Preparation:

    • Rationale: To isolate the target receptor from other cellular components.

    • Procedure: Culture cell lines (e.g., HEK293 or CHO) stably expressing the human receptor of interest. Harvest the cells and homogenize them in a cold lysis buffer. Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes. Wash the pellet to remove cytosolic contents and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.[20]

  • Competitive Binding Reaction:

    • Rationale: To allow the test compound and radioligand to compete for the receptor binding site and reach equilibrium.

    • Procedure: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (typically at or below its Kd value), and serial dilutions of the test compound. Include control wells for "total binding" (no test compound) and "non-specific binding" (a high concentration of a known unlabeled ligand to saturate the receptors).

  • Incubation and Filtration:

    • Rationale: To separate the receptor-bound radioligand from the unbound radioligand.

    • Procedure: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to reach binding equilibrium.[20] Rapidly aspirate the contents of each well through a glass fiber filter mat using a cell harvester. The receptors and bound radioligand are trapped on the filter. Wash the filters multiple times with ice-cold buffer to minimize non-specific binding.

  • Detection and Data Analysis:

    • Rationale: To quantify the bound radioactivity and calculate affinity constants.

    • Procedure: Dry the filter mats and add a scintillation cocktail. Measure the radioactivity using a scintillation counter. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Binding Reaction cluster_separation 3. Separation & Detection cluster_analysis 4. Data Analysis Membranes Prepare Receptor Membranes Incubate Incubate: Membranes + Radioligand + Test Compound Membranes->Incubate Reagents Dilute Test Compound & Radioligand Reagents->Incubate Filter Rapid Filtration (Separates Bound/Unbound) Incubate->Filter Equilibrium Reached Count Scintillation Counting Filter->Count Analysis Non-linear Regression (IC50) Cheng-Prusoff Equation (Ki) Count->Analysis

Caption: Standardized workflow for a competitive radioligand binding assay.

Next Steps: Functional Assays

Once binding affinity is established, it is crucial to determine the functional activity of the compound. Is it an agonist that activates the receptor, an antagonist that blocks it, or an inverse agonist that reduces its basal activity? A variety of in vitro functional assays can be employed, such as:

  • Calcium Mobilization Assays: For Gq-coupled receptors like 5-HT2A and 5-HT2C, agonist binding triggers the release of intracellular calcium, which can be measured using fluorescent dyes.[21]

  • cAMP Assays: For Gs or Gi-coupled receptors (e.g., 5-HT1A), changes in the second messenger cyclic AMP are quantified.[22]

  • β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin to an activated receptor, providing a readout of G-protein independent signaling.[23]

Conclusion and Future Directions for Drug Development

The pharmacological profile of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride remains largely uncharacterized in publicly accessible literature. Based on its structural similarity to mCPP, it is reasonable to hypothesize that its primary activity will be mediated through interactions with serotonin receptors. However, the introduction of a chiral ethyl group is a significant modification that necessitates a complete de novo pharmacological workup.

For researchers in drug development, this compound represents an opportunity to explore novel SAR within the phenylpiperazine class. A comprehensive research program should prioritize the following:

  • Chiral Separation: Resolve the racemic mixture into its individual R and S enantiomers.

  • Comprehensive Binding Profile: Screen both enantiomers against a broad panel of CNS receptors and transporters using the radioligand binding protocol described.

  • Functional Characterization: Determine the agonist or antagonist properties of each enantiomer at high-affinity targets using appropriate functional assays.

By systematically applying these validated experimental approaches, the scientific community can fully elucidate the pharmacological profile of this and other novel piperazine derivatives, potentially uncovering new leads for the development of next-generation CNS therapeutics.

References

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Validation

Independent Validation of the Biological Effects of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride: A Comparative Guide

This guide provides a comprehensive framework for the independent validation of the biological effects of the novel compound 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride. As a derivative of the well-characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent validation of the biological effects of the novel compound 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride. As a derivative of the well-characterized piperazine class of molecules, which are known to interact with various neurotransmitter systems, a thorough investigation into its specific biological targets and functional activity is imperative for any potential therapeutic development.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to elucidating the compound's pharmacological profile.

The core of this guide is a direct comparison of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride, hereafter referred to as "Test Compound," with established reference compounds known to modulate dopamine and serotonin receptor signaling pathways. The experimental design emphasizes not only target identification but also a quantitative assessment of functional activity, providing a robust dataset for informed decision-making in preclinical research.

Rationale for Experimental Design: Targeting Dopamine and Serotonin Pathways

Piperazine derivatives have a well-documented history of interacting with dopamine and serotonin receptors, often exhibiting complex pharmacological profiles with varying degrees of selectivity and functional outcomes.[1] The structural similarity of the Test Compound to known serotonergic agents like 1-(3-Chlorophenyl)piperazine (mCPP), a metabolite of the antidepressant trazodone, strongly suggests a potential interaction with serotonin receptors.[3] Furthermore, the broader class of piperazine-containing molecules has yielded numerous compounds with significant activity at dopamine receptors, making this another critical avenue of investigation.[1][4][5]

Therefore, the initial validation strategy will focus on a comprehensive screening against a panel of key dopamine and serotonin receptor subtypes. This will be followed by more detailed functional assays to characterize the nature of the interaction (agonist, antagonist, or inverse agonist) at the identified primary target(s).

Comparative Compounds

For a meaningful comparison, the following well-characterized compounds are selected as references:

  • Dopamine Receptor Ligands:

    • Quinpirole: A potent and selective D2/D3 receptor agonist.

    • Haloperidol: A typical antipsychotic and potent D2 receptor antagonist.

  • Serotonin Receptor Ligands:

    • m-Chlorophenylpiperazine (mCPP): A non-selective serotonin receptor agonist.[3]

    • Ketanserin: A selective 5-HT2A receptor antagonist.[6]

Experimental Workflow

The validation process is structured in a tiered approach, starting with broad screening and progressing to more focused functional characterization.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Comparative Analysis A Receptor Binding Assays (Dopamine & Serotonin Subtypes) B Identify Primary Target(s) (Highest Affinity) A->B C Functional Assays (e.g., cAMP, Calcium Flux, β-Arrestin Recruitment) B->C Proceed with identified primary target(s) D Determine Functional Activity (Agonist vs. Antagonist) C->D E Potency & Efficacy Determination (EC50 / IC50) D->E G Comparative Data Summary E->G F Selectivity Profiling F->G

Caption: A tiered experimental workflow for the validation of the Test Compound.

Detailed Experimental Protocols

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of the Test Compound for a panel of human dopamine (D1, D2, D3, D4, D5) and serotonin (5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, 5-HT7) receptors.

Methodology: Radioligand binding assays are a standard and robust method for this purpose.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize commercially available cell membranes expressing the specific human receptor subtypes.

  • Assay Buffer: Prepare an appropriate assay buffer for each receptor target, typically containing a buffering agent (e.g., Tris-HCl), salts, and protease inhibitors.

  • Competition Binding:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand for the target receptor, and serial dilutions of the Test Compound or reference compounds.

    • Incubate the plates at a specified temperature and for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter mat will trap the membranes with the bound radioligand.

  • Quantification:

    • Wash the filters to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curves.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

The choice of functional assay depends on the G-protein coupling of the identified primary target receptor.

Example Signaling Pathway: Gq-Coupled 5-HT2A Receptor

G receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein Agonist Binding plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activation ca_release Ca2+ Release er->ca_release cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Simplified signaling cascade for a Gq-coupled receptor like 5-HT2A.

4.2.1. Calcium Flux Assay (for Gq-coupled receptors, e.g., 5-HT2A)

Objective: To measure the ability of the Test Compound to stimulate or inhibit intracellular calcium mobilization.

Step-by-Step Protocol:

  • Cell Culture: Use a cell line stably expressing the target receptor (e.g., HEK293 cells expressing human 5-HT2A receptors).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist Mode:

    • Add serial dilutions of the Test Compound or a reference agonist to the cells.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of the Test Compound or a reference antagonist.

    • Add a fixed concentration (EC80) of a known agonist.

    • Measure the inhibition of the agonist-induced fluorescence signal.

  • Data Analysis:

    • Agonist: Plot the peak fluorescence response against the compound concentration to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal efficacy).

    • Antagonist: Plot the inhibition of the agonist response against the compound concentration to determine the IC50 (inhibitory concentration for 50% of the agonist response).

4.2.2. cAMP Assay (for Gs or Gi-coupled receptors, e.g., Dopamine D1 and D2)

Objective: To measure the ability of the Test Compound to stimulate (Gs) or inhibit (Gi) the production of cyclic AMP (cAMP).

Step-by-Step Protocol:

  • Cell Culture: Use a cell line stably expressing the target receptor (e.g., CHO cells expressing human D2 receptors).

  • Agonist Mode (for Gs-coupled receptors):

    • Add serial dilutions of the Test Compound to the cells.

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

  • Antagonist Mode (for Gi-coupled receptors):

    • Pre-incubate the cells with serial dilutions of the Test Compound.

    • Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin).

    • Add a known agonist to inhibit cAMP production.

    • Measure the reversal of this inhibition by the Test Compound.

  • Data Analysis: Determine EC50/IC50 and Emax as described for the calcium flux assay.

Data Presentation and Comparison

The results of these experiments should be summarized in clear, concise tables to facilitate direct comparison.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

CompoundD1D2D3D4D55-HT1A5-HT2A5-HT2C5-HT35-HT7
Test Compound >10,0008515>10,000>10,00055025120>10,000800
Quinpirole >1,000125250>1,000>10,000>10,000>10,000>10,000>10,000
Haloperidol 5001.5105800>10,000150>1,000>10,000>1,000
mCPP >10,000>1,000>1,000>1,000>10,000803015200150
Ketanserin >10,000150300>1,000>10,000501.25>1,000>1,000

Data presented are hypothetical and for illustrative purposes only.

Table 2: Functional Activity at Primary Targets (Hypothetical: D3 and 5-HT2A)

CompoundTargetAssayModePotency (EC50/IC50, nM)Efficacy (% of control agonist)
Test Compound D3cAMPAntagonist25N/A
Test Compound 5-HT2ACalcium FluxPartial Agonist4065%
Quinpirole D3cAMPAgonist8100%
Haloperidol D3cAMPAntagonist18N/A
mCPP 5-HT2ACalcium FluxFull Agonist50100%
Ketanserin 5-HT2ACalcium FluxAntagonist2.5N/A

Data presented are hypothetical and for illustrative purposes only.

Interpretation and Conclusion

Based on the hypothetical data above, the Test Compound demonstrates a mixed pharmacological profile with antagonist activity at the dopamine D3 receptor and partial agonist activity at the serotonin 5-HT2A receptor. Its affinity for these two receptors is in the nanomolar range, suggesting they are its primary targets. The selectivity for D3 over D2 is noteworthy and warrants further investigation. The partial agonism at 5-HT2A receptors distinguishes it from the full agonist mCPP and the antagonist ketanserin.

This independent validation provides a foundational understanding of the biological effects of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride. The next steps in its preclinical development should focus on in vivo models relevant to the modulation of D3 and 5-HT2A receptors, such as models of psychosis, depression, or cognitive dysfunction.

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Comparative

A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity: The Case of 1-(3-Chlorophenyl)piperazine (mCPP)

Introduction: The Specificity Challenge in Immunoassay Design In the realm of drug development and clinical toxicology, the immunoassay is a cornerstone for quantifying analytes in complex biological matrices. Its power...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Specificity Challenge in Immunoassay Design

In the realm of drug development and clinical toxicology, the immunoassay is a cornerstone for quantifying analytes in complex biological matrices. Its power lies in the specific, high-affinity interaction between an antibody and its target antigen. However, this specificity is not absolute. Structurally related molecules can often bind to the same antibody, a phenomenon known as cross-reactivity. This guide provides a comprehensive framework for assessing the cross-reactivity of small molecules in immunoassays, using 1-(3-chlorophenyl)piperazine (mCPP) as a practical exemplar.

A Note on Nomenclature: The compound of interest is 1-(3-chlorophenyl)piperazine, commonly abbreviated as mCPP. While the formal query mentioned 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride, mCPP is the significantly more prevalent and studied compound in this structural class. It is a known psychoactive substance, a metabolite of the antidepressant trazodone, and a notorious cross-reactant in immunoassays for drugs of abuse like MDMA ("Ecstasy").[1][2][3] The principles and methodologies detailed herein are directly applicable to the originally named compound and any other small molecule of interest.

The Underlying Principle: Competitive Inhibition in Immunoassays

For small molecules (haptens), which cannot be bound by two antibodies simultaneously, the competitive immunoassay format is the method of choice.[7] The principle is elegant and powerful: the analyte of interest in a sample competes with a known quantity of a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[8]

Cross-reactivity occurs when a different, structurally similar compound also competes for these binding sites, displacing the labeled analyte and reducing the signal, thereby mimicking the presence of the target analyte.

G cluster_well Microtiter Well Surface cluster_signal Signal Generation Ab Ab Signal Enzymatic Signal Ab:f2->Signal LabeledAg Labeled Analyte LabeledAg->Ab:f2 Competition UnlabeledAg Target Analyte (or Cross-Reactant) UnlabeledAg->Ab:f1 Competition G cluster_exp Experimental Phase cluster_analysis Data Analysis Phase cluster_report Reporting Phase A Run Competitive ELISA B Measure Absorbance (OD450) A->B C 1. Calculate % Inhibition for each concentration (B/B0 * 100) B->C D 2. Plot % Inhibition vs. log[Concentration] C->D E 3. Perform 4-Parameter Logistic (4-PL) Curve Fit D->E F 4. Determine IC50 for each compound E->F G 5. Calculate % Cross-Reactivity F->G H Tabulate Results G->H I Assess Assay Specificity H->I

Caption: Workflow for data analysis and interpretation of cross-reactivity results.

Calculating IC50 Values

The half-maximal inhibitory concentration (IC50) is the concentration of an analyte that causes a 50% reduction in the maximal signal. [9]

  • Normalize Data: Express the absorbance of each well as a percentage of the maximum signal (B/B₀), where B is the absorbance of a given well and B₀ is the absorbance of the zero-analyte control.

  • Plot the Dose-Response Curve: Plot the normalized response (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Fit the Curve: Use a four-parameter logistic (4PL) regression model to fit the sigmoidal dose-response curve. [10]This is the most reliable method for accurately determining the IC50.

  • Determine IC50: The IC50 is the concentration corresponding to the 50% point on the fitted curve.

Calculating Percent Cross-Reactivity

The cross-reactivity is calculated using the IC50 values according to the following formula:

% Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) x 100

Sample Data and Interpretation

The following table presents hypothetical data from our described experiment.

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
mCPP 50100% Reference Analyte
Trazodone 50010.0%Significant cross-reactivity; positive results may be due to parent drug.
TFMPP 15033.3%High cross-reactivity; assay cannot easily distinguish between mCPP and TFMPP.
MDMA 8,0000.625%Low but non-zero cross-reactivity; high concentrations of MDMA may interfere.
Zuclopenthixol >100,000<0.05%Negligible cross-reactivity; confirms assay specificity.

Interpretation:

  • A high percent cross-reactivity (like that of TFMPP) indicates that the antibody binds significantly to the comparator compound, meaning the assay lacks specificity between these two molecules.

  • A moderate value (like that of Trazodone) is a warning that the presence of the parent drug could lead to an overestimation of the mCPP concentration.

  • A very low value (like that of Zuclopenthixol) confirms that the antibody is selective for the piperazine pharmacophore over unrelated structures.

Conclusion and Best Practices

This guide outlines a robust, scientifically sound methodology for assessing the cross-reactivity of 1-(3-chlorophenyl)piperazine, or any small molecule, in a competitive immunoassay format. The trustworthiness of the data generated relies on a well-designed experiment, the use of appropriate comparators, and a rigorous data analysis workflow.

Key Takeaways for Researchers:

  • Cross-reactivity is not an intrinsic property of an antibody but is dependent on the specific assay conditions. [11]Therefore, it must be evaluated for each unique immunoassay.

  • A comprehensive panel of test compounds is essential. This should include parent drugs, known metabolites, and other structurally related molecules that may be present in test samples.

  • Confirmatory analysis is crucial. Immunoassays are excellent screening tools. However, any positive result in a validated assay that is known to have significant cross-reactants should be confirmed by a more specific reference method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

By adhering to these principles, researchers and drug development professionals can develop highly specific and reliable immunoassays, ensuring the accuracy and integrity of their scientific findings.

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  • Romão, W., et al. Chemical Profile of Meta-Chlorophenylpiperazine (m-CPP) in Ecstasy Tablets by Easy Ambient Sonic-Spray Ionization, X-ray Fluorescence, Ion Mobility Mass Spectrometry and NMR. PubMed. Available from: [Link]

  • FDA Draft Guidance on Immunogenicity Testing. U.S. Food and Drug Administration. Available from: [Link]

  • The principle and method of ELISA. MBL Life Science. Available from: [Link]

  • 1-(3-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE. precisionFDA. Available from: [Link]

  • Guidance for Industry - Assay Development for Immunogenicity Testing of Therapeutic Proteins. Regulations.gov. Available from: [Link]

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Validation

A Comparative Guide to the Analytical Application of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine Hydrochloride as a Reference Standard

In the landscape of pharmaceutical research and development, the unequivocal identification and quantification of active pharmaceutical ingredients (APIs), their metabolites, and related impurities are paramount to ensur...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unequivocal identification and quantification of active pharmaceutical ingredients (APIs), their metabolites, and related impurities are paramount to ensuring drug safety and efficacy. This necessitates the use of highly characterized analytical reference standards. This guide provides an in-depth technical comparison of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride as an analytical reference standard, exploring its performance against viable alternatives and offering detailed experimental protocols for its characterization.

The Critical Role of Reference Standards in Pharmaceutical Analysis

An analytical reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis.[1] Its primary function is to ensure the identity, strength, quality, and purity of a drug substance by providing a point of comparison.[2] The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) provide rigorous guidelines for the establishment and use of reference standards, emphasizing the need for comprehensive characterization to ensure their suitability for their intended analytical purpose.[3][4]

1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is a key metabolite of the antidepressant drug etoperidone.[5][6] As such, a well-characterized reference standard for this compound is crucial for pharmacokinetic studies, metabolism profiling, and for the identification and quantification of impurities in etoperidone drug products.

Analytical Characterization of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine Hydrochloride

The definitive identification and purity assessment of a reference standard relies on a combination of orthogonal analytical techniques. This multi-faceted approach provides a comprehensive profile of the material and ensures the reliability of subsequent analytical measurements.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a cornerstone technique for the purity determination and assay of pharmaceutical compounds. The presence of a chromophore in the 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine molecule allows for direct UV detection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Accurately weigh reference standard dissolve_standard Dissolve in a suitable diluent (e.g., Methanol/Water) prep_standard->dissolve_standard prep_sample Prepare sample solution at a known concentration dissolve_standard->prep_sample injection Inject onto HPLC system prep_sample->injection separation Separation on a C18 reverse-phase column injection->separation detection UV Detection at an appropriate wavelength (e.g., 254 nm) separation->detection integration Integrate peak areas detection->integration calculation Calculate purity based on area percent or against a primary standard integration->calculation

Caption: High-Performance Liquid Chromatography (HPLC) analysis workflow.

A validated HPLC method for related piperazine derivatives can be adapted for 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride.

  • Chromatographic System: An HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for this class of compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the buffer should be optimized for peak shape and resolution.

  • Flow Rate: A standard flow rate of 1.0 mL/min is generally suitable.

  • Detection Wavelength: Based on the UV spectrum of related compounds, a wavelength of approximately 254 nm is likely to provide good sensitivity.

  • Sample Preparation: Prepare a stock solution of the reference standard in a suitable diluent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL. Further dilutions are made to achieve a working concentration suitable for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile compounds. It provides both chromatographic retention time and mass spectral data, offering a high degree of specificity. For piperazine derivatives, GC-MS is a common analytical method.[7][8]

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve sample in a volatile organic solvent derivatize Derivatization (optional, to improve volatility and peak shape) dissolve->derivatize inject Inject into GC derivatize->inject separate Separation in a capillary column inject->separate ionize Electron Ionization (EI) separate->ionize analyze Mass analysis by the mass spectrometer ionize->analyze tic Analyze Total Ion Chromatogram (TIC) analyze->tic mass_spec Compare mass spectrum with reference libraries tic->mass_spec

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) analysis workflow.

  • System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection depending on the concentration of the analyte.

  • Temperature Program: An oven temperature program is used to ensure good separation of the analyte from any potential impurities.

  • Mass Spectrometer: Operated in full scan mode to obtain the mass spectrum of the compound. The resulting spectrum can be compared to spectral libraries for confirmation of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule, allowing for unambiguous structure confirmation. Furthermore, Quantitative NMR (qNMR) can be used as a primary method for determining the purity of a reference standard without the need for a specific reference standard of the same compound.[9][10]

Comparison with Alternative Reference Standards

For a comprehensive evaluation, it is essential to compare the analytical performance of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride with suitable alternatives. Given their structural similarity and commercial availability as certified reference materials, 1-(3-chlorophenyl)piperazine (mCPP) and 1-Benzylpiperazine (BZP) are excellent candidates for this comparison.[11][12]

Analytical Technique1-[1-(3-Chloro-phenyl)-ethyl]-piperazine HCl1-(3-chlorophenyl)piperazine (mCPP)1-Benzylpiperazine (BZP)
Purity (Typical) >98%≥98%[7]≥98%[12]
HPLC-UV Amenable to direct UV detection.Well-established HPLC-UV methods available.[13]Established HPLC-UV methods available.
GC-MS Expected to show characteristic fragmentation pattern.Well-documented mass spectrum in libraries.[14]Documented mass spectrum available.
NMR Provides definitive structural confirmation.¹H and ¹³C NMR data available for structural verification.NMR data available for structural confirmation.
Availability Available as a research chemical/metabolite standard.Widely available as a certified reference material (CRM).Available as a certified reference material (CRM).[11]

Experimental Data and Performance Comparison

Validated HPLC methods for etoperidone and its related substances would inherently include the separation and detection of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine. Such methods typically demonstrate good linearity, accuracy, and precision, with detection limits in the low ppm range.[13][15]

For instance, a typical reverse-phase HPLC method for piperazine derivatives would exhibit the following validation parameters:

Validation ParameterTypical Acceptance Criteria (as per ICH Q2(R1))[10]Expected Performance
Linearity (r²) ≥ 0.99≥ 0.999
Accuracy (% Recovery) 98.0% to 102.0%Within acceptable limits
Precision (% RSD) ≤ 2.0%≤ 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Dependent on UV absorptivity
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1Quantifiable at impurity levels

Conclusion and Recommendations

1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride serves as a critical analytical reference standard for studies involving the drug etoperidone. Its characterization through a combination of HPLC-UV, GC-MS, and NMR is essential to establish its identity and purity, ensuring its suitability for its intended use.

When selecting a reference standard, researchers and drug development professionals should consider the availability of certified reference materials. While 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride may be available as a research chemical, the use of a certified reference material (CRM) from a reputable supplier is always recommended for regulatory submissions and when the highest level of accuracy and traceability is required. For routine analysis, a well-characterized in-house standard, qualified against a primary standard, can be a viable option.

The choice between 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride and its alternatives, such as mCPP or BZP, will depend on the specific analytical need. If the goal is the specific quantification of the etoperidone metabolite, then the dedicated standard is indispensable. For broader screening or as a system suitability marker for piperazine derivatives, mCPP or BZP may be suitable alternatives.

Ultimately, the foundation of reliable and reproducible analytical data lies in the quality of the reference standards used. A thorough understanding of their characterization and appropriate application is fundamental to the integrity of pharmaceutical analysis.

References

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

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  • Google Patents. (n.d.). CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
  • MDPI. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Retrieved from [Link]

  • SWGDrug. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]

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  • UNODC. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Retrieved from [Link]

  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • ResearchGate. (2010). High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

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  • NIH. (2013). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Retrieved from [Link]

  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Eurofins. (n.d.). The ABC's of Reference Standard Management. Retrieved from [Link]

  • EDQM. (n.d.). Fact sheet: European Pharmacopoeia Reference Standards. Retrieved from [Link]

  • PubMed. (2015). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Retrieved from [Link]

  • ResearchGate. (2022). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Retrieved from [Link]

  • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzylpiperazine. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]

  • USP-NF. (n.d.). <1220> ANALYTICAL PROCEDURE LIFE CYCLE. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]

  • SWGDrug. (2005). BENZYLPIPERAZINE. Retrieved from [Link]

  • EDQM. (n.d.). Ph. Eur. reference standards. Retrieved from [Link]

  • ResolveMass. (2023). Choosing Reference Standards for API or Impurity. Retrieved from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

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  • Agilent. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Retrieved from [Link]

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Comparative

The In Vitro-In Vivo Efficacy Puzzle of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride (mCPP): A Comparative Guide

For drug development professionals, establishing a clear and predictable relationship between in vitro activity and in vivo efficacy is the cornerstone of successful therapeutic design. This guide provides an in-depth an...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, establishing a clear and predictable relationship between in vitro activity and in vivo efficacy is the cornerstone of successful therapeutic design. This guide provides an in-depth analysis of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride, more commonly known as m-Chlorophenylpiperazine (mCPP), a psychoactive compound and a principal metabolite of the antidepressant trazodone.[1][2] We will dissect the correlation between its in vitro receptor binding profile and its observed in vivo pharmacological effects, offering a comparative perspective with its parent drug, trazodone, and other relevant serotonergic agents. This guide is intended for researchers and scientists in the field of neuropharmacology and drug development, providing both synthesized data and actionable experimental protocols.

Understanding the Target: The Multifaceted Pharmacology of mCPP

m-Chlorophenylpiperazine (mCPP) is a phenylpiperazine derivative that has been extensively studied for its interaction with the central nervous system.[2] It is a significant player in the pharmacological profile of the widely prescribed antidepressant, trazodone, as it is one of its major active metabolites.[1][3] Understanding the pharmacology of mCPP is therefore crucial for a complete comprehension of trazodone's mechanism of action and for the development of new serotonergic drugs.

In Vitro Receptor Binding Profile: A Promiscuous Ligand

The in vitro activity of a compound, typically determined through receptor binding assays, provides the foundational understanding of its potential molecular targets. mCPP exhibits a broad binding profile, with significant affinity for a range of serotonin (5-HT) receptors.[2] This promiscuity is a key factor in its complex in vivo effects.

Table 1: Comparative In Vitro Receptor Binding Affinities (IC50/Ki in nM)

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2Cα1-adrenergicα2-adrenergic
mCPP 360 - 1300360 - 1300360 - 1300360 - 1300360 - 13002500570
Trazodone ------4500

Data compiled from multiple sources.[4][5] Note: A lower value indicates a higher binding affinity.

As the data indicates, mCPP is a moderately potent ligand across multiple serotonin receptor subtypes, with IC50 values in the nanomolar to low micromolar range.[4] Notably, it displays a similar affinity for various 5-HT receptors, suggesting a lack of high selectivity.[4] In comparison, its parent drug, trazodone, has a different profile, with a notable interaction at α-adrenergic receptors.[5] The broad receptor engagement of mCPP is a critical consideration when attempting to correlate its in vitro profile with its in vivo outcomes.

Mechanism of Action: Beyond Simple Binding

mCPP primarily functions as a non-selective serotonin receptor agonist, meaning it binds to and activates these receptors.[2][6] Its strongest activity is observed at the 5-HT2B and 5-HT2C receptors.[2] Furthermore, mCPP can also act as a serotonin reuptake inhibitor and a serotonin releasing agent, adding further complexity to its pharmacological actions.[2] This multifaceted mechanism contributes to its diverse and sometimes contradictory in vivo effects.

The In Vivo Manifestation: From Animal Models to Human Studies

The true test of a compound's therapeutic potential lies in its in vivo efficacy and safety profile. For mCPP, in vivo studies have revealed a range of effects, some of which can be rationalized by its in vitro receptor interactions, while others highlight the intricate nature of neuropharmacology.

Preclinical In Vivo Effects: Insights from Animal Models

In rodent models, mCPP administration leads to a variety of observable behavioral and physiological changes. A key finding is its ability to induce hypophagia (reduced food intake), an effect that is thought to be mediated by its agonist activity at 5-HT2C receptors. Other reported effects in rats include signs of serotonergic stimulation such as head shakes.[3]

Table 2: Comparative In Vivo Effects in Animal Models

CompoundPrimary Effect in RatsProposed Mediating Receptor
mCPP Hypophagia, Head Shakes5-HT2C
Trazodone Sedation, α-adrenergic blockade signsα-adrenergic receptors

Information sourced from comparative pharmacological studies.[3]

The contrasting in vivo profiles of mCPP and trazodone in animal models underscore the importance of considering metabolic products in drug evaluation. While trazodone primarily induces sedation, its metabolite mCPP elicits classic signs of serotonin agonism.[3]

Clinical In Vivo Effects: Observations in Humans

In human subjects, mCPP administration has been used as a pharmacological challenge to probe the function of the serotonin system. These studies have revealed a range of physiological and psychological effects.

Key in vivo effects in humans include:

  • Hormonal Changes: Intravenous administration of mCPP leads to significant increases in cortisol and prolactin levels.[7]

  • Behavioral and Psychological Effects: Subjects have reported autonomic physical symptoms, disturbances in mood, anxiety, and in some cases, dysphoria.[2]

  • Pharmacokinetic Variability: Studies have shown a large inter-individual variability in the clearance and bioavailability of mCPP, making it a challenging compound for consistent clinical application.

Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)

The anxiogenic (anxiety-promoting) and anorectic (appetite-suppressing) effects observed in vivo can be logically attributed to its potent agonist activity at 5-HT2C receptors, as demonstrated in vitro.[2] However, the broad receptor engagement of mCPP makes it difficult to assign specific in vivo effects to a single receptor subtype. This highlights a critical challenge in neuropharmacology: the translation of in vitro binding affinities to predictable in vivo outcomes is often confounded by a compound's action on multiple targets.

Experimental Protocols for Comparative Analysis

To facilitate further research in this area, we provide the following detailed, step-by-step methodologies for key experiments.

In Vitro Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of a test compound to a specific receptor.

Objective: To determine the IC50 value of a test compound (e.g., mCPP) for a target receptor (e.g., 5-HT2C).

Materials:

  • Cell membranes expressing the human 5-HT2C receptor.

  • Radioligand (e.g., [3H]-mesulergine).

  • Test compound (mCPP) and reference compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known ligand (for non-specific binding), or the test compound.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

In Vivo Rodent Model of Hypophagia

This protocol describes a method to assess the anorectic effects of a compound in rats.

Objective: To evaluate the effect of mCPP on food intake in rats.

Materials:

  • Male Wistar rats (or other appropriate strain).

  • Test compound (mCPP) dissolved in a suitable vehicle (e.g., saline).

  • Standard rat chow.

  • Metabolic cages for individual housing and food intake measurement.

Procedure:

  • Acclimate the rats to the metabolic cages for several days.

  • Fast the rats overnight (e.g., 16 hours) with free access to water.

  • Administer the test compound (mCPP) or vehicle via the desired route (e.g., intraperitoneal injection).

  • At a predetermined time after administration (e.g., 30 minutes), provide a pre-weighed amount of food to each rat.

  • Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours).

  • Calculate the cumulative food intake for each treatment group.

  • Analyze the data for statistically significant differences between the mCPP-treated groups and the vehicle control group.

Visualizing the Serotonergic Pathway

To provide a clearer understanding of the molecular interactions discussed, the following diagram illustrates the signaling pathway of a G-protein coupled serotonin receptor, a primary target of mCPP.

G_Protein_Coupled_Serotonin_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin_mCPP Serotonin / mCPP (Agonist) 5HT_Receptor 5-HT Receptor (GPCR) Serotonin_mCPP->5HT_Receptor Binds to G_Protein G-Protein (Gq/11) 5HT_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release from ER IP3->Ca_Release Stimulates Cellular_Response Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response

Sources

Validation

Ensuring reproducibility in experiments involving 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride

A Guide to Ensuring Reproducibility in Neuropharmacological Studies Involving Arylpiperazine Compounds A Comparative Analysis Focused on 1-(3-Chlorophenyl)piperazine Hydrochloride (mCPP) This guide provides researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Reproducibility in Neuropharmacological Studies Involving Arylpiperazine Compounds

A Comparative Analysis Focused on 1-(3-Chlorophenyl)piperazine Hydrochloride (mCPP)

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for ensuring experimental reproducibility when working with arylpiperazine compounds. While we address the principles applicable to the broader class, our focus will be on the widely studied serotonin receptor agonist, 1-(3-chlorophenyl)piperazine hydrochloride (mCPP) .

A Note on the Target Compound: The initial topic specified "1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride." A thorough review of scientific literature and chemical supplier databases indicates this specific structure is not a commonly available or widely researched compound. We hypothesize that the intended compound of interest is the structurally similar and extensively documented 1-(3-chlorophenyl)piperazine hydrochloride (mCPP) , a key metabolite of the antidepressant trazodone and a vital tool in serotonergic system research.[1][2][3] This guide is therefore centered on mCPP, providing actionable, data-supported protocols and comparisons.

The Reproducibility Imperative in Chemical Research

Reproducibility is the cornerstone of scientific progress. In fields utilizing potent, biologically active small molecules like mCPP, even minor deviations in compound purity, handling, or experimental execution can lead to significant variations in results, potentially invalidating findings.[4][5] This guide establishes a self-validating system, from synthesis and characterization to experimental application, to ensure that your results are both reliable and repeatable.

The Foundation: Synthesis and Characterization of mCPP

The journey to reproducible data begins with the starting material. The identity, purity, and stability of your compound must be unequivocally established.

Synthesis of 1-(3-Chlorophenyl)piperazine Hydrochloride

A common and reliable method for synthesizing mCPP involves the reaction of 3-chloroaniline with bis(2-chloroethyl)amine hydrochloride.[6][7][8]

Protocol for Synthesis:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloroaniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent).

  • Solvent Addition: Add an appropriate high-boiling solvent, such as xylene or absolute ethanol.[6][7]

  • Reaction: Heat the mixture to reflux (typically 120-140°C) for 16-24 hours under a nitrogen atmosphere.[6][7] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Workup: After cooling, the reaction mixture is typically basified (e.g., with potassium carbonate or sodium hydroxide) and stirred to neutralize the hydrochloride salt and facilitate the separation of the free base.[7][9]

  • Extraction & Purification: The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.[6][7] The crude product is often an oil or solid.

  • Salt Formation & Recrystallization: The purified free base is dissolved in a suitable solvent (e.g., acetone or ethanol), and a stoichiometric amount of concentrated hydrochloric acid is added to precipitate the hydrochloride salt.[6] Recrystallization from a solvent like ethanol yields the final, purified 1-(3-chlorophenyl)piperazine hydrochloride as a white to off-white solid.[6][7]

Causality Behind Choices:

  • Inert Atmosphere: Prevents oxidation of the aniline starting material at high temperatures.

  • Reflux: Provides the necessary activation energy for the nucleophilic substitution reactions to proceed at a reasonable rate.

  • Recrystallization: This is a critical step for ensuring high purity. It removes unreacted starting materials and side products, which is essential for reproducible biological activity.

Analytical Characterization: The Identity and Purity Dossier

Every new batch of mCPP, whether synthesized in-house or commercially sourced, must be rigorously characterized. Per American Chemical Society guidelines, evidence of homogeneity and molecular weight is essential for new substances.[10]

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The spectra should be consistent with the expected structure of mCPP, showing characteristic peaks for the aromatic protons on the chlorophenyl ring and the aliphatic protons of the piperazine ring.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight (for the free base, C₁₀H₁₃ClN₂, MW: 196.68 g/mol ).[11] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. A validated HPLC method should be used to determine the purity of the compound, typically aiming for >99%. The method should be capable of separating mCPP from potential starting materials and by-products.

  • Melting Point: The melting point of mCPP hydrochloride is reported to be in the range of 210-214°C (with decomposition), serving as a quick check of purity.[2]

Below is a workflow diagram illustrating the essential steps for ensuring the quality of the starting material.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_quality Quality Control S1 Reaction Setup (3-chloroaniline + bis(2-chloroethyl)amine HCl) S2 Reflux in Solvent S1->S2 S3 Workup & Extraction S2->S3 S4 Purification (e.g., Chromatography) S3->S4 S5 Salt Formation & Recrystallization S4->S5 C1 Structural Confirmation (NMR, MS) S5->C1 C2 Purity Assessment (HPLC >99%) S5->C2 C3 Physical Properties (Melting Point) S5->C3 Q1 Batch-to-Batch Consistency Check C2->Q1 Q2 Stability Assessment & Proper Storage Q1->Q2 Final Qualified mCPP Batch (Ready for Experimentation) Q2->Final G cluster_prep Preparation cluster_exec Execution cluster_ctrl Controls (CRITICAL) cluster_analysis Data Analysis P1 Prepare Reagents (Buffers, Radioligand) E1 Incubate Membranes, Radioligand, & mCPP P1->E1 P2 Prepare Serial Dilutions of mCPP (from validated stock) P2->E1 P3 Prepare Cell Membranes (or recombinant protein) P3->E1 E2 Separate Bound/Free Ligand (Filtration) E1->E2 E3 Quantify Bound Radioactivity (Scintillation Counting) E2->E3 A1 Calculate Specific Binding E3->A1 C1 Total Binding (No competitor) C1->A1 C2 Non-specific Binding (Excess known unlabeled ligand) C2->A1 C3 Vehicle Control A2 Non-linear Regression (Dose-response curve) C3->A2 A1->A2 A3 Determine Ki / IC50 A2->A3 Result Reproducible Binding Affinity Data A3->Result

Caption: Reproducible Workflow for a Receptor Binding Assay.

Conclusion: A Culture of Rigor

Ensuring reproducibility is not a matter of following a single protocol but of fostering a culture of rigor and meticulousness. [12]By starting with a comprehensively characterized and validated compound, employing robust and well-documented protocols, and understanding the comparative pharmacology of alternatives, researchers can generate high-quality, reliable data. This guide provides a foundational framework to build upon, ensuring that your work with 1-(3-chlorophenyl)piperazine hydrochloride and other potent neuropharmacological agents stands up to scientific scrutiny and contributes meaningfully to the advancement of science.

References

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Comparative

Spectroscopic confirmation of the chemical structure of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride

In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the spectrosco...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the spectroscopic techniques used to verify the structure of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride. In the absence of publicly available, complete experimental spectra for this specific compound, this guide will present a detailed, predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. We will delve into the expected outcomes from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a robust framework for researchers engaged in the synthesis and characterization of this and similar molecules. Furthermore, we will compare these primary methods with alternative and complementary analytical techniques.

The Imperative of Structural Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even minor variations in atomic connectivity or stereochemistry can lead to significant differences in efficacy, toxicity, and metabolic stability. For a substituted piperazine derivative like 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride, which contains multiple functionalities including a chiral center, a comprehensive spectroscopic analysis is not merely a procedural step but a fundamental requirement for advancing research and ensuring data integrity.

Molecular Structure and Predicted Spectroscopic Features

To logically predict the spectroscopic characteristics, let's first examine the molecular structure of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride.

Molecular Ion (M+) [C13H19ClN2]+ m/z 254/256 Fragment 1 [C8H8Cl]+ m/z 139/141 (Benzylic Cleavage) Molecular Ion (M+)->Fragment 1 Fragment 2 [C5H11N2]+ m/z 99 (Piperazine Fragment) Molecular Ion (M+)->Fragment 2

Figure 2. Predicted major fragmentation pathways in Mass Spectrometry.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source or inject it through an LC system.

  • Acquire the mass spectrum in positive ion mode.

  • For fragmentation analysis, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Comparison with Alternative Analytical Techniques

While the aforementioned techniques are the workhorses of structural elucidation, other methods can provide complementary or confirmatory data.

Table 4. Comparison of Analytical Techniques.

TechniqueAdvantagesDisadvantagesApplication for this Molecule
2D NMR (COSY, HSQC, HMBC) Provides detailed connectivity information between protons (COSY) and between protons and carbons (HSQC, HMBC), crucial for unambiguous assignment.Requires more instrument time and expertise for interpretation.Highly recommended to confirm the predicted assignments and establish the connectivity between the ethyl and piperazine moieties.
X-ray Crystallography Provides the absolute, unambiguous 3D structure of the molecule in the solid state.Requires a single crystal of suitable quality, which can be challenging to grow.Would be the definitive method for structural confirmation if a suitable crystal can be obtained.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for separating volatile compounds and providing mass spectral data.The hydrochloride salt is non-volatile; derivatization or analysis of the free base would be necessary.Useful for purity assessment of the free base and for identifying volatile impurities. [1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Ideal for the analysis of non-volatile and thermally labile compounds. Can separate the target compound from impurities.Provides less structural information than NMR.A powerful tool for purity determination and for monitoring reaction progress.

Conclusion: A Self-Validating Approach

References

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Validation

A Researcher's Guide to the Comparative Safety Profiling of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine Hydrochloride Analogs

Introduction: The Piperazine Scaffold and the Imperative of Early Safety Assessment The piperazine ring is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its unique physicochemical pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold and the Imperative of Early Safety Assessment

The piperazine ring is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its unique physicochemical properties, including its conformational flexibility and the presence of two protonatable nitrogen atoms, allow it to interact with a wide array of biological targets.[1] This versatility has led to the development of numerous drugs across various therapeutic areas, including oncology, infectious diseases, and neurology.[1][2]

The subject of this guide, 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride, and its analogs belong to the phenylpiperazine class. This class includes compounds known to interact with neurotransmitter systems, such as the serotonin and dopamine receptors.[3][4] The parent compound, 1-(3-chlorophenyl)piperazine (mCPP), is a known metabolite of the antidepressant trazodone and exhibits activity as a serotonin receptor agonist.[5][6] The introduction of an ethyl group and other modifications to this core structure aims to optimize therapeutic activity, but it invariably alters the safety and toxicity profile.

In drug development, promising lead candidates frequently fail in later stages due to unforeseen toxicity, resulting in significant financial and temporal losses.[7] Therefore, a rigorous and comparative safety assessment of analogs during the early discovery and lead optimization phases is not just a regulatory requirement but a scientific and ethical necessity.[8][9] This guide provides drug development professionals with a comprehensive framework for conducting a comparative safety analysis of novel 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride analogs. We will detail the critical in vitro and in vivo assays, explain the scientific rationale behind their selection, and provide methodologies for data interpretation to build a robust structure-toxicity relationship (STR).

Part 1: Foundational In Vitro Safety Profiling: A High-Throughput Triage

The initial phase of safety assessment relies on a battery of in vitro assays. These cell-based and cell-free systems offer a rapid, cost-effective, and high-throughput method to flag potential liabilities early, allowing for the prioritization of the most promising and safest analogs.[10][11]

A. General Cytotoxicity: Establishing a Therapeutic Window

Scientific Rationale: The first and most fundamental question is whether a compound is toxic to living cells. A general cytotoxicity assay provides a baseline measure of a compound's intrinsic potential to cause cell death. The resulting data, typically the half-maximal inhibitory concentration (IC50), is crucial for determining the concentration ranges for all subsequent, more specific in vitro assays and for establishing an initial therapeutic index against the compound's efficacy.

Experimental Protocol: MTT Assay for Hepatotoxicity Screening

The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury. Therefore, a human hepatoma cell line like HepG2 is a relevant model for initial screening.

  • Cell Seeding: Plate HepG2 cells in a 96-well microplate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the parent compound and each analog in the appropriate cell culture medium. Concentrations should span a wide range (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value for each analog.

Data Presentation: Comparative Cytotoxicity

CompoundStructure ModificationHepG2 IC50 (µM)
Parent Compound1-[1-(3-Chloro-phenyl)-ethyl]-piperazine45.2
Analog AFluoro- substitution on phenyl ring28.7
Analog BMethoxy- substitution on phenyl ring> 100
Analog CN-alkylation of piperazine ring15.5

Lower IC50 values indicate higher cytotoxicity.

Visualization: Cytotoxicity Assay Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed HepG2 Cells (96-well plate) C Treat Cells with Compounds (48-72h Incubation) A->C B Prepare Serial Dilutions of Analogs B->C D Add MTT Reagent (4h Incubation) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance (570 nm) E->F G Calculate % Viability & IC50 F->G

A standard workflow for assessing in vitro cytotoxicity.
B. Cardiovascular Safety: hERG Channel Inhibition

Scientific Rationale: Unintended blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a leading cause of drug attrition and market withdrawal.[12] Inhibition of the hERG channel, which is critical for cardiac repolarization, can prolong the QT interval of the electrocardiogram, leading to a potentially fatal arrhythmia called Torsade de Pointes (TdP).[11][13] Therefore, screening for hERG liability is a mandatory component of preclinical safety assessment under ICH S7B guidelines.[13]

Experimental Protocol: Automated Patch-Clamp Assay

Automated patch-clamp systems (e.g., QPatch) provide high-throughput, reliable data on ion channel interactions.[13]

  • Cell Line: Use a stable mammalian cell line (e.g., HEK293 or CHO) engineered to express the hERG (Kv11.1) channel.

  • Cell Preparation: Harvest and prepare the cells according to the instrument manufacturer's protocol to ensure a high-quality single-cell suspension.

  • Compound Application: Prepare test compounds at multiple concentrations. The automated system will perform a cumulative or non-cumulative addition of the compounds to the cells while recording ion channel activity.

  • Electrophysiology: The system establishes a high-resistance seal ("gigaseal") between the cell membrane and the recording electrode. A specific voltage protocol is applied to elicit the characteristic hERG current.

  • Data Acquisition: The instrument records the hERG current before and after the application of the test compound.

  • Analysis: The percentage of current inhibition is calculated at each concentration. An IC50 value is determined by fitting the data to a concentration-response curve. A known hERG inhibitor (e.g., Cisapride) is used as a positive control.

Data Presentation: Comparative hERG Inhibition

CompoundStructure ModificationhERG IC50 (µM)
Parent Compound1-[1-(3-Chloro-phenyl)-ethyl]-piperazine12.5
Analog AFluoro- substitution on phenyl ring9.8
Analog BMethoxy- substitution on phenyl ring35.1
Analog CN-alkylation of piperazine ring2.1

A lower IC50 value indicates a higher risk of cardiac toxicity. Generally, an IC50 > 30 µM is considered low risk, while < 1 µM is a significant concern.

Visualization: The Role of hERG in Cardiac Repolarization

hERG_Pathway cluster_AP Cardiac Action Potential AP Phase 0: Depolarization (Na+ influx) Phase 1: Initial Repolarization (K+ efflux) Phase 2: Plateau (Ca2+ influx) Phase 3: Repolarization (K+ efflux) Phase 4: Resting Potential hERG hERG (IKr) Channel hERG->AP Mediates Phase 3 Repolarization Result Delayed Repolarization (Prolonged QT Interval) Increased Risk of Arrhythmia hERG->Result Drug Analog C (hERG Inhibitor) Drug->hERG Blocks K+ Efflux CYP_Workflow A Combine Human Liver Microsomes, NADPH System, and Test Analog B Pre-incubate A->B C Add CYP Isoform-Specific Fluorogenic Substrate B->C D Incubate and Monitor Fluorescence Increase C->D E Calculate Rate of Reaction D->E F Determine % Inhibition vs. Vehicle Control E->F G Calculate IC50 F->G

Workflow for determining CYP450 inhibition potential.

Part 2: In Vivo Safety Assessment: From Cell to System

Analogs that demonstrate a promising profile in vitro (low cytotoxicity, low hERG risk, clean CYP profile) can be advanced to in vivo studies. These studies are essential to understand the compound's effects within a complex, integrated biological system, which cannot be fully replicated in vitro. [9][14]All in vivo studies must be conducted in compliance with institutional and regulatory guidelines for animal welfare.

A. Safety Pharmacology Core Battery

Scientific Rationale: As mandated by the ICH S7A guideline, a core battery of safety pharmacology studies is required to investigate potential adverse effects on vital organ systems before first-in-human (FIH) trials. [14]This includes the central nervous, cardiovascular, and respiratory systems.

Experimental Protocols:

  • Central Nervous System (CNS): A modified Irwin test is performed in rats or mice. [14]Animals are administered the test compound, and a trained observer systematically scores them for a wide range of behavioral, autonomic, and neurological effects (e.g., alertness, motor activity, coordination, reflexes, salivation, pupil size) at several time points.

  • Cardiovascular System: Conscious, untethered animals (often beagle dogs or non-human primates) are instrumented with telemetry devices. [14]This allows for continuous monitoring of the electrocardiogram (ECG for QT interval), heart rate, and blood pressure before and after drug administration without the confounding effects of anesthesia or restraint.

  • Respiratory System: Whole-body plethysmography is used in rodents to measure respiratory rate, tidal volume, and minute volume after exposure to the test compound. [14] Data Presentation: Summary of In Vivo Safety Pharmacology Findings

CompoundCNS (Irwin Test) NOAELCardiovascular (Telemetry) NOAELRespiratory (Plethysmography) NOAEL*
Parent Compound30 mg/kg20 mg/kg (Slight tachycardia at 50 mg/kg)50 mg/kg
Analog B50 mg/kg50 mg/kg> 50 mg/kg

*No-Observed-Adverse-Effect Level

Visualization: Safety Pharmacology Core Battery

Safety_Pharm_Core cluster_cns Central Nervous System cluster_cv Cardiovascular System cluster_resp Respiratory System Lead_Analog Promising Analog (from In Vitro Screen) CNS Modified Irwin Test (Rodent) - Behavioral Assessment - Neurological Exam Lead_Analog->CNS CV Telemetry (Dog/NHP) - ECG (QT Interval) - Blood Pressure - Heart Rate Lead_Analog->CV Resp Plethysmography (Rodent) - Respiration Rate - Tidal Volume Lead_Analog->Resp FIH First-in-Human (FIH) Trial Decision CNS->FIH CV->FIH Resp->FIH

The three pillars of the in vivo safety pharmacology core battery.
B. Acute Systemic Toxicity

Scientific Rationale: Single-dose toxicity studies are conducted to determine the intrinsic toxicity of a compound, identify the maximum tolerated dose (MTD), and reveal potential target organs of toxicity. [15]This information is critical for setting dose levels in subsequent repeat-dose toxicity studies and for calculating the safety margin for human trials. [8][16] Experimental Protocol: Dose Range-Finding Study

This study is typically performed in two species, one rodent (e.g., rat) and one non-rodent (e.g., dog), as per regulatory guidelines.

  • Dose Escalation: Small groups of animals are administered single, escalating doses of the analog.

  • Clinical Observation: Animals are closely monitored for clinical signs of toxicity, changes in body weight, and food consumption for up to 14 days.

  • Pathology: At the end of the study, a full necropsy and histopathological examination of key organs and tissues are performed to identify any treatment-related changes.

  • MTD Determination: The MTD is defined as the highest dose that does not produce overt toxicity or more than a 10% loss in body weight.

Data Presentation: Comparative Acute Toxicity

CompoundRat MTD (mg/kg, oral)Dog MTD (mg/kg, oral)Key Target Organs Identified
Parent Compound15075Liver, Adrenals
Analog B> 300150None Identified

Conclusion: Synthesizing a Data-Driven Path Forward

This systematic, multi-tiered approach to safety assessment provides the necessary data to build a comprehensive safety profile for each 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride analog. By integrating the results from in vitro and in vivo studies, researchers can begin to establish a crucial Structure-Toxicity Relationship (STR) . [17] For example, our hypothetical data suggests that the methoxy- substitution (Analog B) consistently reduces toxicity across all assays (cytotoxicity, hERG, CYP, in vivo) compared to the parent compound. Conversely, N-alkylation (Analog C) appears to introduce significant hERG and CYP inhibition liabilities. This knowledge is invaluable, guiding medicinal chemists to focus on more promising regions of chemical space and deprioritize analogs with clear safety flags.

The ultimate goal is to select a lead candidate with the widest possible therapeutic margin—a compound that is highly potent at its therapeutic target but shows minimal adverse effects at multiples of the efficacious dose. This structured comparative analysis provides an objective, evidence-based framework for making that critical decision, ultimately enhancing the probability of developing a safe and effective medicine.

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride. As a compound frequently utilized in research and development, un...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride. As a compound frequently utilized in research and development, understanding its hazard profile is paramount to ensuring the safety of laboratory personnel and environmental integrity. This document moves beyond a simple checklist, offering causal explanations for each procedural step, grounded in established safety protocols and regulatory standards.

Section 1: Compound Overview and Hazard Identification

1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is classified as a hazardous substance. A thorough understanding of its associated risks is the foundation of a sound disposal plan.

Primary Hazards: .[1][2][3]

  • Acute Oral Toxicity: The compound is toxic if swallowed.[1][2]

  • Skin Irritation: It is known to cause skin irritation.[1][2]

  • Serious Eye Irritation: Contact can lead to serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory irritation.[1][2]

Given these hazards, it is imperative to treat this compound and any associated waste as hazardous. Under the Resource Conservation and Recovery Act (RCRA), waste generators are responsible for determining if their waste is hazardous, a principle often referred to as "cradle-to-grave" responsibility.[4][5]

Section 2: Pre-Disposal Planning & Personal Protective Equipment (PPE)

Before handling waste, a risk assessment should be conducted. The following personal protective equipment is mandatory to mitigate the risks of exposure.

Essential PPE:

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.[6]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[6]

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.

All handling of this chemical, including for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks.[1]

Section 3: Step-by-Step Disposal Protocol

The disposal of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride must be conducted in a manner that prevents release into the environment. Under no circumstances should this chemical be disposed of down the drain or in regular household garbage .[2][7]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions. This waste must be collected separately from other waste streams.

  • Incompatible Materials: Avoid mixing with strong oxidizing agents, as this can create a risk of ignition.[8]

  • Designated Waste Container: Dedicate a specific, clearly labeled container for this waste.

Step 2: Containerization

The choice of a waste container is crucial for safe storage and transport.

  • Material Compatibility: The container must be made of a material compatible with the chemical. The original container is often the best choice.[9]

  • Condition: Ensure the container is in good condition, free from leaks or external contamination.[9]

  • Secure Closure: The container must have a tight-fitting lid and be kept closed at all times, except when adding waste.[9][10]

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Contents: The label must clearly identify the contents as "Hazardous Waste" and list "1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride."

  • Hazard Pictograms: Affix the appropriate GHS hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritant).

Section 4: Spill & Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material to contain the spill. Do not use combustible materials.

  • Cleanup: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Personal Protection: All personnel involved in the cleanup must wear appropriate PPE.

Section 5: Professional Disposal

The final step in the disposal process is to transfer the waste to a licensed and certified hazardous waste disposal company.

  • Vendor Selection: Choose a disposal vendor with a valid EPA identification number.[11][12]

  • Manifesting: A hazardous waste manifest must be completed. This is a legal document that tracks the waste from your facility to its final destination.[11] You will receive a copy of the manifest when the waste is collected and a final copy after it has been properly disposed of. These records must be kept for a minimum of three years.[11]

  • Transportation: The transportation of this hazardous waste is regulated. It is classified under UN number 2811, with a hazard class of 6.1, and falls into Packing Group III.[1]

Section 6: Quick Reference Table

Aspect Guideline Rationale
Hazard Class Toxic Solid, Organic, N.O.S. (UN2811, Hazard Class 6.1, Packing Group III)[1]Proper classification for transportation and handling.
PPE Chemical-resistant gloves, safety goggles, lab coat, respirator (if dust is present).To prevent skin, eye, and respiratory exposure.[1][6]
Storage Segregated, in a compatible, sealed, and labeled container.[9]To prevent accidental mixing and ensure proper identification.
Disposal Method Via a licensed chemical destruction plant or controlled incineration.[7]To ensure complete and environmentally sound destruction.
Prohibited Actions Do not contaminate water, foodstuffs, or discharge to sewer systems.[2][7]To prevent environmental contamination and harm to public health.

Section 7: Disposal Workflow Diagram

G cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Professional Disposal A 1. Identify Waste 1-[1-(3-Chloro-phenyl)-ethyl]- piperazine hydrochloride B 2. Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C 3. Segregate Waste from incompatibles B->C D 4. Containerize Use a compatible, sealed container C->D E 5. Label Container 'Hazardous Waste', Chemical Name, Date D->E F 6. Store Securely In a designated, ventilated area E->F G 7. Contact Certified Hazardous Waste Vendor F->G Ready for Disposal H 8. Prepare for Pickup Ensure container is secure and accessible G->H I 9. Complete Hazardous Waste Manifest H->I J 10. Transfer Custody to Vendor & Obtain Manifest Copy I->J K 11. Receive & File Final Disposal Confirmation J->K

Caption: Decision workflow for the disposal of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride.

Section 8: References

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-19). Retrieved from [Link]

  • 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022-07-12). Retrieved from [Link]

  • OSHA Requirements for Hazardous Chemical Storage. (2024-06-18). Retrieved from [Link]

  • Hazardous Waste - Overview | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.). Retrieved from [Link]

  • Learn the Basics of Hazardous Waste | US EPA. (2025-03-24). Retrieved from [Link]

  • Hazardous Waste - Standards | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022-09-13). Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. (n.d.). Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. (2024-10-30). Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide - EPA. (n.d.). Retrieved from [Link]

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025-01-06). Retrieved from [Link]

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride
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Reactant of Route 2
1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride
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